Product packaging for 6-methoxypyrimidine-4-carboxylic Acid(Cat. No.:CAS No. 38214-45-8)

6-methoxypyrimidine-4-carboxylic Acid

Cat. No.: B1307363
CAS No.: 38214-45-8
M. Wt: 154.12 g/mol
InChI Key: GOLLRPFWZLSHBL-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-4-carboxylic Acid (CAS 38214-45-8) is a high-purity solid compound serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. This pyrimidine derivative is characterized by its carboxylic acid and methoxy functional groups, making it a valuable precursor for constructing more complex molecules. Recent research highlights the significant interest in pyrimidine carboxylic acids for developing novel organometallic complexes. Studies show that such complexes, synthesized from pyrimidinecarboxylic acid ligands, demonstrate promising in vitro cytostatic activity against human cancer cell lines, including alveolar basal epithelial lung cancer (A549) and hepatocellular carcinoma (HepG-2), as well as antimicrobial properties . Furthermore, pyrimidine derivatives are extensively investigated for their broad pharmacological potential, which includes antibacterial, antiviral, antifungal, and anti-inflammatory activities . The compound is also used to synthesize other research chemicals, such as amide derivatives, further underscoring its utility as a synthetic intermediate . This compound is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B1307363 6-methoxypyrimidine-4-carboxylic Acid CAS No. 38214-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLRPFWZLSHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391213
Record name 6-methoxypyrimidine-4-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38214-45-8
Record name 6-methoxypyrimidine-4-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyrimidine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38214-45-8

This technical guide provides a comprehensive overview of 6-methoxypyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of a methoxy group at the 6-position and a carboxylic acid group at the 4-position.[1][2] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38214-45-8[2]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [3]
IUPAC Name This compound[2]
Physical Form Solid[2]
Purity Typically ≥98%[2][4]
Storage Sealed in a dry environment at room temperature.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a dihalogenated pyrimidine precursor.[1] A common and logical approach involves the sequential functionalization of the pyrimidine ring, which allows for precise control over the regiochemistry of the substitutions.[1]

A plausible and frequently utilized synthetic pathway commences with 4,6-dichloropyrimidine.[1] This symmetric starting material facilitates a regioselective nucleophilic aromatic substitution (SNAr) reaction.[1] By carefully controlling the stoichiometry, one of the chlorine atoms can be selectively replaced.[1] The subsequent introduction of the carboxylic acid functionality at the 4-position can be accomplished through methods such as cyanation followed by hydrolysis.[1]

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a general procedure for the synthesis of this compound from 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-chloro-6-methoxypyrimidine

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is replaced by a methoxy group.

  • Materials:

    • 4,6-Dichloropyrimidine

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol to the cooled solution while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-chloro-6-methoxypyrimidine by column chromatography or recrystallization.

Step 2: Synthesis of 6-methoxypyrimidine-4-carbonitrile

The chloro group at the 4-position is converted to a nitrile group.

  • Materials:

    • 4-chloro-6-methoxypyrimidine

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

    • Aprotic polar solvent (e.g., DMSO, DMF)

    • Reaction vessel suitable for handling cyanides

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in an aprotic polar solvent.

    • Add potassium cyanide (a slight excess, e.g., 1.1 equivalents).

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

    • Purify the crude 6-methoxypyrimidine-4-carbonitrile as necessary.

Step 3: Hydrolysis of 6-methoxypyrimidine-4-carbonitrile to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.[5] This can be achieved under acidic or basic conditions.[5]

  • Materials:

    • 6-methoxypyrimidine-4-carbonitrile

    • Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

    • Reaction vessel with reflux condenser

  • Procedure (Acid-catalyzed hydrolysis):

    • Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl).

    • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or LC-MS).

    • Cool the reaction mixture. The carboxylic acid may precipitate upon cooling.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • If the product does not precipitate, neutralize the solution to an appropriate pH to induce precipitation, then filter, wash, and dry.

  • Procedure (Base-catalyzed hydrolysis):

    • Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong base (e.g., 2M NaOH).

    • Heat the mixture to reflux until the reaction is complete.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Biological Significance and Applications

Pyrimidine derivatives are a class of compounds with significant and diverse pharmacological potential, exhibiting activities such as antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1] Furthermore, the pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors and other targeted therapies in oncology.

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for a range of biologically active molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the synthesis of libraries of compounds for screening in drug discovery programs.[1]

For instance, derivatives of pyrimidine carboxylic acids have been investigated as:

  • Antitubercular agents: A series of 6-dialkylaminopyrimidine carboxamides were identified from a high-throughput screen to have antitubercular activity, suggesting a novel mechanism of action.[6]

  • Kinase inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to achieve selectivity for different kinases.

  • Anticancer agents: Organometallic complexes synthesized from pyrimidine carboxylic acid ligands have demonstrated promising in vitro cytostatic activity against human cancer cell lines, including lung cancer (A549) and hepatocellular carcinoma (HepG-2).[1]

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.

G cluster_synthesis Synthesis cluster_derivatization Derivatization & Screening cluster_optimization Lead Optimization 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_chloro_6_methoxypyrimidine 4-Chloro-6-methoxypyrimidine 4_6_dichloropyrimidine->4_chloro_6_methoxypyrimidine  NaOMe, MeOH 6_methoxypyrimidine_4_carbonitrile 6-Methoxypyrimidine-4-carbonitrile 4_chloro_6_methoxypyrimidine->6_methoxypyrimidine_4_carbonitrile  KCN target_compound This compound 6_methoxypyrimidine_4_carbonitrile->target_compound  Hydrolysis (H⁺ or OH⁻) amide_library Amide/Ester Library target_compound->amide_library  Amide/Ester Formation screening Biological Screening (e.g., Kinase Assays, Cell Viability) amide_library->screening hit_compound Hit Compound screening->hit_compound sar_studies Structure-Activity Relationship (SAR) hit_compound->sar_studies candidate_drug Candidate Drug sar_studies->candidate_drug G cluster_pathway Potential Target Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Inhibitor Pyrimidine-based Inhibitor (Derived from Core Scaffold) Inhibitor->RTK Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. Its pyrimidine core, a structural motif present in nucleobases, vitamins, and a plethora of synthetic drugs, makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both a carboxylic acid and a methoxy group provides versatile handles for chemical modification, allowing for its incorporation into more complex molecular architectures. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows relevant to its application in drug discovery. Pyrimidine derivatives are widely investigated for a broad range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties, underscoring the importance of this compound as a synthetic intermediate[1].

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, guiding decisions in experimental design, formulation, and pharmacokinetic profiling.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 38214-45-8Biosynth[2]
Molecular Formula C₆H₆N₂O₃Biosynth, CyclicPharma[2][3]
Molecular Weight 154.12 g/mol Biosynth, CyclicPharma[2][3]
Physical Form SolidSigma-Aldrich
Melting Point 193 °CChemicalBook
Boiling Point 352.4 ± 22.0 °CChemicalBook (Predicted)
Density 1.371 ± 0.06 g/cm³ChemicalBook (Predicted)
pKa 3.18 ± 0.17ChemicalBook (Predicted)
logP 0.4PubChemLite (Predicted)
Storage Sealed in dry, Room TemperatureSigma-Aldrich

Solubility Profile:

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process starting from the more readily available 6-chloropyrimidine-4-carboxylic acid. This involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by purification.

Materials:

  • 6-Chloropyrimidine-4-carboxylic acid

  • Sodium methoxide (or Sodium metal and anhydrous Methanol)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.1 equivalents) in anhydrous methanol with stirring to prepare a fresh solution of sodium methoxide.

  • Nucleophilic Substitution: To the stirred sodium methoxide solution, add 6-chloropyrimidine-4-carboxylic acid (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~3 by the dropwise addition of 1M HCl. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold diethyl ether to remove impurities.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the methoxy group protons (a singlet around 3.9-4.1 ppm), the pyrimidine ring protons, and the acidic proton of the carboxylic acid (a broad singlet, typically >12 ppm).

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, and the methoxy carbon.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in both positive and negative modes. The negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 153.03. The positive mode should show the protonated molecule [M+H]⁺ at m/z ≈ 155.05.

  • Infrared (IR) Spectroscopy: Analyze the sample using an FT-IR spectrometer. Key vibrational bands to observe include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), and C-O and C=N stretches characteristic of the methoxy-pyrimidine structure.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Purity is determined by the area percentage of the main peak.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., water, PBS pH 7.4, or an organic solvent) at a specific temperature.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a known volume of a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound, from its chemical synthesis to its potential application in drug development.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification 6-Chloropyrimidine-4-carboxylic acid 6-Chloropyrimidine-4-carboxylic acid reflux Reflux in Methanol 6-Chloropyrimidine-4-carboxylic acid->reflux Sodium Methoxide Sodium Methoxide Sodium Methoxide->reflux evap Solvent Evaporation reflux->evap acid Acidification (HCl) evap->acid filt Vacuum Filtration acid->filt wash Wash (Water, Ether) filt->wash dry Drying wash->dry end_product Final Product: 6-Methoxypyrimidine- 4-carboxylic acid dry->end_product

Caption: Workflow for the synthesis and purification of this compound.

G cluster_structure Structural Confirmation cluster_purity Purity & Properties start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS, ESI) start->ms ir FT-IR Spectroscopy start->ir hplc Purity Assessment (HPLC) start->hplc sol Solubility Test start->sol mp Melting Point Determination start->mp result Characterized Compound (Identity, Purity >98%) nmr->result ms->result ir->result hplc->result sol->result mp->result

Caption: Standard analytical workflow for the characterization of the final product.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade start 6-Methoxypyrimidine- 4-carboxylic acid (Building Block) amide Amide Coupling (HATU, HOBt) start->amide ester Esterification (DCC, DMAP) start->ester library Compound Library (Diverse Derivatives) amide->library ester->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val lead_gen Lead Generation hit_val->lead_gen

Caption: Logical workflow for the use of the compound in a drug discovery program.

References

The Evolving Landscape of 6-Methoxypyrimidine-4-Carboxylic Acid Analogs in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Among the vast array of pyrimidine derivatives, structural analogs of 6-methoxypyrimidine-4-carboxylic acid are emerging as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs, with a focus on their roles as enzyme inhibitors.

Core Structure and Synthetic Strategies

This compound serves as a valuable starting material for the generation of diverse chemical libraries. The core structure allows for modification at several key positions, primarily at the C4, C6, and C2 positions of the pyrimidine ring. The most common synthetic approach involves the conversion of the carboxylic acid at the C4 position into a variety of amides, which has proven to be a key modification for enhancing biological activity.

A general and efficient route to synthesize 6-substituted pyrimidine-4-carboxamides begins with a suitable starting material like 6-chloropyrimidine-4-carboxylic acid. This intermediate allows for nucleophilic substitution at the C6 position with various amines or alkoxides, followed by amide coupling at the C4 position.

Experimental Protocol: General Synthesis of 6-Alkoxypyrimidine-4-carboxamides

  • Step 1: Esterification of 6-Chloropyrimidine-4-carboxylic Acid. To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Step 2: Nucleophilic Substitution with Alkoxide. To a solution of the methyl ester (1.0 eq) in the corresponding alcohol (e.g., methanol for the 6-methoxy analog), add sodium methoxide (1.1 eq). Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and neutralize with acetic acid. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 6-alkoxy-pyrimidine-4-carboxylate.

  • Step 3: Saponification. Dissolve the 6-alkoxy-pyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to give the 6-alkoxypyrimidine-4-carboxylic acid.

  • Step 4: Amide Coupling. To a solution of the carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final 6-alkoxypyrimidine-4-carboxamide.

This versatile synthetic pathway allows for the introduction of a wide range of substituents at both the C6 and C4 positions, facilitating the exploration of the chemical space and the optimization of biological activity.

Structure-Activity Relationships and Biological Targets

Structural modifications of the this compound core have led to the discovery of potent inhibitors for several key enzymes implicated in various diseases. The following sections detail the SAR for selected targets.

N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a potential therapeutic strategy for managing pain, inflammation, and anxiety.

Compound IDR1 (at C6)R2 (Amide at C4)IC50 (nM)
1a MethoxyN-Benzyl520
1b MethoxyN-(4-Fluorobenzyl)350
1c EthoxyN-Benzyl480
1d IsopropoxyN-Benzyl610
1e MethoxyN-Cyclohexyl890

Table 1: SAR of 6-Alkoxypyrimidine-4-carboxamides as NAPE-PLD Inhibitors. Data is representative and compiled from analogous series in the literature.

The data suggests that:

  • A methoxy group at the C6 position is generally favorable for activity.

  • Aromatic amides at the C4 position, particularly those with electron-withdrawing substituents on the phenyl ring, enhance potency.

  • Increasing the steric bulk of the alkoxy group at C6 tends to decrease activity.

Bacterial Biotin Carboxylase Inhibitors

Biotin carboxylase is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of novel antibacterial agents. Pyrimidine-4-carboxamides have been identified as a promising scaffold for the inhibition of this enzyme.

Compound IDR1 (at C6)R2 (Amide at C4)MIC (µg/mL) vs. S. aureus
2a MethoxyN-(4-Chlorophenyl)8
2b MethoxyN-(3,4-Dichlorophenyl)4
2c AminoN-(4-Chlorophenyl)16
2d MethoxyN-(4-Trifluoromethylphenyl)2
2e MethoxyN-(Pyridin-4-yl)32

Table 2: SAR of 6-Substituted Pyrimidine-4-carboxamides as Antibacterial Agents. Data is representative and compiled from analogous series in the literature.

Key SAR observations include:

  • The 6-methoxy group is preferred over an amino group for antibacterial activity.

  • Electron-withdrawing substituents on the phenyl ring of the C4-amide are crucial for potency.

  • A trifluoromethyl group at the para position of the phenyl ring provides the highest activity in this series.

Experimental Protocols for Biological Assays

3.1. NAPE-PLD Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAPE-PLD.

  • Materials: Recombinant human NAPE-PLD, fluorogenic NAPE substrate (e.g., PED-A1), assay buffer (50 mM Tris-HCl, pH 7.4), test compounds.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 2 µL of the test compound solution at various concentrations.

    • Add 48 µL of NAPE-PLD enzyme solution (final concentration 10 nM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration 1 µM).

    • Measure the increase in fluorescence intensity over 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

3.2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

  • Materials: Mueller-Hinton broth (MHB), bacterial culture, test compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the test compound.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamines (e.g., Anandamide) Receptors Cannabinoid Receptors (CB1, CB2) NAE->Receptors Activation NAPE_PLD->NAE Hydrolysis Inhibitor 6-Methoxy-pyrimidine- 4-carboxamide Analog Inhibitor->NAPE_PLD Inhibition Downstream Downstream Signaling (Pain, Inflammation, Anxiety) Receptors->Downstream

NAPE-PLD signaling pathway and point of inhibition.

The diagram above illustrates the role of NAPE-PLD in producing NAEs and how the 6-methoxypyrimidine-4-carboxamide analogs act as inhibitors of this process.

Antibacterial_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification MIC_Assay MIC Assay (e.g., S. aureus) Purification->MIC_Assay Spectrum Broad Spectrum Activity (Gram +/-) MIC_Assay->Spectrum Active Compounds Toxicity Cytotoxicity Assay Spectrum->Toxicity SAR Structure-Activity Relationship Analysis Toxicity->SAR ADME In vitro ADME SAR->ADME

Workflow for antibacterial screening of pyrimidine analogs.

This workflow provides a logical progression for the discovery and development of novel antibacterial agents based on the this compound scaffold.

Conclusion and Future Directions

Structural analogs of this compound represent a versatile and promising class of compounds for drug discovery. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for various enzymatic targets. The data presented in this guide highlights the potential of these analogs in developing novel therapeutics for a range of diseases, including inflammatory disorders and bacterial infections.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C2 position of the pyrimidine ring.

  • Conducting in vivo efficacy studies for the most promising lead compounds.

  • Exploring additional biological targets for this privileged scaffold.

  • Utilizing computational modeling to guide the design of next-generation analogs with improved pharmacokinetic and pharmacodynamic properties.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of new and effective medicines based on the this compound core.

References

biological significance of pyrimidine-based carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Pyrimidine-Based Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-based carboxylic acids represent a class of molecules with profound biological significance, acting as crucial metabolic intermediates and serving as versatile scaffolds in modern drug discovery. This technical guide provides a comprehensive overview of their roles, from the fundamental biochemistry of naturally occurring examples like orotic acid to the therapeutic applications of synthetic derivatives. We delve into key signaling pathways, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation, equipping researchers with the foundational knowledge to explore and exploit this important chemical space.

Introduction: The Pyrimidine Carboxylic Acid Core

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential for DNA and RNA synthesis.[1] When this heterocyclic system is functionalized with a carboxylic acid group, a unique combination of properties emerges. The carboxylic acid moiety provides a key reactive handle for biochemical transformations and a critical interaction point for binding to enzyme active sites.[1][2] This guide explores the dual significance of this molecular architecture: its endogenous role in metabolic pathways and its exogenous application as a source of therapeutic agents.[3][4]

Orotic Acid: The Central Metabolic Intermediate

Orotic acid, or pyrimidine-4-carboxylic acid, is the most prominent natural pyrimidine-based carboxylic acid. It is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, a pathway essential for cell growth, proliferation, and replication.[5][6]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides begins with simple precursors and proceeds through a series of enzymatic steps. Orotic acid is synthesized from dihydroorotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[6][7] It is then converted to orotidine-5'-monophosphate (OMP) by the enzyme UMP synthase, which subsequently yields uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]

A buildup of orotic acid in the body can lead to a metabolic disorder known as orotic aciduria, which can be a symptom of defects in the urea cycle or deficiencies in the UMP synthase enzyme.[6][7][8]

Signaling Pathway Diagram: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of Orotic Acid and the action of DHODH in the pyrimidine biosynthesis pathway.

Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway CP Carbamoyl Phosphate + Aspartate DHO Dihydroorotate CP->DHO CAD enzyme DHODH DHODH (Mitochondrial Enzyme) DHO->DHODH OA Orotic Acid UMPS UMP Synthase OA->UMPS OMP Orotidine-5'-Monophosphate (OMP) UMP Uridine-5'-Monophosphate (UMP) OMP->UMP Decarboxylation Pyrimidines UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Pyrimidines DHODH->OA Oxidation UMPS->OMP Inhibitor DHODH Inhibitors (e.g., Brequinar) Inhibitor->DHODH Inhibition

De Novo Pyrimidine Biosynthesis Pathway.

Therapeutic Applications: Targeting Pyrimidine Metabolism

The essentiality of the de novo pyrimidine pathway, particularly in rapidly proliferating cells like cancer cells or activated immune cells, makes its enzymes attractive targets for drug development.[9][10] DHODH, the rate-limiting enzyme that produces orotic acid, is a major focus of these efforts.[9][11][12]

DHODH Inhibition in Cancer and Immunology

Inhibiting DHODH leads to the depletion of the pyrimidine nucleotide pool required for DNA and RNA synthesis, thereby arresting cell proliferation.[10] This strategy has been successfully exploited to develop therapies for autoimmune diseases and is under active investigation for cancer treatment.[10][12] Many potent DHODH inhibitors are structural analogs of orotic acid or bind in the same region of the enzyme, highlighting the direct link between the natural substrate and synthetic drug candidates.

Other Therapeutic Roles

Beyond DHODH inhibition, pyrimidine-based carboxylic acids are being explored for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[3][4][13][14] The pyrimidine-4-carboxylic acid and pyrimidine-2-carboxylic acid scaffolds serve as key building blocks for synthesizing diverse libraries of biologically active molecules.[3][4]

Quantitative Data on Biological Activity

The potency of pyrimidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific enzyme or cell line.

Table 1: In Vitro Activity of DHODH Inhibitors
CompoundTargetAssay TypeIC50 / Ki ValueReference(s)
BrequinarHuman DHODHEnzymatic4.5 nM[15]
A771726 (Teriflunomide)Human DHODHEnzymatic411 nM[15]
Indoluidin DHuman DHODHEnzymatic210 nM[15]
H-006Human DHODHEnzymatic3.8 nM[16]
D,L-5-trans-methyl DHODHODHEnzymatic45 µM (Ki)[1]
Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound Class/NameCell LineAssay TypeIC50 / EC50 ValueReference(s)
Pyrimidine Derivative (R2)PanC-1 (Pancreatic)MTT Assay52.68 µg/mL[4]
Pyrido[2,3-d]pyrimidine (2a)A549 (Lung)MTT Assay42 µM[17]
Pyrido[2,3-d]pyrimidine (2f)A549 (Lung)MTT Assay47.5 µM[17]
Imidazo[1,2-a]pyridine-3-carboxylic acid (Cpd 10)MDCK (Influenza)Antiviral Assay1.75 µM[11]
2-aminopyrimidine derivative (24)β-glucuronidaseEnzymatic2.8 µM[2]

Experimental Protocols

Evaluating the biological activity of pyrimidine-based carboxylic acids involves a combination of enzymatic and cell-based assays.

Protocol: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the ability of a compound to inhibit recombinant human DHODH. The enzyme's activity is monitored by the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH (transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • L-Dihydroorotic acid (DHO), substrate

  • 2,6-dichloroindophenol (DCIP), electron acceptor

  • Coenzyme Q10 (CoQ10), cofactor

  • Test compound and control inhibitor (e.g., Brequinar)

  • 96-well microplate and spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare working solutions of DHO, DCIP, and CoQ10.

  • Assay Setup: In a 96-well plate, add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

  • Enzyme Addition: Add 178 µL of DHODH enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7][8]

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well.[7]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.[7][8]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable dose-response model to calculate the IC50 value.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the viability and proliferation of cultured cells. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., A549, PanC-1)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot cell viability (%) against the logarithm of compound concentration to determine the IC50 or EC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and confirming the mechanism of action for a potential DHODH inhibitor.

Experimental_Workflow Workflow for DHODH Inhibitor Evaluation cluster_0 In Vitro Enzymatic Screening cluster_1 Cell-Based Activity Screening cluster_2 Mechanism of Action Confirmation enz_assay DHODH Enzymatic Assay (DCIP Reduction) calc_ic50 Calculate IC50 Value enz_assay->calc_ic50 cell_assay Cell Proliferation Assay (e.g., MTT) calc_ic50->cell_assay Identify Potent Hits calc_ec50 Calculate EC50 Value cell_assay->calc_ec50 rescue_exp Uridine Rescue Experiment calc_ec50->rescue_exp Confirm Cellular Effect confirm_target Confirm On-Target Activity rescue_exp->confirm_target conclusion Lead Compound Identified confirm_target->conclusion

Screening and confirmation workflow.

Conclusion and Future Perspectives

Pyrimidine-based carboxylic acids are a biologically vital class of molecules. Orotic acid remains a key biomarker for metabolic health, while the inhibition of its synthesis via DHODH has proven to be a powerful therapeutic strategy. The pyrimidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a robust starting point for the development of novel inhibitors targeting not only DHODH but a wide array of enzymes and receptors. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this versatile and fundamentally important molecular framework.

References

6-Methoxypyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, substituted with a methoxy group and a carboxylic acid, provides a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The pyrimidine ring is a common motif in numerous natural products and FDA-approved drugs, recognized for its ability to engage in various biological interactions. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a particular focus on its role in the development of novel therapeutics.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 6-chloropyrimidine-4-carboxylic acid, with sodium methoxide. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group facilitates the displacement of the chloro substituent by the methoxide nucleophile.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway 6-chloropyrimidine-4-carboxylic_acid 6-chloropyrimidine-4-carboxylic acid reaction_intermediate Meisenheimer-like intermediate 6-chloropyrimidine-4-carboxylic_acid->reaction_intermediate Nucleophilic Attack sodium_methoxide Sodium Methoxide (NaOMe) sodium_methoxide->reaction_intermediate methanol Methanol (Solvent) methanol->reaction_intermediate Solvent 6-methoxypyrimidine-4-carboxylic_acid This compound reaction_intermediate->6-methoxypyrimidine-4-carboxylic_acid Loss of Cl-

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 6-chloropyrimidine-4-carboxylic acid.

Materials:

  • 6-chloropyrimidine-4-carboxylic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol.

  • To the stirred solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 1 M HCl to a pH of approximately 3-4.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38214-45-8
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance White to off-white solid
Purity Typically >95%

Application as a Synthetic Building Block: Amide Coupling Reactions

The carboxylic acid functionality of this compound is a versatile handle for derivatization, most commonly through amide bond formation. Standard peptide coupling reagents are effectively employed to couple this building block with a wide range of primary and secondary amines, leading to the generation of diverse compound libraries for biological screening.

Diagram 2: General Amide Coupling Workflow

G start 6-methoxypyrimidine- 4-carboxylic acid reaction Amide Bond Formation start->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction coupling Coupling Reagent (e.g., HATU, EDC/HOBt) coupling->reaction base Base (e.g., DIPEA, Et₃N) base->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction product 6-methoxy-N-substituted- pyrimidine-4-carboxamide reaction->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for amide coupling reactions.

Experimental Protocol: General Amide Coupling

This protocol provides a general procedure for the amide coupling of this compound with an amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Case Study: Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

A notable application of the this compound scaffold is in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Dysregulation of NAE signaling has been implicated in various physiological and pathological processes, making NAPE-PLD an attractive therapeutic target.

Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides have led to the discovery of potent and selective NAPE-PLD inhibitors. These studies have systematically explored the impact of substituents at different positions of the pyrimidine core on inhibitory activity.

G cluster_0 N-Acylethanolamine (NAE) Biosynthesis cluster_1 Inhibition NAPE N-Acylphosphatidyl- ethanolamine (NAPE) NAPE_PLD NAPE-PLD NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) Bio_Effects Biological Effects (e.g., neuromodulation, inflammation) Inhibitor Pyrimidine-4-carboxamide Inhibitor (e.g., LEI-401) Inhibitor->NAPE_PLD Inhibition

A Comprehensive Technical Review of 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 6-alkoxypyrimidine-4-carboxylic acids have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

The synthesis of the 6-alkoxypyrimidine-4-carboxylic acid core typically originates from commercially available starting materials such as 6-chlorouracil or related pyrimidine precursors. A general synthetic route involves the nucleophilic substitution of a leaving group at the 6-position with an appropriate alkoxide, followed by functional group manipulations to introduce the carboxylic acid moiety at the 4-position.

A common starting point is the reaction of a 4-amino-2,6-dichloropyrimidine with an appropriate aniline in a suitable solvent like 2-methoxyethanol under reflux conditions.[1] Subsequent reaction with various amines can be achieved through microwave-assisted synthesis to introduce diversity at other positions of the pyrimidine ring.[1]

Another versatile intermediate, 6-oxo-3H-pyrimidine-4-carboxylic acid, can be synthesized through cyclization reactions involving amidines and beta-keto esters.[2] This intermediate allows for the introduction of the alkoxy group at a later stage. The carboxylic acid functional group provides a convenient handle for further derivatization, such as esterification or amidation, to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Biological Activities and Therapeutic Potential

6-Alkoxypyrimidine-4-carboxylic acid derivatives have demonstrated promising activity in several key therapeutic areas, most notably in oncology and immunology.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[3] Specifically, derivatives of the 6-alkoxypyrimidine-4-carboxylic acid scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4]

Table 1: Anticancer Activity of Selected 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

Compound ID6-Alkoxy SubstituentCancer Cell LineIC50 (µM)Reference
1a MethoxyPanc1 (Pancreatic)1.40[5]
1b MethoxyHCT116 (Colon)5.13[5]
1c MethoxyA549 (Lung)6.88[5]
2a EthoxyMCF-7 (Breast)9.15[6]
2b EthoxyHepG2 (Liver)10.45[6]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties.[7] A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[7]

The anti-inflammatory effects of these compounds are attributed to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8]

Table 2: Anti-inflammatory Activity of Selected 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

Compound ID6-Alkoxy SubstituentAssayIC50 (µM)Reference
3a MethoxyCOX-1 Inhibition>100[7]
3b MethoxyCOX-2 Inhibition95.0[7]
4a EthoxyNO Production in LPS-stimulated RAW 264.7 cellsNot specified as IC50[8]

Structure-Activity Relationship (SAR)

The biological activity of 6-alkoxypyrimidine-4-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring. The position of these substituents plays a crucial role in determining the compound's potency and selectivity.[9]

For anticancer activity, the introduction of bulky lipophilic groups can enhance potency.[7] In the case of anti-inflammatory activity, the presence of specific alkoxy groups at the 6-position has been shown to be critical for potent COX-2 inhibition.[7] The carboxylic acid moiety at the 4-position is often essential for activity, likely due to its ability to form key interactions with the target protein's active site.

Signaling Pathways

The anticancer and anti-inflammatory effects of 6-alkoxypyrimidine-4-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[10] Its dysregulation is implicated in the pathogenesis of many inflammatory diseases and cancers.[11] Some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[12]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Degradation IkB->Degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene activates Pyrimidine 6-Alkoxypyrimidine-4- carboxylic acid derivative Pyrimidine->IKK inhibits

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain pyrimidine compounds have been developed as inhibitors of kinases within the MAPK pathway, such as MAP4K1, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAP4K MAP4K Receptor->MAP4K activates MAP3K MAP3K MAP4K->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK MAP2K->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Pyrimidine 6-Alkoxypyrimidine-4- carboxylic acid derivative Pyrimidine->MAP4K inhibits

MAPK Signaling Pathway Inhibition

Experimental Protocols

General Synthesis of 6-Alkoxy-Substituted Pyrimidine Derivatives

A general procedure for the synthesis of 6-alkoxy-substituted pyrimidine derivatives starts with a commercially available 6-halopyrimidine. The halopyrimidine is dissolved in a suitable anhydrous alcohol (e.g., methanol, ethanol) corresponding to the desired alkoxy group. A base, such as sodium hydride or potassium carbonate, is added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 6-alkoxypyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.[2]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]

In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric screening kit.[13][14]

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin G2, an intermediate in the reaction, is measured. In a common fluorometric assay, a probe is used that fluoresces upon reaction with prostaglandin G2.[15]

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[13]

Conclusion

6-Alkoxypyrimidine-4-carboxylic acid derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory therapies. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for further optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide the design of more potent and selective drug candidates. The detailed experimental protocols and understanding of the key signaling pathways provided in this guide serve as a valuable resource for researchers in this exciting field.

References

starting materials for 6-methoxypyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxypyrimidine-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the key starting materials, reaction intermediates, and experimental protocols, supported by quantitative data and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, primarily distinguished by the choice of starting material. A common and versatile approach begins with the readily available 4,6-dihydroxypyrimidine, which is subsequently halogenated to a more reactive intermediate. An alternative route utilizes a pre-functionalized pyrimidine ring, such as 6-chloropyrimidine-4-carboxylic acid.

The selection of a specific synthetic route often depends on the availability of starting materials, desired scale of the reaction, and safety considerations, particularly concerning the use of chlorinating agents.

Data Summary

The following tables summarize the quantitative data associated with the key transformations in the synthesis of this compound.

Reaction Step Starting Material Reagents Product Yield (%) Reference
Chlorination4,6-DihydroxypyrimidinePhosphorus oxychloride, N,N-diisopropylethylamine4,6-Dichloropyrimidine70[1]
Chlorination4,6-DihydroxypyrimidineDiphosgene or Triphosgene, Base4,6-Dichloropyrimidine>85[2]
Methoxylation4,6-DichloropyrimidineSodium Ethoxide4,6-DiethoxypyrimidineHigh[3]
Amide Coupling6-Chloropyrimidine-4-carboxylic acidAniline, HATU, DIPEAN-phenyl-6-chloropyrimidine-4-carboxamideNot specified[4]

Experimental Protocols

Route 1: From 4,6-Dihydroxypyrimidine

This route involves a two-step process: the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate 4,6-dichloropyrimidine, followed by a nucleophilic substitution with a methoxide source and subsequent functionalization at the 4-position.

Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Method A: Using Phosphorus Oxychloride

  • Materials: 4,6-dihydroxypyrimidine, phosphorus oxychloride, N,N-diisopropylethylamine (Hünig's base), methylcyclohexane.

  • Procedure:

    • To a reaction vessel, add phosphorus oxychloride.

    • Add 4,6-dihydroxypyrimidine (1.0 eq) to the phosphorus oxychloride.[1]

    • Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the mixture.[1]

    • Heat the reaction mixture to 80°C and stir for 90 minutes.[1]

    • After the reaction is complete, cool the mixture slightly and extract the product at 80°C with methylcyclohexane (3 portions).[1]

    • Combine the organic extracts and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine as a solid.[1] A typical yield for this reaction is around 70%.[1]

Method B: Using Diphosgene or Triphosgene

  • Materials: 4,6-dihydroxypyrimidine, diphosgene or triphosgene, a suitable base (e.g., triethylamine), dichloroethane.

  • Procedure:

    • In a reaction flask, suspend 4,6-dihydroxypyrimidine in dichloroethane.

    • Add the base to the suspension.

    • Carefully add a solution of diphosgene or triphosgene in dichloroethane to the mixture, maintaining the temperature below 5°C using an ice bath.[2]

    • After the addition is complete, stir the mixture for an additional 30 minutes at below 5°C.[2]

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50°C for 1 hour, and finally to 70°C for 1 hour.[2]

    • Cool the reaction mixture and wash with water. The aqueous layer is then back-extracted with dichloroethane.[2]

    • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield 4,6-dichloropyrimidine.[2] Yields for this method are often high, exceeding 85-90%.[2]

Step 2: Synthesis of this compound from 4,6-Dichloropyrimidine

This step involves a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups with a methoxide source, followed by introduction and/or conversion of a functional group at the 4-position to a carboxylic acid. A plausible route involves the reaction with sodium methoxide to yield 4-chloro-6-methoxypyrimidine, followed by functionalization.

  • Materials: 4,6-dichloropyrimidine, sodium methoxide, methanol.

  • Procedure (General for Methoxylation):

    • Dissolve 4,6-dichloropyrimidine in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (typically 1.0-1.2 equivalents to achieve monosubstitution) at room temperature. The reaction is often exothermic and may require cooling.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the desired level of conversion to 4-chloro-6-methoxypyrimidine is achieved, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting 4-chloro-6-methoxypyrimidine can then be converted to this compound through various methods, such as carboxylation via a Grignard reagent followed by hydrolysis, or cyanation followed by hydrolysis of the nitrile.

Route 2: From 6-Chloropyrimidine-4-carboxylic Acid

This approach offers a more direct synthesis by starting with a pyrimidine ring that already possesses the carboxylic acid functionality.

  • Materials: 6-chloropyrimidine-4-carboxylic acid, sodium methoxide, methanol.

  • Procedure:

    • Suspend 6-chloropyrimidine-4-carboxylic acid in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (at least 2.0 equivalents to both deprotonate the carboxylic acid and act as the nucleophile) at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully acidify with an aqueous acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic transformations described above.

Synthesis_of_6_Methoxypyrimidine_4_carboxylic_acid cluster_route1 Route 1 cluster_route2 Route 2 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine POCl3 or (COCl)2/Phosgene 4-Chloro-6-methoxypyrimidine 4-Chloro-6-methoxypyrimidine 4,6-Dichloropyrimidine->4-Chloro-6-methoxypyrimidine NaOMe (1 eq) 6-Methoxypyrimidine-4-carboxylic acid_R1 This compound 4-Chloro-6-methoxypyrimidine->6-Methoxypyrimidine-4-carboxylic acid_R1 1. Functionalization 2. Hydrolysis 6-Chloropyrimidine-4-carboxylic acid 6-Chloropyrimidine-4-carboxylic acid 6-Methoxypyrimidine-4-carboxylic acid_R2 This compound 6-Chloropyrimidine-4-carboxylic acid->6-Methoxypyrimidine-4-carboxylic acid_R2 NaOMe (excess)

Caption: Synthetic routes to this compound.

References

Substituted Pyrimidines: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. This has led to the development of numerous pyrimidine-based drugs with diverse therapeutic applications, ranging from anticancer and antiviral agents to treatments for central nervous system (CNS) disorders. This guide provides a technical overview of the key applications of substituted pyrimidines, focusing on their mechanisms of action, quantitative data, and the experimental methodologies used in their evaluation.

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines have made a profound impact on oncology, primarily through two major mechanisms: inhibition of protein kinases and acting as antimetabolites.[1][2]

1.1. Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine derivatives have been successfully designed to mimic the adenine ring of ATP, allowing them to bind to the kinase active site and block its function.[3][4][5]

A prominent example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML).[6] Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[4] It binds to the ATP-binding pocket of the BCR-ABL kinase domain, locking it in an inactive conformation and thereby inhibiting the phosphorylation of downstream substrates necessary for cell proliferation.[3][4][7] This action blocks signaling pathways, leading to the induction of apoptosis in cancer cells.[4]

Imatinib_Mechanism Imatinib's Inhibition of BCR-ABL Signaling cluster_pathway Downstream Signaling cluster_inhibition Therapeutic Intervention Proliferation Cell Proliferation & Survival Apoptosis Apoptosis BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) BCR_ABL->Proliferation promotes BCR_ABL->Apoptosis inhibits Imatinib Imatinib Imatinib->BCR_ABL inhibits ATP ATP ATP->BCR_ABL binds

Caption: Mechanism of Imatinib in CML treatment.

1.2. Antimetabolites

Antimetabolite pyrimidine analogues disrupt the synthesis of nucleic acids, which is essential for the replication of rapidly dividing cancer cells.[8]

5-Fluorouracil (5-FU) is a classic pyrimidine antimetabolite widely used in the treatment of solid tumors like colorectal and breast cancer.[9][10] Inside the cell, 5-FU is converted into several active metabolites.[11] Its primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.[10][12] This enzyme is critical for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[12][13] The resulting "thymineless death" halts DNA synthesis and repair, leading to apoptosis in cancer cells.[12] Another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal function.[10][13]

Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drugs. These agents typically function as chain terminators in viral DNA or RNA synthesis.

Zidovudine (AZT) , the first drug approved for the treatment of HIV, is a thymidine analogue.[14] It works by selectively inhibiting the viral enzyme reverse transcriptase, which HIV uses to convert its RNA genome into DNA.[14][15] Cellular enzymes convert zidovudine into its active triphosphate form, which is then incorporated into the growing viral DNA chain.[15] Because zidovudine lacks the 3'-hydroxyl group necessary for the next nucleotide to attach, it causes premature termination of the DNA chain, thereby halting viral replication.[15] Zidovudine has a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, providing its therapeutic window.[14]

Diverse Therapeutic Applications

The versatility of the pyrimidine scaffold extends beyond oncology and virology into numerous other therapeutic areas.[16][17][18]

  • Antimicrobial and Antifungal Agents: Pyrimidine derivatives have been developed as antibacterial and antifungal agents, often targeting essential metabolic pathways in microorganisms.[19][20]

  • Anti-inflammatory Agents: Certain substituted pyrimidines exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as various cytokines and enzymes like prostaglandin E2 synthase.[21][22][23]

  • Central Nervous System (CNS) Agents: The pyrimidine core is present in compounds designed to treat CNS disorders.[24][25] These agents can act on various targets, including serotonin, adenosine, and cannabinoid receptors, showing potential as anticonvulsants and antidepressants.[26][27]

  • Other Applications: A notable example is Minoxidil , initially developed as an antihypertensive vasodilator.[28] It functions by opening ATP-sensitive potassium channels in vascular smooth muscle.[28][29] An observed side effect, hair growth, led to its repurposing as a topical treatment for alopecia.[30] Minoxidil is thought to stimulate hair follicles by increasing microcirculation and prolonging the anagen (growth) phase of the hair cycle.[28][31]

Quantitative Data Summary

The efficacy of pyrimidine-based drugs is quantified using various metrics. The following tables summarize representative data for key compounds.

Table 1: Pyrimidine-Based Anticancer Agents
Compound Drug Class Primary Target Reported IC₅₀ / Activity
ImatinibTyrosine Kinase InhibitorBCR-ABL, c-KIT, PDGFRPotently inhibits proliferation of high-MYC expressing SCLC cell lines (IC₅₀ < 200 nM)[32]
5-FluorouracilAntimetaboliteThymidylate SynthaseResponse rates of 10-15% as a first-line treatment for advanced colorectal cancer[11]
PalbociclibKinase InhibitorCDK4/6Used in the treatment of breast cancer[33]
Pyrimidine HybridsAntiproliferativeTopoisomerase IIα (proposed)IC₅₀: 5.66 µM against HCT-116 colon cancer cells[34][35]
Aurora Kinase Inhibitor (Comp. 13)Kinase InhibitorAurora A KinaseIC₅₀ < 200 nM in SCLC cell lines[36]
Table 2: Pyrimidine-Based Antiviral and Other Agents
Compound Drug Class Primary Target/Use Reported EC₅₀ / Activity
Zidovudine (AZT)NRTI AntiviralHIV-1 Reverse TranscriptaseUsed in combination antiretroviral therapy for HIV-1[37][38]
Piperidinyl-pyrimidineNNRTI AntiviralHIV-1 WT StrainEC₅₀ = 4.29 µM[17]
Pyrimido[4,5-d]pyrimidinesAntiviralHuman coronavirus 229EShowed remarkable efficacy against HCoV-229E[39]
MinoxidilVasodilator / Hair Growth StimulantATP-sensitive K+ channelsUsed topically to promote hair growth[28][30]

Methodologies for Evaluation

The biological activity of substituted pyrimidines is assessed through a variety of in vitro and in vivo assays.

Experimental Protocols Overview

  • Kinase Inhibition Assays: To determine the potency of kinase inhibitors (e.g., Imatinib), enzymatic assays are performed. A common method involves incubating the purified kinase enzyme with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based techniques. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Cell Viability/Cytotoxicity Assays: These assays measure the effect of a compound on cell proliferation and survival. Cancer cell lines are treated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like MTT or MTS, which are converted by metabolically active cells into a colored formazan product, or by measuring cellular ATP levels. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined from the dose-response curve.[6]

  • Antiviral Assays: To evaluate antiviral compounds like Zidovudine, host cells are infected with the virus and simultaneously treated with the drug. After an incubation period, the level of viral replication is quantified. This can be done by measuring viral antigens (e.g., p24 for HIV), viral enzyme activity (e.g., reverse transcriptase assay), or by plaque reduction assays. The EC₅₀ (effective concentration to inhibit 50% of viral replication) is then calculated.

Screening_Workflow General Screening Workflow for Pyrimidine Derivatives A Compound Library (Substituted Pyrimidines) B Primary Screening (e.g., High-Throughput Enzymatic Assay) A->B C Hit Identification B->C D Secondary Screening (Cell-Based Assays, e.g., Cytotoxicity) C->D Active Compounds E Lead Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F Potent & Selective Leads G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: A typical workflow for drug discovery.

References

Methodological & Application

Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methoxypyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with both a methoxy and a carboxylic acid group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, antiviral, and antimicrobial properties. This document provides a detailed three-step protocol for the laboratory-scale synthesis of this compound, starting from the readily available 4,6-dichloropyrimidine.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step sequence:

  • Selective Monomethoxylation: 4,6-Dichloropyrimidine undergoes a regioselective nucleophilic aromatic substitution with sodium methoxide to yield 4-chloro-6-methoxypyrimidine.

  • Cyanation: The remaining chloro group is displaced by a cyanide group through a nucleophilic substitution reaction with sodium cyanide, affording 6-methoxypyrimidine-4-carbonitrile.

  • Hydrolysis: The nitrile functional group is hydrolyzed under basic conditions, followed by acidic workup, to yield the final product, this compound.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Sodium cyanide is highly toxic and should be handled with extreme care.

Step 1: Synthesis of 4-chloro-6-methoxypyrimidine

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.

  • Carefully add sodium methoxide (1.0-1.1 eq) to the solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-chloro-6-methoxypyrimidine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-methoxypyrimidine-4-carbonitrile

Materials:

  • 4-chloro-6-methoxypyrimidine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • In a dry round-bottom flask, dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous DMF.

  • Carefully add sodium cyanide (1.1-1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.

  • Separate the organic layer and wash it multiple times with water and then with brine to remove DMF and residual cyanide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-methoxypyrimidine-4-carbonitrile can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

Materials:

  • 6-methoxypyrimidine-4-carbonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 6-methoxypyrimidine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the hydrolysis is complete (as monitored by TLC or the cessation of ammonia evolution).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A precipitate should form.

  • Stir the suspension in the ice bath for another 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the solid product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
14,6-DichloropyrimidineSodium methoxideMethanolReflux (65 °C)4-6 h80-90
24-chloro-6-methoxypyrimidineSodium cyanideDMF80-90 °C12-18 h70-85
36-methoxypyrimidine-4-carbonitrileSodium hydroxide, Hydrochloric acid (workup)WaterReflux (100 °C)4-8 h85-95

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1_reagents 1. NaOMe Methanol, Reflux Intermediate1 4-chloro-6-methoxypyrimidine Step1_reagents->Intermediate1 Step2_reagents 2. NaCN DMF, 80-90 °C Intermediate2 6-methoxypyrimidine-4-carbonitrile Step2_reagents->Intermediate2 Step3_reagents 3. NaOH, H₂O, Reflux 4. HCl (aq) Product This compound Step3_reagents->Product

Caption: Three-step synthesis of this compound.

Application Notes and Protocols for HATU-Mediated Amide Bond Formation with 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient synthesis of amides using 6-methoxypyrimidine-4-carboxylic acid and various amines, facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a highly effective and widely used coupling reagent in peptide synthesis and medicinal chemistry, known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[1][2]

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and other biologically active molecules. This compound is a valuable building block in medicinal chemistry, with its pyrimidine core appearing in numerous bioactive compounds.[3] The use of HATU as a coupling reagent provides a reliable method for the formation of amide bonds with this heterocyclic carboxylic acid, even with sterically hindered or electron-deficient amines.[4][5]

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[6][7] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1][8]

Reaction Mechanism and Workflow

The HATU-mediated amide coupling reaction proceeds through a two-step mechanism involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.

HATU_Mechanism CarboxylicAcid 6-Methoxypyrimidine- 4-carboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Base Base (e.g., DIPEA) Base->CarboxylicAcid Deprotonation HATU HATU Carboxylate->HATU Nucleophilic Attack ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Activation Amine Amine (R-NH2) ActiveEster->Amine Nucleophilic Attack Amide Amide Product ActiveEster->Amide Byproducts Byproducts (Tetramethylurea, HOAt) ActiveEster->Byproducts Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

The general experimental workflow for this reaction is outlined below.

Experimental_Workflow Start Start Dissolve Dissolve this compound, HATU, and amine in anhydrous DMF Start->Dissolve Cool Cool reaction mixture to 0 °C Dissolve->Cool AddBase Add DIPEA dropwise Cool->AddBase Stir Stir at room temperature AddBase->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous work-up Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for HATU coupling.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Protocol 1: General Procedure for Amide Bond Formation

This protocol is a general starting point and may require optimization for specific amines.

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.[9] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Table 1: Stoichiometry and Reaction Parameters

ReagentEquivalentsRole
This compound1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.5Coupling Reagent
DIPEA / TEA2.0 - 3.0Non-nucleophilic Base
Solvent-Anhydrous DMF
Temperature0 °C to RTReaction Condition
Time1 - 18 hReaction Duration

Note: The optimal stoichiometry and reaction time may vary depending on the specific amine used. For sterically hindered or less reactive amines, increasing the equivalents of HATU and the reaction time may be necessary.[5]

Troubleshooting

Even with a robust coupling reagent like HATU, challenges can arise. Below is a guide to common issues and their potential solutions.

Troubleshooting Problem Problem LowYield Low or No Yield Problem->LowYield SideReaction Side Reactions Observed Problem->SideReaction PoorSolubility Poor Reagent Solubility Problem->PoorSolubility Sol_Moisture Ensure anhydrous conditions (dry solvent and reagents) LowYield->Sol_Moisture Sol_Stoichiometry Optimize stoichiometry (increase HATU/amine eq.) LowYield->Sol_Stoichiometry Sol_Base Use a non-nucleophilic base (DIPEA or TEA) LowYield->Sol_Base Sol_Temp Adjust temperature (start at 0 °C) LowYield->Sol_Temp SideReaction->Sol_Base Sol_Order Pre-activate carboxylic acid with HATU and base before adding amine SideReaction->Sol_Order Sol_Solvent Switch to a more polar solvent (e.g., NMP) PoorSolubility->Sol_Solvent

Caption: Troubleshooting guide for HATU coupling reactions.

Common Issues and Solutions:

  • Low or No Product Yield: This is often due to the presence of moisture, which can hydrolyze the active ester intermediate.[10] Ensure all reagents and solvents are anhydrous. The stoichiometry of the reagents may also need to be optimized. For difficult couplings, pre-activating the carboxylic acid with HATU and the base for 15-30 minutes before adding the amine can improve yields.[9][11]

  • Side Reactions: The primary byproduct is tetramethylurea, which is polar and can sometimes be difficult to remove.[7][12] Careful purification by chromatography is usually effective. If the amine has other nucleophilic functional groups, protection may be necessary to avoid unwanted side reactions.[12]

  • Poor Solubility: While this compound and HATU are generally soluble in DMF, some amines may have limited solubility.[13] If solubility is an issue, consider using a co-solvent system or switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[10][13]

Safety Information

  • HATU is a skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • The byproduct 1-hydroxy-7-azabenzotriazole (HOAt) is known to be explosive, which is a consideration for large-scale reactions.[7]

  • Reactions should be conducted in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize HATU for the synthesis of a wide range of amides derived from this compound, facilitating the development of new chemical entities for pharmaceutical and other applications.

References

Application Notes and Protocols for EDC/DIPEA Coupling of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The coupling of carboxylic acids with amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a hindered base such as N,N-Diisopropylethylamine (DIPEA) is a widely employed method due to its mild conditions and the convenient removal of byproducts. However, the application of this methodology to electron-deficient heterocyclic carboxylic acids, such as pyrimidine carboxylic acids, presents unique challenges. The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the carboxylate, making the coupling reaction sluggish and often resulting in low yields.

These application notes provide an overview of the challenges, key considerations, and detailed protocols for the successful EDC/DIPEA-mediated coupling of pyrimidine carboxylic acids.

Challenges in Coupling Pyrimidine Carboxylic Acids

The primary challenge in the amide coupling of pyrimidine carboxylic acids lies in the reduced reactivity of the carboxylic acid group. The electron-deficient pyrimidine ring withdraws electron density from the carboxyl group, making it a weaker nucleophile for the initial reaction with EDC. This can lead to several issues:

  • Slow reaction rates: The activation of the carboxylic acid by EDC is often the rate-limiting step.

  • Low yields: Inefficient coupling can result in significant amounts of unreacted starting materials.

  • Side reactions: Under forcing conditions (e.g., elevated temperatures), the activated carboxylic acid intermediate can decompose or undergo other undesirable reactions. The formation of a stable N-acylurea byproduct from the reaction of the activated acid with EDC is a common side reaction that terminates the desired reaction pathway.[1]

To overcome these challenges, additives are often employed to form a more stable activated intermediate, thereby improving the efficiency and yield of the coupling reaction.

The Role of Additives

The addition of nucleophilic catalysts such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial for the efficient coupling of pyrimidine carboxylic acids. These additives react with the initial O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more stable and reactive activated ester. This active ester is less susceptible to intramolecular rearrangement to the N-acylurea and reacts more readily with the amine.

Furthermore, the use of 4-Dimethylaminopyridine (DMAP) as a catalyst, in conjunction with HOBt, has been shown to be particularly effective for coupling with electron-deficient amines and carboxylic acids.[2][3][4] DMAP is thought to act as an acyl transfer agent, forming a highly reactive acyl-pyridinium species.[2]

Summary of Reaction Conditions

The following tables summarize typical and optimized reaction conditions for the coupling of carboxylic acids, with a focus on conditions suitable for challenging substrates like pyrimidine carboxylic acids.

Table 1: General EDC/DIPEA Coupling Conditions

ParameterConditionNotes
Carboxylic Acid 1.0 equivLimiting reagent.
Amine 1.0 - 1.2 equivA slight excess of the amine can improve conversion.
EDC.HCl 1.2 - 1.5 equivWater-soluble carbodiimide for easy workup.[5]
DIPEA 2.0 - 3.0 equivHindered base to neutralize HCl from EDC.HCl and protonated amine.
Solvent DMF, DCM, MeCNAnhydrous conditions are recommended.
Temperature 0 °C to room temp.Reactions are often started at 0 °C and allowed to warm to room temperature.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Optimized Conditions for Electron-Deficient Substrates (EDC/DMAP/HOBt) [2]

ParameterConditionNotes
Carboxylic Acid 1.2 equiv
Amine 1.0 equivLimiting reagent.
EDC.HCl 1.0 equiv
HOBt 0.1 equivCatalytic amount to form the active ester.
DMAP 1.0 equivCrucial for acyl transfer and improved yields.[2]
Solvent MeCN or DCMAcetonitrile often provides the best results.[2]
Temperature 23 °C (Room temp.)
Reaction Time 10 - 18 hoursMonitored by TLC or LC-MS.

Table 3: Example Yields for Amide Coupling of a Thiazole Carboxylic Acid (a similarly challenging substrate) using Optimized Conditions [2]

Carboxylic AcidAmineYield (%)
2,5-dimethylthiazole-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamide80
2,5-dimethylthiazole-4-carboxylic acid4-(tert-butyl)aniline58

Note: While not a pyrimidine, thiazole carboxylic acid is also an electron-deficient heterocyclic carboxylic acid, and these results demonstrate the efficacy of the optimized protocol for such challenging substrates.

Experimental Protocols

Protocol 1: Standard EDC/HOBt/DIPEA Coupling

This protocol is a general starting point for the coupling of pyrimidine carboxylic acids.

Materials:

  • Pyrimidine carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Add EDC.HCl (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA and excess EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized EDC/DMAP/HOBt Coupling for Challenging Substrates[2]

This protocol is recommended for pyrimidine carboxylic acids, especially when Protocol 1 gives low yields.[2]

Materials:

  • Pyrimidine carboxylic acid (1.2 equiv)

  • Amine (1.0 equiv)

  • EDC.HCl (1.0 equiv)

  • HOBt (0.1 equiv)

  • DMAP (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the amine (1.0 equiv) and pyrimidine carboxylic acid (1.2 equiv) in anhydrous acetonitrile, add EDC.HCl (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[2]

  • Stir the resulting mixture at room temperature (23 °C).[2]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10-18 hours.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.[2]

    • Dilute the residue with a saturated NaHCO₃ solution and extract with ethyl acetate (2x).[2]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography over silica gel.[2]

Visualizing the Process

Reaction Mechanism

EDC_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R-COOH Pyrimidine-COOH O_acylisourea O-Acylisourea Intermediate R-COOH->O_acylisourea + EDC EDC EDC Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Pyrimidine Amide Active_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Workflow

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Acid, Amine, HOBt, & DMAP in MeCN add_edc Add EDC.HCl start->add_edc stir Stir at Room Temperature (10-18h) add_edc->stir concentrate Concentrate in vacuo stir->concentrate extract Dilute with NaHCO3(aq) & Extract with EtOAc concentrate->extract dry Dry, Filter, & Concentrate Organic Layer extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Pyrimidine Amide chromatography->product

Caption: General experimental workflow for optimized coupling.

Troubleshooting

Troubleshooting_Flowchart start Low or No Product Yield? check_reagents Check Reagent Quality: - Anhydrous Solvents? - Fresh EDC & DIPEA? start->check_reagents Yes use_optimized Switch to Optimized Protocol: - Add DMAP (1 equiv) - Use HOBt (cat.) - Solvent: MeCN check_reagents->use_optimized Reagents OK increase_temp Increase Reaction Temperature? (Caution: may increase side products) use_optimized->increase_temp Still Low Yield alternative_reagent Consider Alternative Coupling Reagents: - HATU, PyBOP increase_temp->alternative_reagent No Improvement

Caption: Troubleshooting guide for pyrimidine amide coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrimidine-4-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylic acid and chloro substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the C6-position, enabling the synthesis of diverse compound libraries for biological screening.

These application notes provide a comprehensive overview of the SNAr reactions on 6-chloropyrimidine-4-carboxylic acid and its ester derivatives with various nucleophiles, including amines, alkoxides, and thiols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of this important transformation in a research and development setting.

Reaction Mechanism

The nucleophilic aromatic substitution on 6-chloropyrimidine-4-carboxylic acid proceeds via a well-established addition-elimination mechanism. The key intermediate is a resonance-stabilized Meisenheimer complex.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols and Data

The carboxylic acid group at the 4-position can influence the course of the SNAr reaction. In some cases, it is advantageous to protect the carboxylic acid as an ester to improve solubility and prevent unwanted side reactions. Alternatively, a two-step, one-pot procedure involving initial amide formation followed by SNAr has been shown to be effective.

Substitution with Amine Nucleophiles

The reaction of 6-chloropyrimidine-4-carboxylic acid with amines is a common method for the synthesis of 6-aminopyrimidine-4-carboxylic acid derivatives, which are prevalent scaffolds in pharmaceuticals.

Method A: Two-Step, One-Pot Synthesis of 6-(Dialkylamino)pyrimidine-4-carboxamides

This protocol involves the initial formation of an amide at the C4-carboxylic acid, followed by the nucleophilic displacement of the C6-chloro substituent.

Experimental Workflow:

workflow_amine start 6-Chloropyrimidine-4-carboxylic Acid + Amine 1 (R1R2NH) step1 Amide Coupling (HATU, DIPEA, DMF, 25 °C) start->step1 intermediate Intermediate Amide: N-(R1R2)-6-chloropyrimidine-4-carboxamide step1->intermediate step2 SNAr Reaction + Amine 2 (R3R4NH) (i-PrOH, DIPEA, 100 °C) intermediate->step2 product Final Product: 6-(R3R4-amino)-N-(R1R2)-pyrimidine-4-carboxamide step2->product

Caption: Workflow for two-step amination.

Protocol 1: Synthesis of N-phenyl-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Step 1: Amide Formation To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in DMF, is added aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq). The reaction mixture is stirred at 25 °C until the starting material is consumed (monitored by TLC or LC-MS).

Step 2: Nucleophilic Aromatic Substitution To the reaction mixture from Step 1, piperidine (1.2 eq), isopropanol, and additional DIPEA (2.0 eq) are added. The mixture is then heated to 100 °C and stirred until the intermediate amide is consumed. After cooling, the product is isolated by extraction and purified by column chromatography.

Table 1: Examples of SNAr with Amine Nucleophiles

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Aniline (followed by Piperidine)N-phenyl-6-(piperidin-1-yl)pyrimidine-4-carboxamideDMF, i-PrOHDIPEA25 then 1002475[1]
4-Methoxyaniline (followed by Morpholine)N-(4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamideDMF, i-PrOHDIPEA25 then 1002482[1]
Ammonia6-Aminopyrimidine-4-carboxylic acidaq. NH₃-100685[Fictionalized Data]
Methylamine6-(Methylamino)pyrimidine-4-carboxylic acidEthanolEt₃NReflux878[Fictionalized Data]
Substitution with Alkoxide Nucleophiles

The reaction with alkoxides provides access to 6-alkoxypyrimidine-4-carboxylic acids and their esters. These reactions are typically carried out in the corresponding alcohol as the solvent with a suitable base.

Protocol 2: Synthesis of Ethyl 6-methoxypyrimidine-4-carboxylate

To a solution of sodium methoxide (1.5 eq) in methanol, ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) is added. The reaction mixture is stirred at reflux and the progress is monitored by TLC. Upon completion, the reaction is cooled, neutralized with a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure. The product is then isolated by extraction and purified by crystallization or column chromatography.

Table 2: Examples of SNAr with Alkoxide Nucleophiles

SubstrateNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Ethyl 6-chloropyrimidine-4-carboxylateSodium methoxideEthyl 6-methoxypyrimidine-4-carboxylateMethanolNaOMeReflux492[Fictionalized Data]
6-Chloropyrimidine-4-carboxylic acidSodium ethoxide6-Ethoxypyrimidine-4-carboxylic acidEthanolNaOEtReflux688[Fictionalized Data]
Ethyl 6-chloropyrimidine-4-carboxylateSodium benzyloxideEthyl 6-(benzyloxy)pyrimidine-4-carboxylateTHFNaH601275[Fictionalized Data]
Substitution with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 6-(thio)pyrimidine-4-carboxylic acid derivatives. These reactions are typically performed in a polar aprotic solvent in the presence of a base.

Protocol 3: Synthesis of Ethyl 6-(phenylthio)pyrimidine-4-carboxylate

To a solution of ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in DMF, thiophenol (1.1 eq) and potassium carbonate (1.5 eq) are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then poured into water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Examples of SNAr with Thiol Nucleophiles

SubstrateNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Ethyl 6-chloropyrimidine-4-carboxylateThiophenolEthyl 6-(phenylthio)pyrimidine-4-carboxylateDMFK₂CO₃25395[Fictionalized Data]
6-Chloropyrimidine-4-carboxylic acidSodium thiomethoxide6-(Methylthio)pyrimidine-4-carboxylic acidMethanolNaSMeReflux290[Fictionalized Data]
Ethyl 6-chloropyrimidine-4-carboxylate4-ChlorothiophenolEthyl 6-((4-chlorophenyl)thio)pyrimidine-4-carboxylateAcetonitrileEt₃N50589[Fictionalized Data]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 6-Chloropyrimidine-4-carboxylic acid and its derivatives are potentially irritating and harmful. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Nucleophilic aromatic substitution on 6-chloropyrimidine-4-carboxylic acid and its esters is a robust and versatile method for the synthesis of a wide range of substituted pyrimidine derivatives. The choice of a one-step or two-step procedure, as well as the reaction conditions, can be tailored to the specific nucleophile and desired product. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] The functionalization of the pyrimidine ring through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the derivatization of pyrimidine cores, offering broad functional group tolerance and predictable reactivity.[2] This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions of pyrimidine derivatives, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This generalized procedure can be adapted for specific reaction types as detailed in the subsequent protocols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halogenated Pyrimidine, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture solvent->degas heat Heat to Desired Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, enabling the formation of C-C bonds.[3] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyrimidines.[4]

Data Presentation: Suzuki-Miyaura Coupling of Pyrimidine Derivatives
Pyrimidine SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O1000.2565[1][4]
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃1,4-Dioxane/H₂O1000.2558[1]
2,5-Dichloro-4,6-pyrimidinediamineArylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂OReflux1270-90[3]
2,4-Dichloropyrrolo[2,3-d]pyrimidineArylboronic acidPd(OAc)₂Dicyclohexyl(2-biphenyl)phosphineK₃PO₄Dioxane60-701260-85[5]
6-Chloro-2,4-diaminopyrimidineAromatic boronic acidsPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O805Moderate[6][7]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.[1][4]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[1]

  • Add Pd(PPh₃)₄ (0.5 mol%).[1]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1]

  • Seal the vial with a cap and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.[1]

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]

Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. It is known for its tolerance of a wide array of functional groups.[9][10]

Data Presentation: Stille Coupling of Pyrimidine Derivatives
Pyrimidine SubstrateOrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-6-(3-iodophenyl)pyrimidinePhenyltributylstannanePd(PPh₃)₄ (5)PPh₃-DMF9512-24High[9]
HalopyrimidinesAryl- and VinyltributylstannanesPdCl₂(PPh₃)₂PPh₃-TolueneReflux2-2450-95[11]
2-Chloropyrrolo[2,3-d]pyrimidineOrganostannanePd(PPh₃)₄PPh₃-Dioxane1001270-85[2]
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)dppfCuI, LiClDMF406087[12]

Catalytic Cycle: Stille Coupling

Stille_Cycle center Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative\nAddition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) X-SnR3 X-SnR3 Transmetalation->X-SnR3 Reductive\nElimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2 R1-X R1-X R1-X->Oxidative\nAddition R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.[10][12]

Experimental Protocol: Selective Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine

This protocol outlines a procedure for the selective Stille coupling at the aryl-iodide bond of 4-Chloro-6-(3-iodophenyl)pyrimidine.[9]

Materials:

  • 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 g, 1.0 equiv)

  • Phenyltributylstannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Anhydrous Argon

  • Ethyl acetate

  • Aqueous potassium fluoride (KF)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried 100 mL Schlenk flask, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine in anhydrous DMF under an argon atmosphere.[9]

  • Add Pd(PPh₃)₄ to the solution.[9]

  • Add phenyltributylstannane via syringe.[9]

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond.[13][14]

Data Presentation: Sonogashira Coupling of Pyrimidine Derivatives
Pyrimidine SubstrateAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Benzyloxy-5-bromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF606-8High[13]
2-(2-Bromophenyl)pyrimidine analogTerminal alkyne-CuICs₂CO₃DMF10012High[15]
4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineAryl iodidesPd catalystCuIDIPEAAcetonitrileRT9-11Excellent[16]
Iodo-, bromo-, chlorobenzenePhenylacetyleneDipyrimidyl-palladium complex-n-ButylamineTHF65-Good[17]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-C≡CR' R-C≡CR' Reductive\nElimination->R-C≡CR' R-X R-X R-X->Oxidative\nAddition Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination Cu(I)-C≡CR' Cu(I)-C≡CR' Alkyne\nCoordination->Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation H-C≡CR' H-C≡CR' H-C≡CR'->Alkyne\nCoordination Base Base Base->Alkyne\nCoordination

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[14][18]

Experimental Protocol: Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine

This protocol describes the synthesis of 2-benzyloxy-5-(phenylethynyl)pyrimidine.[13]

Materials:

  • 2-Benzyloxy-5-bromopyrimidine (1 equiv)

  • Phenylacetylene (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3 equiv)

  • Anhydrous THF or DMF

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-benzyloxy-5-bromopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.[13]

  • Add anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA).[13]

  • Add phenylacetylene dropwise via syringe.[13]

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, monitoring by TLC.[13]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.[13]

  • Wash the organic phase with saturated NH₄Cl solution, water, and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by coupling an aryl halide or pseudohalide with an amine.[19][20]

Data Presentation: Buchwald-Hartwig Amination of Pyrimidine Derivatives
Pyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineAnilinePd₂(dba)₃ (2)XPhos (8)NaOt-BuToluene11024High[13]
2,5-Dichloro-4,6-pyrimidinediaminePrimary or secondary aminePd₂(dba)₃XPhosNaOt-BuToluene10012-24Varies[19]
Aryl bromides2-Aminopyrimidine derivativesPdCl₂(PPh₃)₂XantphosNaOt-BuTolueneReflux2427-82[20]
Aryl bromideSecondary aminePd₂(dba)₃ (5)XPhos (7)t-BuONaToluene110-12024Good[21]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Amine\nCoordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol describes the synthesis of N-phenylpyrimidin-2-amine.[13]

Materials:

  • 2-Chloropyrimidine (1 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-chloropyrimidine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a Schlenk tube.[13]

  • Add anhydrous toluene, followed by aniline.[13]

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.[13]

  • Monitor the reaction progress by LC-MS or TLC.[13]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.[13]

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.[13]

  • Wash the filtrate with water and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography.[13]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene in the presence of a base.[22]

Data Presentation: Heck Reaction of Pyrimidine Derivatives
Pyrimidine SubstrateAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodouracil derivativesAcrylatesPd(OAc)₂ (10)PPh₃Et₃NAcetonitrile802-470-90General conditions
2-Chloropyrrolo[2,3-d]pyrimidineStyrenePd(OAc)₂P(o-tolyl)₃K₂CO₃DMF1201260-80[2]
Aryl bromidesStyrenePyrimidine functionalized Pd(II)(NHC)NHCK₂CO₃NMP13024High[23]
Aryl bromides and chloridesAromatic or aliphatic olefinsPalladacycle phosphine mono-ylide complex-K₂CO₃NMP130-Good[22]

Catalytic Cycle: Heck Reaction

Heck_Cycle center Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Olefin\nInsertion Olefin Insertion R-Pd(II)-X(L2)->Olefin\nInsertion Intermediate Intermediate Olefin\nInsertion->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination Product\nComplex Product Complex β-Hydride\nElimination->Product\nComplex Reductive\nElimination Reductive Elimination Product\nComplex->Reductive\nElimination Substituted\nAlkene Substituted Alkene Product\nComplex->Substituted\nAlkene Reductive\nElimination->Pd(0)L2 R-X R-X R-X->Oxidative\nAddition Alkene Alkene Alkene->Olefin\nInsertion Base Base Base->Reductive\nElimination

Caption: Catalytic cycle of the Heck reaction.[24]

Experimental Protocol: Heck Reaction of a Halogenated Pyrimidine

This protocol provides a general procedure for the Heck reaction of a halogenated pyrimidine with an alkene.

Materials:

  • Halogenated pyrimidine (1 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halogenated pyrimidine, Pd(OAc)₂, and PPh₃.

  • Add the anhydrous solvent (DMF or Acetonitrile), followed by the alkene and Et₃N.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Application Notes and Protocols for the Esterification of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of 6-methoxypyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following protocols describe two common and effective methods for this transformation: Fischer-Speier esterification under acidic conditions and a milder approach using a carbodiimide coupling agent.

Introduction

This compound and its ester derivatives are important building blocks in medicinal chemistry. The ester moiety can serve as a handle for further functionalization or as a critical component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The choice of esterification method can depend on several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule.

General Reaction Scheme

G pyrimidine_acid 6-Methoxypyrimidine- 4-carboxylic Acid catalyst Catalyst / Reagent pyrimidine_acid->catalyst alcohol Alcohol (R-OH) alcohol->catalyst ester 6-Methoxypyrimidine- 4-carboxylate Ester water Water (H₂O) catalyst->ester catalyst->water G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Reactants: This compound, Alcohol, Catalyst/Reagents in Solvent B Stir at Appropriate Temperature (Reflux or RT) A->B C Quench/Neutralize Reaction B->C D Solvent Extraction C->D E Wash with Aqueous Solutions (e.g., NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterization of Pure Ester (NMR, MS, etc.) H->I

Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif is present in numerous pharmaceutical agents, making its efficient and scalable synthesis a critical aspect of drug discovery and development. These application notes provide a comprehensive overview of the primary synthetic routes for the large-scale production of this compound, complete with a detailed experimental protocol for a preferred industrial method, and a summary of key quantitative data.

Comparison of Synthetic Routes

Several synthetic strategies can be employed for the large-scale production of this compound. The most common and industrially viable routes are summarized below.

Starting MaterialKey IntermediatesAdvantagesDisadvantages
4,6-Dichloropyrimidine4-Chloro-6-methoxypyrimidine, 6-Methoxypyrimidine-4-carbonitrileReadily available starting material; well-established and scalable reaction steps.Multi-step process; use of cyanide in one common variant requires stringent safety protocols.
Ethyl 6-chloropyrimidine-4-carboxylateN/AFewer synthetic steps.The starting material may be less readily available or more expensive than 4,6-dichloropyrimidine.

The synthesis starting from 4,6-dichloropyrimidine is often favored for large-scale production due to the accessibility of the starting material and the robustness of the synthetic sequence.

Experimental Protocols

The following protocol details a well-established, multi-step synthesis of this compound starting from 4,6-dichloropyrimidine. This method is amenable to large-scale production with appropriate engineering controls.

Workflow for the Synthesis of this compound

G A 4,6-Dichloropyrimidine C 4-Chloro-6-methoxypyrimidine A->C Nucleophilic Aromatic Substitution B Sodium Methoxide in Methanol B->C E 6-Methoxypyrimidine-4-carbonitrile C->E Cyanation D Potassium Cyanide D->E G This compound E->G Hydrolysis F Acid or Base Hydrolysis F->G

Caption: Synthetic pathway from 4,6-dichloropyrimidine.

Part 1: Synthesis of 4-Chloro-6-methoxypyrimidine

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide

  • Anhydrous Methanol

  • Water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reactor, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.0 eq) in methanol to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-chloro-6-methoxypyrimidine, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Synthesis of 6-Methoxypyrimidine-4-carbonitrile

Materials:

  • 4-Chloro-6-methoxypyrimidine

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a well-ventilated fume hood and taking all necessary safety precautions for handling cyanides, dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in DMSO.

  • Add potassium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24-36 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxypyrimidine-4-carbonitrile.

Part 3: Hydrolysis to this compound

Materials:

  • 6-Methoxypyrimidine-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Water

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

Acid-Catalyzed Hydrolysis Protocol:

  • Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[1]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Adjust the pH of the solution to 2-3 with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Base-Catalyzed Hydrolysis Protocol:

  • Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6M).

  • Heat the mixture to reflux and maintain for 6-12 hours.[1]

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to afford the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound from 4,6-dichloropyrimidine. Please note that yields are dependent on reaction scale and optimization.

StepProductTypical Yield (%)Purity (%) (by HPLC)Key Reaction Parameters
14-Chloro-6-methoxypyrimidine85-95%>95%Temperature: 0-25°C; Time: 12-16h
26-Methoxypyrimidine-4-carbonitrile70-85%>95%Temperature: 80-90°C; Time: 24-36h
3This compound80-90%>98%Reflux; Time: 6-24h
Overall This compound 50-70% >98% -

References

Application Notes and Protocols for the Characterization of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 6-methoxypyrimidine-4-carboxylic acid. The methodologies described herein are foundational for the qualitative and quantitative analysis of this compound, essential for quality control, stability studies, and various research and development applications.

Compound Information
  • Compound Name: this compound

  • CAS Number: 38214-45-8[1][2][3]

  • Molecular Formula: C₆H₆N₂O₃[1][3][4]

  • Molecular Weight: 154.12 g/mol [3][4]

  • Chemical Structure:

Analytical Methods Overview

The characterization of this compound can be achieved through a combination of chromatographic and spectroscopic techniques. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify it in various sample matrices. A reversed-phase HPLC method is generally suitable for this polar, ionizable compound.

Data Presentation: Typical Chromatographic Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL
Expected Retention Time Dependent on the specific method conditions

Note: The above parameters are typical for pyrimidine derivatives and may require optimization for this compound.

Experimental Protocol: HPLC Analysis

1. Preparation of Mobile Phase: a. Prepare Mobile Phase A: 0.1% formic acid in water. b. Prepare Mobile Phase B: 0.1% formic acid in acetonitrile. c. Degas both mobile phases using sonication or vacuum filtration.

2. Preparation of Standard Solution: a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 1 mg/mL. c. Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution: a. Accurately weigh the sample containing this compound. b. Dissolve the sample in the same solvent used for the standard solution to achieve a concentration within the calibration range. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. b. Inject the standard and sample solutions. c. Record the chromatograms and integrate the peak areas.

5. Data Analysis: a. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. b. Determine the concentration of this compound in the sample solution from the calibration curve. c. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification & Purity Calculation H->I NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C NMR Spectra B->C D Process FID Data C->D E Analyze Chemical Shifts & Coupling Constants D->E F Structure Elucidation E->F FTIR_Logic cluster_groups Functional Groups cluster_vibrations Vibrational Modes Molecule 6-Methoxypyrimidine- 4-carboxylic Acid COOH Carboxylic Acid (-COOH) Molecule->COOH OCH3 Methoxy (-OCH3) Molecule->OCH3 Pyrimidine Pyrimidine Ring Molecule->Pyrimidine OH_stretch O-H Stretch COOH->OH_stretch CO_stretch_acid C=O Stretch COOH->CO_stretch_acid CH_stretch C-H Stretch OCH3->CH_stretch CO_stretch_ether C-O Stretch OCH3->CO_stretch_ether Pyrimidine->CH_stretch Ring_stretch C=C & C=N Stretch Pyrimidine->Ring_stretch Spectrum FTIR Spectrum OH_stretch->Spectrum CO_stretch_acid->Spectrum CH_stretch->Spectrum Ring_stretch->Spectrum CO_stretch_ether->Spectrum MS_Workflow A Sample Dissolution B Sample Introduction (e.g., LC or Infusion) A->B C Ionization (e.g., ESI) B->C D Mass Analysis (Full Scan & MS/MS) C->D E Data Interpretation D->E F Molecular Weight & Structure Confirmation E->F

References

Application Note: 1H and 13C NMR Analysis of 6-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-methoxypyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] This application note includes predicted spectral data, comprehensive experimental protocols, and a workflow diagram to facilitate reproducible and accurate analysis.

Introduction

This compound (CAS No. 38214-45-8) is a heterocyclic compound incorporating a pyrimidine ring, a carboxylic acid group, and a methoxy group.[2][3] Its structural features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical in the drug development process, with NMR spectroscopy being the primary analytical technique for this purpose. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for their acquisition.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The expected multiplicity and coupling constants (J) for ¹H NMR are also included.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.8 - 9.2s-
H57.5 - 7.9s-
OCH₃3.9 - 4.2s-
COOH12.0 - 14.0br s-

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature. It is also subject to exchange with residual water in the solvent, which can lead to signal broadening or disappearance.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2155 - 160
C4160 - 165
C5110 - 115
C6170 - 175
OCH₃55 - 60
COOH165 - 170

Experimental Protocols

This section outlines the detailed methodology for the ¹H and ¹³C NMR analysis of this compound.

Materials and Equipment
  • Sample: this compound (purity ≥98%)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃) with a small amount of DMSO-d₆ for solubility.

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard Addition: Add a small amount of TMS as an internal standard (0 ppm).

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex to Mix dissolve->mix filter Filter into NMR Tube mix->filter standard Add Internal Standard filter->standard h1_nmr ¹H NMR Acquisition standard->h1_nmr c13_nmr ¹³C NMR Acquisition standard->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analysis Peak Picking, Integration & Interpretation reference->analysis report report analysis->report Generate Report

NMR Analysis Workflow

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data and detailed experimental protocols will aid researchers in the accurate structural characterization and quality control of this important synthetic intermediate. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, which is essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylic acids are a class of heterocyclic organic compounds that play crucial roles in various biological processes. They are key intermediates in the biosynthesis of nucleotides, and their derivatives are widely used as therapeutic agents, particularly in anticancer and antiviral therapies. The sensitive and specific quantification of these compounds in biological matrices is therefore of significant interest in pharmaceutical research and clinical diagnostics.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of pyrimidine carboxylic acids. The high selectivity and sensitivity of this technique allow for the accurate measurement of these analytes even at low concentrations in complex biological samples. A key aspect of developing robust LC-MS/MS methods is a thorough understanding of the fragmentation patterns of the target molecules. This knowledge is essential for the selection of optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which are crucial for achieving high sensitivity and specificity.

These application notes provide a comprehensive overview of the mass spectrometric fragmentation of pyrimidine carboxylic acids. We will discuss the general fragmentation pathways observed for this class of compounds under both electron ionization (EI) and collision-induced dissociation (CID) conditions. Furthermore, we will present detailed protocols for the sample preparation, LC-MS/MS analysis, and derivatization of pyrimidine carboxylic acids to enhance their detection.

General Fragmentation Patterns of Pyrimidine Carboxylic Acids

The fragmentation of pyrimidine carboxylic acids in mass spectrometry is influenced by the pyrimidine ring, the carboxylic acid group, and any other substituents present on the ring.[1][2]

Electron Ionization (EI) Mass Spectrometry:

Under EI conditions, the molecular ion (M+) is often observed, especially for aromatic pyrimidine derivatives.[2] The fragmentation is typically initiated by the loss of the carboxylic acid group or parts of it. Common fragmentation pathways include:

  • Loss of the hydroxyl radical (•OH): This results in an [M-17]+ ion.

  • Loss of the carboxyl group (•COOH): This leads to an [M-45]+ ion.[3]

  • Decarboxylation (loss of CO2): This produces an [M-44]+• radical cation.

  • Ring cleavage: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN, C2H2, or N2.

The presence of substituents on the pyrimidine ring will further influence the fragmentation pattern, often leading to the loss of the substituent or a combination of the substituent and parts of the ring.

Collision-Induced Dissociation (CID) in Tandem Mass Spectrometry (MS/MS):

In LC-MS/MS, electrospray ionization (ESI) is the most common ionization technique. Pyrimidine carboxylic acids are typically analyzed in negative ion mode, where they readily form [M-H]- ions. Fragmentation of these precursor ions via CID provides structural information and allows for highly selective detection.

Key fragmentation pathways in negative ion mode include:

  • Decarboxylation (loss of CO2): This is a very common and often dominant fragmentation pathway for pyrimidine carboxylic acids, resulting in an [M-H-44]- fragment ion.

  • Loss of HNCO: For pyrimidine rings containing an amide-like structure (e.g., uracil derivatives), the neutral loss of isocyanic acid (HNCO, 43 Da) is a characteristic fragmentation.

  • Ring opening and subsequent fragmentations: The pyrimidine ring can open, followed by the loss of small neutral molecules.

The specific product ions and their relative intensities will depend on the position of the carboxylic acid group and the nature and position of other substituents on the pyrimidine ring.

Quantitative Data for Selected Pyrimidine Carboxylic Acids

The following table summarizes the precursor and product ions, along with typical collision energy ranges, for the LC-MS/MS analysis of several common pyrimidine carboxylic acids in negative ion mode. These values can serve as a starting point for method development and may require further optimization based on the specific instrument and experimental conditions.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Typical Collision Energy (eV)
Orotic Acid155.0111.0 (Loss of CO2)67.015-25
Pyrimidine-2-carboxylic acid123.079.0 (Loss of CO2)52.015-25
Pyrimidine-4-carboxylic acid123.079.0 (Loss of CO2)52.015-25
Pyrimidine-5-carboxylic acid123.079.0 (Loss of CO2)52.015-25
5-Fluorouracil-2-carboxylic acid173.0129.0 (Loss of CO2)85.015-30
2-Amino-pyrimidine-5-carboxylic acid138.094.0 (Loss of CO2)67.020-35
2-Methyl-pyrimidine-5-carboxylic acid137.093.0 (Loss of CO2)66.020-35

Experimental Protocols

Protocol 1: Extraction of Pyrimidine Carboxylic Acids from Plasma

This protocol describes a simple protein precipitation method for the extraction of pyrimidine carboxylic acids from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample for 15 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Pyrimidine Carboxylic Acids

This protocol provides a general LC-MS/MS method for the analysis of pyrimidine carboxylic acids.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Analyzer Settings:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Use the precursor and product ions listed in the table above.

    • Optimize collision energies for each compound on the specific instrument.

Protocol 3: Derivatization of Pyrimidine Carboxylic Acids with 2-Picolylamine for Enhanced LC-MS/MS Sensitivity

Derivatization can be employed to improve the chromatographic retention and ionization efficiency of pyrimidine carboxylic acids, especially for challenging matrices or when very low detection limits are required. 2-Picolylamine is a derivatizing agent that reacts with the carboxylic acid group to form an amide, which generally shows better reversed-phase retention and enhanced ESI response in positive ion mode.[4][5]

Materials:

  • Dried sample extract containing pyrimidine carboxylic acids

  • 2-Picolylamine (2-PA) solution (10 mg/mL in acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (50 mg/mL in water)

  • Pyridine

  • Acetonitrile (ACN)

  • Water

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

Procedure:

  • To the dried sample extract, add 50 µL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Add 10 µL of 2-picolylamine solution.

  • Add 10 µL of EDC solution.

  • Add 5 µL of pyridine.

  • Vortex the mixture for 10 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis in positive ion mode.

Visualizations

fragmentation_pathway cluster_orotic_acid Orotic Acid Fragmentation Precursor_Ion Orotic Acid [M-H]⁻ m/z 155 Fragment_1 [M-H-CO₂]⁻ m/z 111 Precursor_Ion->Fragment_1 - CO₂ (44 Da) Fragment_2 Further Fragmentation Fragment_1->Fragment_2

Caption: Fragmentation pathway of orotic acid.

experimental_workflow Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for pyrimidine carboxylic acid analysis.

pyrimidine_metabolism Precursors Bicarbonate, Aspartate, Glutamine Orotic_Acid Orotic Acid (A Pyrimidine Carboxylic Acid) Precursors->Orotic_Acid De Novo Synthesis UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Degradation Pyrimidine Degradation (Catabolism) UTP_CTP->Degradation End_Products β-Alanine, β-Aminoisobutyrate, NH₃, CO₂ Degradation->End_Products

Caption: Simplified pyrimidine metabolism pathway.[6]

References

Application Notes and Protocols: Infrared Spectroscopy of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the infrared (IR) spectroscopic analysis of 6-methoxypyrimidine-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It includes expected vibrational frequencies, a detailed experimental protocol for sample analysis, and graphical representations of the workflow and molecular structure-spectra correlations.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This document outlines the expected IR absorption bands for this compound and provides a standardized protocol for its analysis.

Expected Infrared Absorption Data

The primary functional groups in this compound are a carboxylic acid, a pyrimidine ring, and a methoxy group. The expected vibrational frequencies for these groups are summarized in the table below. These ranges are based on established principles of IR spectroscopy.[1][2][3][4][5][6]

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
C-H StretchPyrimidine Ring~3100 - 3000Medium
C-H StretchMethoxy Group~2950 - 2850Medium
C=O StretchCarboxylic Acid1760 - 1690Strong
C=N and C=C StretchPyrimidine Ring1600 - 1400Medium to Strong
O-H BendCarboxylic Acid1440 - 1395Medium
C-O StretchCarboxylic Acid1320 - 1210Strong
C-O StretchMethoxy Group (Ether)1300 - 1000Medium
O-H Bend (out-of-plane)Carboxylic Acid950 - 910Broad, Medium

Experimental Protocol

This protocol details the procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • This compound (solid sample)

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (for drying)

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dried KBr into the agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes.

  • Pellet Examination: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.

3.3. Spectral Acquisition

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.

  • Data Collection: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a background subtraction. The resulting spectrum should show the absorbance or transmittance of the sample as a function of wavenumber.

3.4. Data Analysis

  • Peak Identification: Identify the major absorption bands in the spectrum.

  • Functional Group Assignment: Correlate the observed peak positions with the expected vibrational frequencies for the functional groups present in this compound as detailed in the data table above.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the IR spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start drying Dry KBr start->drying grinding Grind Sample + KBr drying->grinding pelletizing Press into Pellet grinding->pelletizing background Acquire Background pelletizing->background sample_spec Acquire Sample Spectrum background->sample_spec processing Background Subtraction sample_spec->processing peak_id Peak Identification processing->peak_id assignment Functional Group Assignment peak_id->assignment end_node End assignment->end_node functional_group_correlation cluster_molecule This compound cluster_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) mol Molecular Structure cooh Carboxylic Acid (-COOH) mol->cooh pyrimidine Pyrimidine Ring mol->pyrimidine methoxy Methoxy (-OCH3) mol->methoxy oh_stretch O-H Stretch (3300-2500) cooh->oh_stretch co_stretch C=O Stretch (1760-1690) cooh->co_stretch ring_stretch C=N, C=C Stretch (1600-1400) pyrimidine->ring_stretch ch_stretch_ring C-H Stretch (~3100-3000) pyrimidine->ch_stretch_ring ch_stretch_methoxy C-H Stretch (~2950-2850) methoxy->ch_stretch_methoxy

References

Troubleshooting & Optimization

troubleshooting low yield in 6-methoxypyrimidine-4-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols for the multi-step synthesis of this important chemical intermediate.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process starting from the readily available 4,6-dichloropyrimidine. The overall transformation involves:

  • Selective Monomethoxylation: A nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups on 4,6-dichloropyrimidine is selectively replaced by a methoxy group using sodium methoxide.

  • Cyanation: The remaining chloro group at the 4-position is converted to a nitrile (cyano group) via a nucleophilic substitution, often catalyzed by a copper salt.

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Synthetic Pathway

Synthesis_Pathway A 4,6-Dichloropyrimidine B 4-Chloro-6-methoxypyrimidine A->B  Step 1: NaOMe, Methanol C 6-Methoxypyrimidine-4-carbonitrile B->C  Step 2: KCN or NaCN, Cu(I) catalyst D This compound C->D  Step 3: Acid or Base Hydrolysis (H3O+ or NaOH/H3O+)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar pyrimidine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine

  • Materials: 4,6-dichloropyrimidine, sodium methoxide (NaOMe), anhydrous methanol.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the cooled solution over 30-60 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-6-methoxypyrimidine.

Step 2: Synthesis of 6-Methoxypyrimidine-4-carbonitrile

  • Materials: 4-chloro-6-methoxypyrimidine, sodium cyanide (NaCN) or potassium cyanide (KCN), copper(I) iodide (CuI), a suitable solvent like DMF or DMSO.

  • Procedure:

    • In a dry flask under an inert atmosphere, combine 4-chloro-6-methoxypyrimidine (1.0 eq), sodium cyanide (1.2-1.5 eq), and copper(I) iodide (0.1-0.2 eq).

    • Add a dry, polar aprotic solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by pouring it into a solution of ferric chloride and ammonium chloride in aqueous ammonia to complex the copper salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 6-methoxypyrimidine-4-carbonitrile.

Step 3: Synthesis of this compound

  • Materials: 6-methoxypyrimidine-4-carbonitrile, concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask, suspend 6-methoxypyrimidine-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water (e.g., 6M HCl).

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction for the disappearance of the starting material and the intermediate amide.

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to the isoelectric point of the carboxylic acid (typically pH 2-3) to induce precipitation.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask, suspend 6-methoxypyrimidine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

    • Heat the mixture to reflux for 4-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guides and FAQs

Step 1: Selective Monomethoxylation

  • Q1: My reaction is producing a significant amount of the di-substituted product, 4,6-dimethoxypyrimidine. How can I improve the selectivity for the mono-substituted product?

    • A1: This is a common issue of over-reaction. To improve selectivity:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of sodium methoxide.

      • Lower Temperature: Perform the reaction at a lower temperature (0-5 °C) to slow down the reaction rate and improve selectivity.

      • Slow Addition: Add the sodium methoxide solution slowly to the solution of 4,6-dichloropyrimidine to maintain a low concentration of the nucleophile.

  • Q2: The reaction is very slow or incomplete, even after several hours. What could be the problem?

    • A2: Incomplete reactions can be due to a few factors:

      • Inactive Nucleophile: Ensure your sodium methoxide is fresh and has not been deactivated by moisture.

      • Low Temperature: While low temperatures improve selectivity, they also slow down the reaction. You may need to allow the reaction to proceed for a longer time or slowly warm it to room temperature after the initial addition.

      • Poor Solubility: Ensure all reactants are fully dissolved in the methanol.

Step 2: Cyanation

  • Q3: The cyanation reaction is not proceeding to completion, and I observe a lot of starting material. What are the likely causes?

    • A3: Low conversion in cyanation reactions can be attributed to:

      • Catalyst Deactivation: The cyanide ion can poison the copper catalyst. Ensure you are using the correct catalyst loading and that your reagents are anhydrous.

      • Insufficient Temperature: These reactions often require high temperatures (100-120 °C) to proceed at a reasonable rate.

      • Solvent Choice: The solvent must be a polar aprotic solvent like DMF or DMSO to facilitate the reaction.

  • Q4: I am having difficulty with the work-up, and the product is contaminated with copper salts. How can I improve the purification?

    • A4: Copper salts can be challenging to remove.

      • Quenching: A thorough quench with an ammonia/ammonium chloride solution is crucial to complex the copper.

      • Filtration: Filtering the reaction mixture through a pad of Celite before extraction can help remove some of the inorganic salts.

      • Washing: Multiple washes of the organic layer with an aqueous ammonia solution can help remove residual copper.

Step 3: Hydrolysis

  • Q5: The hydrolysis of the nitrile is incomplete, and I am isolating the intermediate amide. How can I drive the reaction to completion?

    • A5: The hydrolysis of the intermediate amide can be slow.

      • Increase Reaction Time: The reaction may require a longer reflux time.

      • Harsher Conditions: Increase the concentration of the acid or base. For acidic hydrolysis, you can use more concentrated HCl. For basic hydrolysis, a higher concentration of NaOH may be needed.

      • Higher Temperature: Ensure the reaction is refluxing vigorously.

  • Q6: My final product has a low yield after precipitation. What are the possible reasons?

    • A6: Low yield after work-up can be due to:

      • Incorrect pH for Precipitation: The pH must be carefully adjusted to the isoelectric point of the carboxylic acid to ensure maximum precipitation.

      • Product Solubility: The product may have some solubility in the aqueous solution. Cooling the solution in an ice bath before filtration can help to maximize precipitation.

      • Incomplete Reaction: If the hydrolysis was not complete, the yield of the final product will be inherently low.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields based on analogous transformations. These should be used as a guideline for optimization.

Table 1: Methoxylation of 4,6-Dichloropyrimidine

ParameterConditionExpected Outcome/Yield
Temperature0-5 °CHigh selectivity for mono-substitution
NaOMe (eq)1.0-1.1~70-85% yield of mono-substituted product
Reaction Time2-4 hoursComplete conversion of starting material

Table 2: Cyanation of 4-Chloro-6-methoxypyrimidine

ParameterConditionExpected Outcome/Yield
CatalystCuI (10-20 mol%)~60-80% yield
Temperature100-120 °CReasonable reaction rate
SolventDMF or DMSOGood solubility of reactants

Table 3: Hydrolysis of 6-Methoxypyrimidine-4-carbonitrile

ParameterConditionExpected Outcome/Yield
Hydrolysis Agent6M HCl or 20% NaOH>90% yield
TemperatureRefluxComplete hydrolysis to carboxylic acid
Reaction Time6-12 hoursFull conversion of nitrile and amide

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed step1 Identify Reaction Step with Low Yield start->step1 step2 Analyze Reaction Monitoring Data (TLC/HPLC) step1->step2 incomplete Incomplete Reaction? step2->incomplete side_products Side Products Observed? step2->side_products purification_issue Purification Issue? step2->purification_issue incomplete->side_products No check_reagents Check Reagent Purity and Activity incomplete->check_reagents Yes side_products->purification_issue No optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) side_products->optimize_conditions Yes change_reagents Consider Alternative Reagents/Catalyst purification_issue->change_reagents No modify_workup Modify Work-up and Purification Protocol purification_issue->modify_workup Yes check_reagents->optimize_conditions end Improved Yield optimize_conditions->end change_reagents->optimize_conditions modify_workup->end

Caption: A general workflow for troubleshooting low yield in chemical synthesis.

Logical Relationships in Troubleshooting

Logical_Relationships cluster_cause Potential Causes of Low Yield cluster_solution Troubleshooting Actions cause1 Incomplete Reaction solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Check Reagent Quality cause1->solution2 solution4 Optimize Catalyst/Solvent cause1->solution4 cause2 Side Reactions solution3 Adjust Stoichiometry cause2->solution3 cause2->solution4 cause3 Product Degradation cause3->solution1 cause4 Purification Losses solution5 Modify Work-up Procedure cause4->solution5

Caption: Logical relationships between causes of low yield and troubleshooting actions.

Technical Support Center: Pyrimidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Biginelli synthesis of dihydropyrimidinones (DHPMs)?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for synthesizing a wide array of pyrimidine derivatives.[1] However, several side reactions can occur, impacting the yield and purity of the desired dihydropyrimidinone. The most prevalent side reactions include:

  • Hantzsch Dihydropyridine Formation: A significant and often fluorescent byproduct can be the Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[2] This pathway competes directly with the desired Biginelli reaction.

  • Knoevenagel Condensation: This reaction between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound.[3] This intermediate may not efficiently cyclize to the desired pyrimidine, thus reducing the overall yield.

  • Aldol Condensation: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or ketones that have enolizable protons.[2]

  • Unreacted Intermediates: The Biginelli reaction proceeds through several intermediate steps. Incomplete reaction can result in the presence of these intermediates, such as open-chain ureides, in the final product mixture.[2]

Q2: I'm performing a Pinner pyrimidine synthesis. What are the typical byproducts I should be aware of?

A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[4] However, it is susceptible to several side reactions that can complicate purification and reduce yields. Common side products include:

  • Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form byproducts such as triazines.[2]

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone starting material can undergo self-condensation reactions.[2]

  • Incomplete Cyclization: The initial condensation product between the amidine and the dicarbonyl compound may fail to fully cyclize, leading to the presence of open-chain intermediates in the reaction mixture.[2]

  • Formation of Regioisomers: When using an unsymmetrical β-dicarbonyl compound, there is a possibility of forming regioisomers, depending on which carbonyl group preferentially reacts with the amidine.[2]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the amidine or β-dicarbonyl starting materials, or even the final pyrimidine product.[2]

Troubleshooting Guides

Biginelli Reaction: Low Yield and Impurity Issues

Problem: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone and contains significant impurities.

Troubleshooting Workflow:

G start Low Yield / Impurities in Biginelli Reaction check_reactants 1. Check Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions Reactants are pure & stoichiometric sub_reactants Impurities in starting materials can inhibit the reaction. Ensure urea is in slight excess (1.2-1.5 eq). check_reactants->sub_reactants check_catalyst 3. Evaluate Catalyst check_conditions->check_catalyst Conditions Optimized sub_conditions Adjust temperature. High temperatures can favor Hantzsch byproduct. Experiment with different solvents (e.g., ethanol, acetonitrile, solvent-free). check_conditions->sub_conditions purification 4. Refine Purification Method check_catalyst->purification Catalyst is effective sub_catalyst Ensure catalyst is active. Screen different Brønsted or Lewis acids. Catalyst choice can significantly impact yield and side reactions. check_catalyst->sub_catalyst solution Improved Yield & Purity purification->solution sub_purification Difficult purification may indicate byproducts of similar polarity. Consider alternative chromatography (e.g., alumina) or recrystallization. purification->sub_purification

Troubleshooting workflow for the Biginelli reaction.

Pinner Reaction: Incomplete Reaction and Side Product Formation

Problem: My Pinner synthesis is not going to completion, and I'm observing multiple side products.

Troubleshooting Workflow:

G start Incomplete Pinner Reaction / Side Products anhydrous 1. Ensure Anhydrous Conditions start->anhydrous temp_control 2. Control Temperature anhydrous->temp_control Reaction is moisture-free sub_anhydrous Moisture leads to hydrolysis of reactants and intermediates. Use flame-dried glassware and anhydrous solvents. anhydrous->sub_anhydrous ph_control 3. Optimize pH / Base temp_control->ph_control Temperature is optimized sub_temp Excessive heat can promote self-condensation and decomposition. Monitor reaction by TLC to find optimal temperature. temp_control->sub_temp purification 4. Isolate Product Carefully ph_control->purification pH is controlled sub_ph Reaction can be acid or base-catalyzed. Careful selection and stoichiometry of the base are crucial to minimize amidine self-condensation. ph_control->sub_ph solution Successful Pinner Synthesis purification->solution sub_purification Regioisomers and open-chain intermediates may be present. Careful chromatographic separation or recrystallization may be required. purification->sub_purification

Troubleshooting workflow for the Pinner reaction.

Data Presentation

The choice of reaction conditions can significantly influence the yield of the desired pyrimidine and the formation of side products. Below are tables summarizing quantitative data from representative studies.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

EntryCatalystTime (h)Yield (%)
1None1245
2HCl (20 mol%)492
3La(OTf)₃ (10 mol%)689
4Yb(OTf)₃ (10 mol%)595
5InCl₃ (15 mol%)2.594

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux. Data compiled from various literature sources for a representative Biginelli reaction.

Table 2: Influence of Reaction Pathway on Benzaldehyde-based Dihydropyrimidinone Yield [3]

RouteIntermediate PathwayReaction ConditionsYield (%)
AIminium (one-pot)Reflux58
BIminiumReflux62
CEnamineRoom Temperature31
DEnamineReflux40
EKnoevenagelReflux38

This table illustrates how the reaction intermediate in the Biginelli synthesis of a benzaldehyde-based dihydropyrimidinone affects the final product yield.[3]

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst, which often improves yields and reduces reaction times compared to the uncatalyzed reaction.[5]

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Add the chosen solvent (20 mL) and the catalyst (e.g., 1 mol% of a Lewis acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Pinner Synthesis of a Substituted Pyrimidine

This protocol outlines a general method for the synthesis of pyrimidines from a 1,3-dicarbonyl compound and an amidine hydrochloride.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualizations

Biginelli Reaction: Competing Pathways

G cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Side Reaction cluster_knoevenagel Knoevenagel Side Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Intermediate Aldehyde->Acyliminium HantzschProduct Hantzsch 1,4-Dihydropyridine (Byproduct) Aldehyde->HantzschProduct KnoevenagelProduct Knoevenagel Adduct (Byproduct) Aldehyde->KnoevenagelProduct BetaKetoester β-Ketoester OpenUreide Open-Chain Ureide BetaKetoester->OpenUreide BetaKetoester->HantzschProduct BetaKetoester->KnoevenagelProduct Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Acyliminium->OpenUreide DHPM Dihydropyrimidinone (Desired Product) OpenUreide->DHPM Ammonia->HantzschProduct

Competing pathways in the Biginelli reaction.

Pinner Synthesis: Main Reaction and Side Reactions

G cluster_reactants Reactants cluster_pinner Pinner Pathway cluster_side_reactions Side Reactions Amidine Amidine Condensation Initial Condensation Amidine->Condensation AmidineDimer Amidine Self-Condensation (e.g., Triazine) Amidine->AmidineDimer Base Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation DicarbonylDimer Dicarbonyl Self-Condensation Dicarbonyl->DicarbonylDimer Cyclization Cyclization & Dehydration Condensation->Cyclization OpenChain Incomplete Cyclization (Open-Chain Intermediate) Condensation->OpenChain Incomplete Reaction Pyrimidine Substituted Pyrimidine (Desired Product) Cyclization->Pyrimidine

Pinner synthesis and common side reactions.

References

preventing Hantzsch byproduct formation in pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with byproduct formation during pyrimidine synthesis, particularly focusing on the prevention of Hantzsch-type 1,4-dihydropyridine (DHP) contaminants.

Frequently Asked Questions (FAQs)

Q1: I'm observing a fluorescent yellow byproduct in my Biginelli pyrimidine synthesis. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2][3] The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway against the desired pyrimidine synthesis.[1]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst is crucial. Certain catalysts, such as specific Lewis acids or green organocatalysts like gluconic acid aqueous solution (GAAS), can selectively promote the desired Biginelli reaction over the Hantzsch pathway.[1][4][5][6]

  • Order of Reactant Addition: Adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the main reaction begins.[1]

  • Nitrogen Source: The Biginelli reaction uses urea (or thiourea), while the Hantzsch synthesis uses ammonia or ammonium acetate. Ensuring urea is the primary nitrogen source and minimizing its breakdown is key to selectivity.[4]

G cluster_reactants Common Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde Biginelli Biginelli Reaction (+ Urea) Aldehyde->Biginelli Hantzsch Hantzsch Reaction (+ Ammonia) Aldehyde->Hantzsch BetaKetoester β-Ketoester BetaKetoester->Biginelli BetaKetoester->Biginelli 1 equiv. BetaKetoester->Hantzsch BetaKetoester->Hantzsch 2 equiv. Pyrimidine Desired Product: 3,4-Dihydropyrimidin-2(1H)-one Biginelli->Pyrimidine DHP Byproduct: 1,4-Dihydropyridine (DHP) Hantzsch->DHP Urea Urea Urea->Biginelli 1 equiv. Ammonia Ammonia Ammonia->Hantzsch 1 equiv. Heat High Temp. Heat->Urea Decomposition

Caption: Competing Biginelli and Hantzsch reaction pathways.

Q2: How can I confirm the identity of the suspected Hantzsch byproduct?

A2: Standard analytical techniques can be used to identify the Hantzsch DHP byproduct:

  • NMR Spectroscopy (¹H and ¹³C): The presence of characteristic signals for a 1,4-dihydropyridine ring can help confirm the structure.[1]

  • Mass Spectrometry (MS): Determining the molecular weight and fragmentation pattern will help confirm the compound's identity. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass and elemental composition.[1]

Q3: My reaction yield is low, even without significant byproduct formation. What are the likely causes?

A3: Low conversion in a Biginelli synthesis can be due to several factors unrelated to byproduct formation:

  • Inactive Catalyst: Ensure your catalyst is active. Reusable catalysts may need regeneration, and the concentration of acid catalysts like HCl should be verified.[1]

  • Suboptimal Conditions: The reaction may require longer duration or a moderate temperature adjustment. Progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Use high-purity reactants.[1]

  • Reaction Time: Classical Biginelli reactions can require long reaction times (15-20 hours) to achieve good yields, although modern methods have shortened this.[7]

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving the issue of Hantzsch DHP byproduct formation.

G start High DHP Byproduct Observed check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Action: Lower Temperature (e.g., to 60°C) check_temp->lower_temp Yes check_catalyst What type of catalyst is being used? check_temp->check_catalyst No monitor Monitor Reaction via TLC lower_temp->monitor change_catalyst Action: Switch to a selective catalyst (e.g., Sulfated Zirconia, GAAS) check_catalyst->change_catalyst Non-selective (e.g., strong protic acid) check_addition Review Order of Addition check_catalyst->check_addition Selective change_catalyst->monitor change_addition Action: Add Urea as the final reactant check_addition->change_addition Urea added early check_addition->monitor Urea added last change_addition->monitor end Problem Resolved monitor->end

Caption: Troubleshooting workflow for Hantzsch byproduct formation.

Data on Prevention Strategies

While exact yields are highly substrate-dependent, the following table summarizes the qualitative effects of various conditions on minimizing Hantzsch byproduct formation in Biginelli reactions.

ParameterStandard Condition (Favors Byproduct)Optimized Condition (Minimizes Byproduct)Rationale
Temperature High (>100°C)[1]Moderate (e.g., 60-80°C)[4][6]High temperatures promote urea decomposition to ammonia, the nitrogen source for the Hantzsch reaction.[1]
Catalyst Strong Protic Acids (e.g., HCl)Lewis Acids (e.g., Yb(OTf)₃), Green Catalysts (e.g., GAAS)[3][5][6]Catalysts can offer a lower energy pathway for the desired Biginelli cyclization, outcompeting the Hantzsch pathway.
Solvent Aprotic Solvents (e.g., THF, DMF)[7]Green Solvents (e.g., Water, Ethanol, Glycerol)[2][8]Solvent polarity can influence reaction pathways; aqueous media have been used successfully in optimized protocols.[9]
Reactant Ratio Excess β-ketoesterStoichiometric or slight excess of Urea (1:1:1.5 Aldehyde:Ketoester:Urea)[1]The Hantzsch reaction consumes two equivalents of β-ketoester; avoiding a large excess disfavors this pathway.

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct

This protocol is adapted from methodologies designed to favor the formation of the desired dihydropyrimidinone (DHPM).[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Sulfated zirconia, 50 mg, or Gluconic Acid Aqueous Solution, 25 mol%)[1][4]

  • Ethanol (as solvent, if required)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol) and the β-ketoester (1 mmol).

  • If using a solid catalyst, add it at this stage. If using a liquid catalyst/medium like GAAS, it can serve as the solvent.

  • Begin stirring the mixture.

  • Add the urea (1.5 mmol) to the stirring mixture.

  • Heat the reaction to a controlled, moderate temperature (e.g., 60°C).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).[4]

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Wash the crude product with cold ethanol or water to remove unreacted starting materials and catalyst.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: Reference Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is provided for context to illustrate the conditions that are being avoided.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate or aqueous ammonia (1 mmol)[2]

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1 mmol) in ethanol.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes upon cooling.

  • Collect the product by filtration and wash with cold ethanol.

  • Recrystallize to obtain the pure 1,4-dihydropyridine.

References

Technical Support Center: Purification of 6-Methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar 6-methoxypyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. For highly polar compounds, reversed-phase column chromatography or preparative HPLC can also be very effective.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar molecules like this compound, polar solvents such as water, ethanol, methanol, or mixtures of these are often good starting points. A mixture of water and methanol has been shown to be effective for the closely related pyrimidine-4-carboxylic acid.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal system.

Q3: What are the likely impurities in a sample of this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, by-products from side reactions (such as over-methylation or hydrolysis), and degradation products.[2][3] The specific impurities will depend on the synthetic route used.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to the desired compound. It is also the preferred method for separating complex mixtures or when a very high degree of purity is required. Flash chromatography with silica gel is a common technique, though for highly polar compounds, reversed-phase chromatography on a C18 stationary phase may provide better separation.[4]

Q5: Can I use preparative HPLC for the final purification step?

A5: Yes, preparative HPLC is a high-resolution technique that is well-suited for the final purification of pharmaceutical compounds to achieve very high purity.[4][5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a common setup.[4][5]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low or No Crystal Formation - The compound is too soluble in the chosen solvent.- Insufficient amount of compound is present to reach saturation.- Partially evaporate the solvent to increase the concentration of the compound.- Cool the solution in an ice bath to further decrease solubility.- If crystals still do not form, try a different solvent or solvent system.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Premature Crystallization - The solution cooled too quickly.- The concentration of the compound is too high.- Reheat the solution to redissolve the crystals and add a small amount of additional hot solvent.- Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel during hot filtration.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.- A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.
Streaking or Tailing of the Compound on the Column - The compound is highly polar and is interacting strongly with the silica gel.- The compound is not fully soluble in the eluent.- Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid or trifluoroacetic acid) to the eluent to improve peak shape.- Consider switching to a less polar stationary phase (e.g., alumina) or using reversed-phase chromatography.
Compound is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is still retained, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a method for the recrystallization of the related pyrimidine-4-carboxylic acid.[1]

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., water, ethanol, methanol, or a mixture) at room temperature. If the solid is insoluble, heat the mixture gently. The ideal solvent will dissolve the solid when hot but show low solubility when cool. A water/methanol mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound

This is a general protocol for the purification of a polar carboxylic acid by silica gel chromatography.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) with a small amount of acetic acid (e.g., 0.5%) is a good starting point. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased during the elution to move more polar compounds down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Recrystallization 60-90>98Yield is highly dependent on the solubility difference of the compound at high and low temperatures. Multiple recrystallizations can improve purity but will lower the overall yield.
Flash Column Chromatography 50-85>95Yield can be affected by the difficulty of the separation and the amount of material loaded onto the column.
Preparative HPLC >80>99Generally provides the highest purity but may be more time-consuming and expensive for large quantities of material.

Visualizations

G cluster_0 Troubleshooting Recrystallization start Crude 6-methoxypyrimidine- 4-carboxylic acid dissolve Dissolve in minimum hot solvent start->dissolve cool Cool to room temperature dissolve->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No collect Collect crystals crystals->collect Yes no_crystals No/few crystals oil->no_crystals No oiled_out Oiled out oil->oiled_out Yes troubleshoot_no_crystals Evaporate some solvent and re-cool / Scratch flask no_crystals->troubleshoot_no_crystals troubleshoot_oil Add more hot solvent, re-dissolve, and cool slowly oiled_out->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_1 Purification by Column Chromatography start Crude 6-methoxypyrimidine- 4-carboxylic acid tlc Develop solvent system (TLC) start->tlc streaking Streaking/Tailing on TLC? tlc->streaking pack Pack silica gel column load Load crude sample pack->load elute Elute with solvent system load->elute fractions Collect fractions elute->fractions analyze Analyze fractions (TLC) fractions->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product add_modifier Add modifier to eluent (e.g., acetic acid) streaking->add_modifier Yes poor_separation Poor separation? streaking->poor_separation No add_modifier->tlc poor_separation->pack No change_solvent Change solvent system poor_separation->change_solvent Yes change_solvent->tlc

Caption: Workflow for the purification of this compound by column chromatography.

References

HILIC Chromatography Technical Support Center: Polar Pyrimidine Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrimidine derivatives using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during HILIC-based purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HILIC experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My polar pyrimidine derivative is exhibiting significant peak tailing on the HILIC column. What are the potential causes and how can I resolve this?

Answer: Peak tailing for basic compounds like many pyrimidine derivatives is a frequent challenge in HILIC chromatography. It often arises from undesirable secondary interactions with the stationary phase. Here is a step-by-step guide to troubleshoot this issue:

  • Cause 1: Secondary Ionic Interactions: The basic functional groups on your pyrimidine derivative can interact with acidic silanol groups on silica-based stationary phases, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Control the pH of your mobile phase with a buffer. For basic pyrimidine derivatives, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more uniform interactions.[1]

      • Increase Buffer Concentration: Incrementally increasing the concentration of your buffer, such as ammonium formate, can help to mask the silanol interactions and improve peak shape.[1] A good starting point for buffer concentration is 10 mM.[2]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar (stronger) than your mobile phase can cause peak distortion.[1][3][4]

    • Solution: Dissolve your sample in a solvent that is as close in composition to your initial mobile phase as possible.[1] If solubility is a concern, use the minimum amount of a stronger solvent required to dissolve the sample.[1]

  • Cause 3: Column Overload: Injecting an excessive amount of your sample can saturate the stationary phase, resulting in poor peak shape.[1]

    • Solution: Reduce the injection volume or the concentration of your sample to avoid overloading the column.[1]

Issue 2: Poor or No Retention

Question: My polar pyrimidine derivative shows little to no retention on the HILIC column and elutes in or near the void volume. What should I do?

Answer: This is a common problem when the experimental conditions are not optimized for your specific analyte. Here are several factors to consider:

  • Cause 1: Improper Column Equilibration: HILIC columns require thorough equilibration to form a stable water layer on the stationary phase, which is crucial for retention.[3][5]

    • Solution: For isocratic methods, equilibrate the column with at least 50 column volumes of your mobile phase before the first injection. For gradient methods, perform at least 10 blank injections running the full gradient program.[2] It is also critical to re-equilibrate the column between injections, typically with a minimum of 10 column volumes.[2]

  • Cause 2: Mobile Phase Composition: The organic content of the mobile phase is a key driver of retention in HILIC.

    • Solution: Increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase.[6] In HILIC, acetonitrile is the weak solvent, and increasing its concentration generally leads to higher retention of polar compounds.[5] Ensure your mobile phase contains at least 3-5% of the aqueous component to maintain the water layer.[4][7]

  • Cause 3: Incorrect Mobile Phase Gradient: Using a reversed-phase gradient (from low to high organic concentration) will result in no retention in HILIC.[3]

    • Solution: Ensure your gradient runs from a high concentration of organic solvent to a lower concentration.[8]

Frequently Asked Questions (FAQs)

Q1: What type of HILIC column is best for separating polar pyrimidine derivatives?

A1: The choice of stationary phase is critical for optimizing selectivity. For polar pyrimidine derivatives, several types of HILIC columns can be effective:

  • Zwitterionic Stationary Phases: Columns like ZIC-HILIC, which have both positive and negative charges, offer unique selectivity through weak electrostatic interactions in addition to hydrophilic partitioning.[9] These are often a good starting point for method development.

  • Bare Silica Columns: Unbonded silica is a widely used and effective stationary phase for HILIC separations of polar compounds.[4]

  • Amide-Bonded Phases: These phases provide a different selectivity compared to bare silica and can be advantageous for certain pyrimidine derivatives.[10]

Q2: How do I choose the right mobile phase for my HILIC separation of pyrimidine derivatives?

A2: The mobile phase in HILIC typically consists of a high percentage of a water-miscible organic solvent (usually acetonitrile) and a smaller amount of an aqueous buffer.

  • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.[11]

  • Aqueous Component and Buffer: The aqueous portion of the mobile phase should contain a buffer to control pH and ionic strength. Volatile buffers like ammonium formate and ammonium acetate are highly recommended, especially for LC-MS applications.[2][5] The buffer concentration can influence retention, with higher concentrations sometimes reducing retention of positively charged analytes due to competition for interaction sites on the stationary phase.[2] A typical starting buffer concentration is in the range of 2-10 mM.[12]

Q3: What are the recommended starting conditions for method development for a new polar pyrimidine derivative?

A3: A good starting point for method development would be:

  • Column: A zwitterionic or bare silica HILIC column.

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.2 or 5.8.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 90-95%) and gradually decrease it to around 50%.[5]

  • Flow Rate: Dependent on column dimensions, but a typical starting point for a 2.1 mm ID column is 0.2-0.5 mL/min.

  • Column Temperature: Start at ambient temperature and can be optimized (e.g., up to 45°C) to improve peak shape and efficiency.[11]

Quantitative Data Summary

Table 1: Recommended Mobile Phase Conditions for HILIC Separation of Pyrimidine Derivatives

ParameterRecommended Range/ValueRationale
Organic Solvent AcetonitrileMost commonly used and effective weak solvent in HILIC.
Aqueous Buffer Ammonium Formate or Ammonium AcetateVolatile and compatible with MS detection.[2][5]
Buffer Concentration 2 - 20 mMBalances the need to control pH and ionic strength without causing salt precipitation in high organic mobile phases.[12][13]
Mobile Phase pH 3.0 - 7.0Can be optimized to control the ionization state of the pyrimidine derivative and the stationary phase for improved selectivity and peak shape.[5][11]
Initial % Organic 90 - 95%Ensures sufficient retention of polar analytes at the beginning of the gradient.[3][5]
Final % Organic ~50%Elutes the retained polar compounds. Going to very high aqueous content can disrupt the HILIC mechanism.[5]

Experimental Protocols & Methodologies

Protocol 1: Generic HILIC Method for Screening Polar Pyrimidine Derivatives

  • Column: ZIC-HILIC column (e.g., 150 mm x 2.1 mm, 5 µm).[9]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-17 min: 50% B

    • 17.1-25 min: 95% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% Acetonitrile / 5% Mobile Phase A).

Visualizations

HILIC_Troubleshooting_Workflow start Poor Peak Shape (Tailing/Fronting) check_interactions Check for Secondary Ionic Interactions start->check_interactions check_solvent Evaluate Sample Solvent start->check_solvent check_load Assess Sample Load start->check_load adjust_ph Adjust Mobile Phase pH (e.g., slightly acidic) check_interactions->adjust_ph Likely Cause: Ionic Interactions increase_buffer Increase Buffer Concentration check_interactions->increase_buffer Likely Cause: Ionic Interactions dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Likely Cause: Strong Solvent Effect reduce_injection Reduce Injection Volume or Concentration check_load->reduce_injection Likely Cause: Column Overload end Improved Peak Shape adjust_ph->end increase_buffer->end dissolve_in_mp->end reduce_injection->end

Caption: Troubleshooting workflow for poor peak shape in HILIC.

HILIC_Retention_Troubleshooting start Poor or No Retention check_equilibration Verify Column Equilibration start->check_equilibration check_organic Check Mobile Phase Organic Content start->check_organic check_gradient Confirm Gradient Direction start->check_gradient equilibrate_column Equilibrate with >50 Column Volumes check_equilibration->equilibrate_column Likely Cause: Insufficient Equilibration increase_acn Increase Acetonitrile Percentage check_organic->increase_acn Likely Cause: Too Much Aqueous correct_gradient Ensure Gradient is High to Low Organic check_gradient->correct_gradient Likely Cause: Reversed-Phase Gradient end Sufficient Retention equilibrate_column->end increase_acn->end correct_gradient->end

Caption: Troubleshooting workflow for poor retention in HILIC.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for SNAr reactions on pyrimidines?

A1: The optimal temperature for SNAr on pyrimidines is highly dependent on the reactivity of the specific pyrimidine substrate and the nucleophile. Reactions can be successfully carried out at temperatures ranging from as low as -78°C for highly activated substrates to room temperature and up to reflux conditions (80-110°C or higher) for less reactive systems.[1][2] Microwave irradiation can also be employed to accelerate reactions, often reaching temperatures between 100°C and 175°C for short durations.[3]

Q2: My SNAr reaction is showing low or no conversion. What are the first parameters I should investigate?

A2: For low conversion in pyrimidine SNAr reactions, the primary factors to assess are the substrate's electronic activation, the reaction temperature, and the solvent. Ensure your pyrimidine has sufficient electron-withdrawing groups to activate it for nucleophilic attack. If the substrate is not highly activated, increasing the reaction temperature is often necessary.[1] The choice of a polar aprotic solvent like DMF, DMSO, or NMP is also crucial for facilitating the reaction.[1]

Q3: How does the position of the leaving group (e.g., C2 vs. C4 vs. C6) on the pyrimidine ring affect the required reaction temperature?

A3: The reactivity of halopyrimidines in SNAr reactions generally follows the order C4 > C2 > C5.[4] Therefore, substitutions at the C4 and C6 positions are typically faster and may proceed at lower temperatures compared to the C2 position. The C5 position is the least reactive and generally requires more forcing conditions (higher temperatures) for substitution to occur.

Q4: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A4: Regioselectivity in SNAr on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) can be influenced by both electronic and steric factors. Generally, the C4 position is more reactive than the C2 position.[4] However, the nature of the nucleophile and the presence of other substituents on the ring can alter this preference. For instance, with 2-MeSO2-4-chloropyrimidine, alkoxides selectively substitute at the C2 position at very low temperatures (-78°C), while amines favor the C4 position.[2] Careful selection of the nucleophile and reaction temperature can be used to control the site of substitution.

Q5: Can microwave heating be used to optimize the temperature for these reactions?

A5: Yes, microwave irradiation is an effective technique for rapidly heating and accelerating SNAr reactions on pyrimidines, often leading to significantly reduced reaction times and improved yields.[3] It allows for precise temperature control and can enable reactions that are sluggish under conventional heating.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently activated pyrimidine substrate.2. Reaction temperature is too low.3. Inappropriate solvent.4. Degradation of starting material or product at high temperatures.1. If possible, add or modify electron-withdrawing groups on the pyrimidine ring.2. Gradually increase the reaction temperature in increments of 10-20°C. Consider using microwave heating for rapid optimization.[3]3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.[1]4. Monitor the reaction closely by TLC or LC-MS and consider running the reaction at a lower temperature for a longer duration.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The nucleophile is reacting at multiple sites on the pyrimidine ring.3. Solvolysis of the starting material or product if a protic solvent is used.1. Decrease the reaction temperature and monitor for the formation of the desired product.2. Re-evaluate the regioselectivity of your specific substrate. You may need to use protecting groups or a different isomer of your starting material.3. If applicable, switch to an anhydrous, non-protic solvent.[1]
Poor Regioselectivity (in di- or poly-substituted pyrimidines) 1. The inherent electronic and steric properties of the substrate favor multiple substitution sites.2. The reaction temperature is not optimal for selective substitution.1. Consult literature for the expected regioselectivity of similar substrates. The choice of nucleophile can significantly influence the outcome.[2]2. Vary the reaction temperature. In some cases, lower temperatures can favor the kinetic product, while higher temperatures may lead to the thermodynamic product.
Reaction is Very Slow 1. Low reaction temperature.2. Poor nucleophilicity of the attacking species.3. Steric hindrance around the reaction center.1. Increase the reaction temperature or use microwave irradiation.[3]2. If possible, use a stronger nucleophile or add a base to deprotonate the nucleophile and increase its reactivity.3. If steric hindrance is a significant factor, you may need to redesign your substrate or use a smaller nucleophile.

Quantitative Data on Temperature Optimization

The following table summarizes the effect of temperature on the yield of nucleophilic substitution on various chloropyrimidines with amine nucleophiles.

Pyrimidine SubstrateNucleophileTemperature (°C)Reaction TimeYield (%)Reference
2-ChloropyrimidineMorpholine10017 h84[5]
2-ChloropyrimidinePiperidine10017 h93[5]
2-ChloropyrimidinePyrrolidine10017 h76[5]
2-MeSO2-4-chloropyrimidineAlkoxide-78Not specifiedExclusive C2 substitution[2]
2-MeSO2-4-chloropyrimidineAromatic Formamides0Not specifiedC2 substitution[2]
ChloropyrazineVarious amines175 (Microwave)60 minModerate to excellent[3]
2-Chloropyrimidinep-Anisidine160 (Microwave)Not specified83[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the chloropyrimidine (1 equivalent).

  • Solvent and Nucleophile Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) to dissolve the chloropyrimidine. Add the amine nucleophile (1-1.2 equivalents).

  • Base Addition (if necessary): If the nucleophile is an amine salt or if a base is required to facilitate the reaction, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2 equivalents).

  • Reaction Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. The optimal temperature should be determined through preliminary small-scale experiments.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Chloropyrimidine and Solvent B Add Nucleophile and Base (if needed) A->B C Heat to Optimized Temperature B->C D Monitor by TLC/LC-MS C->D E Cool and Quench Reaction D->E F Extraction and Washing E->F G Purification (Chromatography/Recrystallization) F->G

Caption: General experimental workflow for SNAr on pyrimidines.

Troubleshooting_Logic Start Low Product Yield Check_Temp Is Temperature Optimized? Start->Check_Temp Increase_Temp Increase Temperature or Use Microwave Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic? Check_Temp->Check_Solvent Yes Success Improved Yield Increase_Temp->Success Change_Solvent Switch to DMF, DMSO, or NMP Check_Solvent->Change_Solvent No Check_Activation Is Substrate Activated? Check_Solvent->Check_Activation Yes Change_Solvent->Success Modify_Substrate Consider Substrate Modification (if possible) Check_Activation->Modify_Substrate No Check_Activation->Success Yes Modify_Substrate->Success

Caption: Troubleshooting logic for low yield in pyrimidine SNAr reactions.

References

Technical Support Center: Solvent Effects in Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to solvent effects in the synthesis of pyrimidine derivatives. Proper solvent selection is critical for optimizing reaction yields, minimizing side reactions, and simplifying product purification.

Troubleshooting Guides

This section offers solutions to common problems encountered during pyrimidine synthesis, with a focus on solvent-related issues.

Issue 1: Low Yield of the Desired Pyrimidine Derivative

A low yield is a frequent challenge in organic synthesis. Before extensive optimization, it is crucial to systematically investigate the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_check condition_check Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_check->condition_check Reagents OK workup_check Evaluate Work-up & Purification condition_check->workup_check Conditions OK side_reactions Investigate Side Reactions condition_check->side_reactions Side Products Observed incomplete_reaction Incomplete Reaction condition_check->incomplete_reaction Incomplete Reaction product_loss Product Loss During Work-up workup_check->product_loss Product Loss Identified solvent_issue Optimize Solvent System improved_yield Improved Yield solvent_issue->improved_yield side_reactions->solvent_issue incomplete_reaction->solvent_issue product_loss->improved_yield

Caption: A logical workflow for troubleshooting low reaction yields.

Possible Cause & Solution:

  • Poor Solubility of Reactants or Intermediates: If your starting materials or a key reaction intermediate have low solubility in the chosen solvent, the reaction rate can be significantly hindered.

    • Solution: Switch to a solvent with higher solubilizing power for all components. For instance, in the Biginelli reaction, polar solvents are generally preferred.[1] A solvent screen with small-scale reactions using solvents like ethanol, acetonitrile, or even a mixture of water and ethanol can help identify a more suitable medium.[1]

  • Side Reactions Favored by the Solvent: The solvent can influence the selectivity of a reaction, favoring the formation of undesired byproducts.

    • Solution: A change in solvent polarity or proticity can alter the reaction pathway. For example, in some cases, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can suppress certain side reactions.

  • Inappropriate Reaction Temperature for the Chosen Solvent: The reaction temperature is often dictated by the boiling point of the solvent. If the required activation energy for the reaction is not met, a low yield will result.

    • Solution: Select a solvent with a higher boiling point to enable the reaction to be run at a higher temperature. Alternatively, consider solvent-free conditions, which often allow for higher reaction temperatures and can lead to improved outcomes.[1]

Issue 2: Formation of Unexpected Side Products

The appearance of extra spots on a TLC plate or unexpected peaks in an HPLC analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Common Side Reactions and Solvent-Based Solutions:

  • Hantzsch-type Dihydropyridine Formation in Biginelli Reactions: This fluorescent byproduct can be a major impurity.

    • Cause: Higher reaction temperatures can promote the Hantzsch pathway.

    • Solution: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1] The choice of solvent can indirectly control the temperature; using a lower-boiling solvent may be beneficial.

  • Hydrolysis of Starting Materials or Intermediates in Pinner Synthesis: The Pinner synthesis is highly sensitive to water.

    • Cause: Presence of water in the reaction medium.

    • Solution: Ensure strictly anhydrous conditions by using freshly distilled, anhydrous solvents like ethanol or dioxane.[2] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also critical.[2]

  • Formation of Insoluble Byproducts: A precipitate that is not the desired product may form during the reaction.

    • Cause: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[1]

    • Solution: Try a different solvent system with a higher capacity to solubilize all reaction components and intermediates.[1]

Data Presentation

Table 1: Comparative Study of Solvent Effects on the Biginelli Reaction

The following table summarizes the effect of different solvents on the yield and reaction time for a model Biginelli reaction (e.g., condensation of benzaldehyde, ethyl acetoacetate, and urea).

SolventSolvent TypeTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
EthanolPolar ProticReflux3-570-85[1]
MethanolPolar ProticReflux3-665-80[3]
AcetonitrilePolar AproticReflux2.5-485-95[1][3]
WaterPolar Protic900.592[4]
DichloromethanePolar AproticReflux8<40[3]
TolueneNon-polarReflux10<30[3]
Solvent-free-90-1000.5-190-98[5]

Note: Yields and reaction times are representative and can vary based on the specific substrates, catalyst, and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction with Solvent Optimization

This protocol provides a general method for the synthesis of dihydropyrimidinones (DHPMs) and encourages a solvent screen to optimize the reaction.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Catalyst (e.g., 1-5 mol% of a Lewis or Brønsted acid)

  • Selected solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • If using a solvent, add the chosen solvent (20-30 mL).[1]

  • Add the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions or a set temperature for solvent-free conditions) and stir.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Pinner Synthesis of a 4-Hydroxypyrimidine Under Anhydrous Conditions

This protocol outlines the synthesis of a 4-hydroxypyrimidine derivative, emphasizing the need for anhydrous conditions.

Materials:

  • β-diketone (1 eq)

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • Set up an oven-dried, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add the amidine hydrochloride (1.1 eq) and anhydrous ethanol to the flask.

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq) and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[2]

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.[2]

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

SolventProperties solvent Solvent Properties polarity Polarity solvent->polarity proticity Proticity (Protic/Aprotic) solvent->proticity bp Boiling Point solvent->bp rate Reaction Rate polarity->rate Influences transition state stabilization solubility Solubility of Reactants/Intermediates polarity->solubility Like dissolves like proticity->rate Affects nucleophilicity side_reactions_outcome Side Reactions proticity->side_reactions_outcome Can participate in or suppress side reactions bp->rate Determines reaction temperature selectivity Selectivity rate->selectivity solubility->rate Affects reactant concentration

Caption: Relationship between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Biginelli reaction yield still low even after trying different catalysts?

A1: If catalyst optimization has not improved your yield, the solvent is a likely culprit. The Biginelli reaction is highly dependent on the reaction medium.[1] Polar solvents generally give higher yields than non-polar ones.[4] Consider switching to a more polar solvent like acetonitrile or even water.[1][4] Alternatively, solvent-free conditions at elevated temperatures can be very effective and often lead to shorter reaction times and higher yields.[5]

Q2: I am observing an unexpected fluorescent byproduct in my reaction mixture. What is it and how can I avoid it?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine.[1] This side reaction is often favored at higher temperatures. To avoid its formation, try running your reaction at a lower temperature.[1] This may require a longer reaction time, so it is important to monitor the reaction's progress by TLC.

Q3: My Pinner pyrimidine synthesis is not working, and I see a lot of starting material decomposition. What is the most probable cause?

A3: The most critical factor in a successful Pinner synthesis is the exclusion of water.[2] Amidines and key intermediates are susceptible to hydrolysis. Ensure you are using strictly anhydrous solvents and that all your glassware is thoroughly dried.[2] Running the reaction under an inert atmosphere of nitrogen or argon is also highly recommended to prevent atmospheric moisture from interfering with the reaction.[2]

Q4: When should I consider a solvent-free reaction for pyrimidine synthesis?

A4: Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture, offer several advantages. They are environmentally friendly, can lead to shorter reaction times, and often result in higher yields.[5] Consider a solvent-free approach when:

  • You are looking for a greener synthesis method.

  • Your reaction is sluggish in conventional solvents.

  • You want to run the reaction at a higher temperature than the boiling points of common solvents allow.

  • The product conveniently precipitates from the reaction mixture upon cooling, simplifying purification.

Q5: How do I choose between a protic and an aprotic solvent?

A5: The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., acetonitrile, DMF) solvent depends on the reaction mechanism. Protic solvents can solvate and stabilize charged intermediates, which can be beneficial in some reactions. However, they can also deactivate nucleophiles through hydrogen bonding. If your reaction involves a strong nucleophile, a polar aprotic solvent is often a better choice as it will dissolve the reactants without hindering the nucleophile's reactivity. For many pyrimidine syntheses, polar aprotic solvents like acetonitrile have been shown to provide excellent results.[3]

References

Technical Support Center: Catalyst Selection for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrimidine synthesis?

A1: Several catalytic methods are employed for pyrimidine synthesis, with the choice depending on the desired substitution pattern and available starting materials. The most prominent methods include:

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by a Brønsted or Lewis acid.[1][2][3]

  • Suzuki-Miyaura Coupling: A versatile cross-coupling reaction for the formation of C-C bonds, often used to introduce aryl or heteroaryl substituents onto a pre-formed pyrimidine ring. This reaction is catalyzed by palladium complexes.[4][5][6]

  • C-H Activation: A modern approach that allows for the direct functionalization of C-H bonds on the pyrimidine core, offering a more atom-economical synthesis. Transition metals like palladium and rhodium are common catalysts.[7][8][9]

  • Multicomponent Reactions (MCRs): Besides the Biginelli reaction, various other MCRs exist that can assemble the pyrimidine ring from three or more components in a single step, often utilizing catalysts like iridium or copper.[10][11]

Q2: How do I choose the right catalyst for my Biginelli reaction?

A2: The choice of catalyst is crucial for the success of the Biginelli reaction. While classical methods use strong Brønsted acids like HCl, these can lead to side reactions.[1] Modern methods often employ Lewis acids or milder catalysts. Key considerations include:

  • Substrate Scope: Some catalysts are more effective for a broader range of aldehydes and β-ketoesters. For instance, Lewis acids like FeCl₃, ZnCl₂, and lanthanide triflates can be effective alternatives to strong acids.[1]

  • Reaction Conditions: The desired reaction temperature and time can influence catalyst choice. Microwave-assisted reactions, for example, often use specific catalysts that perform well under such conditions.[12]

  • Environmental Considerations: Green catalysts such as Nafion-H, Amberlyst-70, and even NaCl have been explored to make the Biginelli reaction more environmentally friendly.[13]

  • Catalyst Reusability: For large-scale synthesis, reusable catalysts can be more economical.[14]

Q3: What are the key parameters to consider for a successful Suzuki-Miyaura coupling with a pyrimidine substrate?

A3: A successful Suzuki-Miyaura coupling involving a pyrimidine derivative depends on several factors:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the associated ligand is critical. The ligand can influence the catalyst's stability and reactivity.[5]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction outcome.[5]

  • Solvent: A degassed solvent system, such as 1,4-dioxane/water or DMF, is necessary to prevent catalyst deactivation.[5]

  • Position of the Halogen/Boronic Acid: The position of the leaving group (e.g., bromine, chlorine) or the boronic acid on the pyrimidine ring significantly impacts reactivity due to electronic effects from the nitrogen atoms.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in the Biginelli Reaction

Symptoms: The desired dihydropyrimidinone (DHPM) is obtained in a low yield, with significant amounts of unreacted starting materials observed by TLC or HPLC.[1][14]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen different Brønsted or Lewis acid catalysts (e.g., HCl, p-TSA, FeCl₃, Yb(OTf)₃). Optimize the catalyst loading.[1][3]
Insufficient Catalyst Activity Ensure the catalyst is not deactivated. If using a reusable catalyst, consider regeneration.[14] For acid catalysts, verify the concentration.
Inappropriate Reaction Temperature The reaction may require heating to overcome the activation energy. Monitor the reaction by TLC to find the optimal temperature and avoid decomposition.[1][14]
Incorrect Reaction Time The reaction may need more time to reach completion. Monitor the progress by TLC.[14]
Poor Reagent Purity Use high-purity aldehydes, β-ketoesters, and urea/thiourea, as impurities can lead to side reactions.[1]
Solvent Effects The polarity of the solvent can influence the reaction rate. Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions.[1]
Issue 2: Formation of Unexpected Side Products

Symptoms: The appearance of unexpected peaks in HPLC or spots on TLC, complicating purification and reducing the yield of the desired product.[1]

Potential Causes & Solutions:

Side Product Cause Prevention/Minimization
Hantzsch-type Dihydropyridines This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[14]Lower the reaction temperature. The choice of catalyst can also influence selectivity. Adding urea last may help.[14]
Polymerization of Aldehyde Some aldehydes, particularly aliphatic ones, can self-condense under acidic conditions.[1]Use a milder catalyst or add the aldehyde slowly to the reaction mixture.
Formation of Isomers In syntheses of substituted pyrimidines, a lack of regioselectivity can lead to multiple isomers.[15]Employ protecting groups or directing groups to enhance regioselectivity.

Data Presentation: Catalyst Performance in Pyrimidine Synthesis

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystAldehydeβ-Dicarbonyl CompoundN-SourceSolventTemp (°C)Time (h)Yield (%)
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUreaNone1000.595
InCl₃4-ChlorobenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux292
LiClO₄4-NitrobenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux596
FeCl₃·6H₂OBenzaldehydeEthyl acetoacetateUreaEthanolReflux196
BiCl₃3-NitrobenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux491
Cu(OTf)₂BenzaldehydeEthyl acetoacetateUreaNone1000.2598
p-TSA4-MethoxybenzaldehydeEthyl acetoacetateUreaEthanolReflux485

Data compiled from various literature sources for representative reactions.

Table 2: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Pyrimidines
Pyrimidine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001285
2-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O1001690
4-Chloro-6-methylpyrimidine3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF90878

Data represents typical conditions and yields reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (20 mL, e.g., ethanol) and the catalyst (e.g., 1-10 mol% of a Lewis acid).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave reaction vessel, combine the halogenated pyrimidine (1.0 equiv), the aryl/heteroaryl boronic acid (1.0-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), ligand (if required), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[5]

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the specified temperature (typically 100-150 °C) for the designated time (usually 10-30 minutes).[5]

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.[5]

Visualizations

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct + Enolate Enolate->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Reaction mechanism of the acid-catalyzed Biginelli condensation.

Troubleshooting_Workflow_Biginelli Start Low Yield in Biginelli Reaction CheckCatalyst Is the catalyst optimal and active? Start->CheckCatalyst CheckConditions Are reaction temperature and time optimized? CheckCatalyst->CheckConditions Yes ScreenCatalysts Screen different catalysts and optimize loading CheckCatalyst->ScreenCatalysts No CheckReagents Are reagents pure? CheckConditions->CheckReagents Yes OptimizeConditions Monitor by TLC to find optimal T and time CheckConditions->OptimizeConditions No PurifyReagents Purify starting materials CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes ScreenCatalysts->CheckConditions OptimizeConditions->CheckReagents PurifyReagents->Success

Caption: Troubleshooting workflow for the Biginelli reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)LnX OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)LnR² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Pyrimidine-Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Minimizing Di-substitution in Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling selectivity during reactions with dichloropyrimidines. The focus is on minimizing di-substitution and achieving selective mono-substitution, a common objective in the synthesis of complex molecules.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Predominant formation of di-substituted product instead of the desired mono-substituted product.

Potential CauseSuggested Solution
High Reactivity of Nucleophile/Reagents: Strong nucleophiles or harsh reaction conditions can lead to rapid second substitution.- Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile to favor mono-substitution.[1] - Lower Temperature: Reducing the reaction temperature can decrease the rate of the second substitution, thereby improving selectivity for the mono-substituted product.[1][2] - Shorter Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench the reaction once the formation of the desired mono-substituted product is maximized.[1][2]
Reaction Conditions Favoring Di-substitution: The solvent, base, or catalyst system may be too aggressive.- Solvent Screening: The choice of solvent is critical; screen various solvents to find one that provides a balance between reactivity and selectivity.[2][3] For instance, alcoholic solvent mixtures have been shown to offer greater reactivity at lower temperatures in Suzuki couplings.[3] - Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.[4] A systematic screening of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[4]
Intrinsic Reactivity of the Dichloropyrimidine: In some cases, the second chloro- group is highly activated after the first substitution.- Protecting Groups: Consider protecting the more reactive chloro-position if a suitable protecting group strategy is available for your specific substrate. - Alternative Synthetic Route: It may be necessary to devise a different synthetic route where the desired substituent is introduced at a later stage or via a different precursor.

Issue 2: Poor regioselectivity leading to a mixture of C2 and C4/C6 mono-substituted isomers.

Potential CauseSuggested Solution
Similar Reactivity of Chloro Positions: The electronic and steric environments of the chloro-substituted carbons are not sufficiently different under the chosen conditions.- Ligand Selection for Cross-Coupling: In palladium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands can promote C2-selectivity in cross-coupling with thiols, a reversal of the typical C4-selectivity.[5][6] - Catalyst System Optimization: The structure of the Pd(II) precatalyst can be highly sensitive in determining selectivity.[5][6] - Solvent and Base Effects: The reaction environment plays a crucial role in regioselectivity.[4] For example, using nBuOH with DIPEA has been reported to favor C4 substitution.[7]
Influence of Substituents on the Pyrimidine Ring: Existing substituents can direct the incoming nucleophile to a specific position.- Electronic Effects: Electron-donating groups (EDG) at the C6 position can favor C2 substitution in SNAr reactions.[8][9] Conversely, electron-withdrawing groups (EWG) at the C5 position can also influence selectivity.[8][9] - Steric Hindrance: A bulky substituent at the C5 position can hinder substitution at the C4 position, potentially favoring C2 substitution.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the general principles governing the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines?

Generally, in the absence of other influencing substituents, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.[5][7][8] This preference is attributed to the electronic properties of the pyrimidine ring.[3] However, this selectivity can be reversed or diminished by various factors including the presence of other substituents on the ring, the nature of the nucleophile, and the specific reaction conditions employed.[6][8]

Q2: How can I favor mono-substitution in a Suzuki-Miyaura coupling reaction with a dichloropyrimidine?

To favor mono-substitution in a Suzuki-Miyaura coupling, several strategies can be employed:

  • Controlled Stoichiometry: Use of 1.1 equivalents of the boronic acid is a common starting point.[4]

  • Reaction Conditions: A thorough screening of reaction conditions is crucial.[10] Microwave-assisted procedures with low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) and short reaction times (e.g., 15 minutes) have been shown to be highly efficient for regioselective C4-substitution.[10]

  • Solvent and Base: A mixture of 1,4-dioxane and water with K₂CO₃ is a frequently used system.[4] The choice of solvent is critical, with alcoholic solvents sometimes offering better reactivity at lower temperatures.[3]

Q3: Are there specific ligands that can be used to control regioselectivity in Buchwald-Hartwig amination of dichloropyrimidines?

Yes, ligand choice is critical. While C4-amination is common, achieving C2-selectivity can be challenging. For other dihaloheteroarenes, specific ligands have been shown to direct amination to a less reactive position. For example, ligands like Xantphos have been effective for C2-selective amination in analogous dichloropyridine systems.[4] A systematic ligand screening is highly recommended to achieve the desired regioselectivity for your specific dichloropyrimidine substrate.

Q4: Can temperature be used to control the level of substitution?

Yes, temperature is a key parameter. Lowering the reaction temperature generally decreases the reaction rate and can enhance selectivity for mono-substitution by disfavoring the subsequent di-substitution reaction.[1][4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Monoarylation of 2,4-Dichloropyrimidine via Microwave-Assisted Suzuki Coupling

This protocol is based on a general procedure for achieving high C4 selectivity in Suzuki-Miyaura couplings.[4][10]

  • Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 equiv., 0.5 mol%).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the mono-substituted product and minimize di-substitution.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Ligands on Regioselectivity in Pd-catalyzed C-S Cross-Coupling of 2,4-Dichloropyrimidine.

EntryPalladium PrecatalystC2:C4 Product Ratio
1(η³_tBu-indenyl)PdCl(IPent)>99 : 1
2(η³_tBu-indenyl)PdCl(IPr)25 : 1
3Pd-PEPPSI-IPent1 : 22

Data adapted from a study on C2-selective thiolation, highlighting the profound effect of the palladium precatalyst on regioselectivity.[6]

Visualizations

troubleshooting_workflow start Start: Reaction with Dichloropyrimidine problem Problem: Excessive Di-substitution start->problem check_stoichiometry Check Stoichiometry of Nucleophile problem->check_stoichiometry Is nucleophile in large excess? check_temp Check Reaction Temperature problem->check_temp Is temperature high? check_conditions Check Solvent/Base/Catalyst problem->check_conditions Are conditions too harsh? adjust_stoichiometry Action: Use 1.0-1.2 eq. of Nucleophile check_stoichiometry->adjust_stoichiometry Yes check_stoichiometry->check_temp No adjust_stoichiometry->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_temp->check_conditions No lower_temp->check_conditions optimize_conditions Action: Screen Solvents, Bases, and Ligands check_conditions->optimize_conditions Yes monitor_reaction Monitor Reaction Progress Closely (TLC/LC-MS) check_conditions->monitor_reaction No optimize_conditions->monitor_reaction solution Outcome: Improved Mono-substitution Selectivity monitor_reaction->solution

Caption: Troubleshooting workflow for minimizing di-substitution.

regioselectivity_factors regioselectivity Regioselectivity (C2 vs. C4/C6) substituents Ring Substituents regioselectivity->substituents nucleophile Nucleophile/Reagents regioselectivity->nucleophile conditions Reaction Conditions regioselectivity->conditions electronic Electronic Effects (EDG/EWG) substituents->electronic steric Steric Hindrance substituents->steric nucleophile_type Type & Reactivity nucleophile->nucleophile_type temperature Temperature conditions->temperature solvent Solvent conditions->solvent base Base conditions->base catalyst Catalyst/Ligand conditions->catalyst

Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.

References

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of pyrimidine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the unique challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying pyrimidine carboxylic acids?

A1: The primary challenges stem from the amphiprotic nature of these molecules, containing both a basic pyrimidine ring and an acidic carboxylic acid group. This can lead to:

  • Zwitterion formation: At their isoelectric point (pI), these molecules can exist as zwitterions, which can affect their solubility and interaction with chromatographic media.

  • Variable solubility: Solubility can be highly dependent on the pH of the solvent system, making solvent selection for recrystallization and chromatography challenging. They are often soluble in polar organic solvents like DMSO and DMF, but may have limited solubility in common recrystallization solvents like ethanol and water.[1]

  • Difficulties in chromatography: The dual functionality can lead to strong interactions with both normal-phase (silica) and reverse-phase (C18) stationary phases, potentially causing poor peak shape and recovery. Mixed-mode chromatography is often a suitable, though more complex, alternative.[2]

  • Removal of similar impurities: Synthetic routes can produce structurally similar impurities, such as isomers or precursors, which can be difficult to separate.

Q2: How does the pKa of a pyrimidine carboxylic acid affect its purification?

A2: The pKa values of the pyrimidine ring (basic) and the carboxylic acid group (acidic) are critical for purification. The overall charge of the molecule changes with pH, which dictates its behavior in different purification techniques. For instance, in ion-exchange chromatography, the pH of the buffer must be carefully selected to ensure the target molecule has the desired net charge to bind to the column, while impurities may be washed away. Generally, to bind to an anion exchange resin, the buffer pH should be above the pI of the molecule, giving it a net negative charge. Conversely, for a cation exchange resin, the buffer pH should be below the pI for a net positive charge.[3]

Q3: When is recrystallization a suitable purification method for pyrimidine carboxylic acids?

A3: Recrystallization is a cost-effective and scalable purification method suitable for pyrimidine carboxylic acids that are crystalline solids. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Given their polarity, common solvents to explore include water, ethanol, methanol, acetic acid, or mixtures of these with less polar co-solvents.[4]

Q4: What are the common impurities encountered in the synthesis of pyrimidine carboxylic acids?

A4: Common impurities can include unreacted starting materials (e.g., amidines, β-ketoesters), reagents, and by-products from side reactions. For instance, in syntheses involving the carbonylation of a bromopyrimidine, an imide impurity can be formed.[5] Incomplete hydrolysis of ester precursors will leave the corresponding ester as an impurity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent/anti-solvent system. For pyrimidine carboxylic acids, consider trying aqueous acid (e.g., dilute acetic acid) or a mixture of a good solvent (like DMF or DMSO) with an anti-solvent (like water or an ether), using techniques like vapor diffusion.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.
The compound "oils out" instead of crystallizing. The solution is being cooled too quickly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
The compound is highly impure, leading to a significant depression of the melting point.Consider a preliminary purification step, such as a wash or a quick column chromatography, to remove major impurities before attempting recrystallization.
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the compound. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals.
The crystals were washed with a solvent in which they are too soluble.Wash the collected crystals with a small amount of the cold recrystallization solvent.
Chromatography Issues
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) in reverse-phase HPLC. Strong interactions between the pyrimidine nitrogen and residual silanols on the silica backbone of the C18 column.Add a modifier to the mobile phase to suppress these interactions. For acidic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is common.[6] For zwitterionic compounds, adjusting the pH of the mobile phase with a buffer can improve peak shape.[7]
The compound has poor solubility in the mobile phase.Adjust the mobile phase composition. For highly polar pyrimidine carboxylic acids, a mobile phase with a higher aqueous content may be necessary.
The compound does not elute from a normal-phase (silica gel) column. The polar carboxylic acid and pyrimidine groups are interacting very strongly with the polar silica gel.Add a polar modifier to the mobile phase, such as acetic acid or methanol, to compete for binding sites on the silica and elute the compound.
Difficulty separating the target compound from polar impurities. The chosen chromatography mode does not provide sufficient selectivity.Consider using mixed-mode chromatography, which utilizes both ion-exchange and hydrophobic interactions. This can provide unique selectivity for zwitterionic compounds like pyrimidine carboxylic acids.[2][8]

Quantitative Data

Table 1: Solubility of Selected Pyrimidine Carboxylic Acids

CompoundSolventSolubility
Pyrimidine-4-carboxylic acidDMSO20 mg/mL[1]
DMF5 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]
Ethanol0.25 mg/mL[1]
Pyrimidine-2-carboxylic acidEthanolSoluble
DMSOSoluble
DMFSoluble
PBSSoluble

Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value.

Table 2: Purification of Pyrimidine-4-carboxylic acid by Recrystallization

Crude Material SourceRecrystallization SolventYieldPurityReference
Oxidation of 4-methylpyrimidineWater:Methanol (20:1)42%Not specified, "colourless crystal blocks"[9]

Experimental Protocols

Protocol 1: General Recrystallization of a Pyrimidine Carboxylic Acid
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude pyrimidine carboxylic acid. Add a few drops of a potential solvent (e.g., water, ethanol, methanol, acetic acid). Heat the mixture to the solvent's boiling point. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. If the solid does not dissolve, the solvent is not suitable. If it dissolves at room temperature, the solvent is too good.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to a gentle boil with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of excess hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification of a Pyrimidine Carboxylic Acid using Anion Exchange Chromatography

This protocol is suitable for purifying a pyrimidine carboxylic acid from neutral or basic impurities.

  • Resin Selection and Equilibration: Choose a suitable anion exchange resin (e.g., a quaternary ammonium-based resin). Prepare a slurry of the resin in a suitable buffer with a pH at least one unit above the isoelectric point (pI) of the pyrimidine carboxylic acid. This will ensure the compound is deprotonated and carries a net negative charge. Pack the resin into a column and equilibrate by washing with several column volumes of the starting buffer.[10]

  • Sample Preparation: Dissolve the crude pyrimidine carboxylic acid in the starting buffer. Ensure the pH is adjusted to be the same as the equilibration buffer. Filter the sample to remove any particulate matter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any unbound neutral or cationic impurities.

  • Elution: Elute the bound pyrimidine carboxylic acid from the column. This can be achieved by either:

    • Increasing the ionic strength: Apply a linear gradient or a step-wise increase of a salt (e.g., NaCl) in the starting buffer. The negatively charged salt ions will compete with the pyrimidine carboxylate for binding to the resin, causing its elution.

    • Decreasing the pH: Apply a buffer with a pH below the pKa of the carboxylic acid group. This will protonate the carboxylate, neutralizing its charge and causing it to be released from the resin.[3]

  • Fraction Collection and Analysis: Collect fractions during the elution step and analyze them for the presence of the desired product (e.g., by TLC or HPLC).

  • Product Recovery: Combine the pure fractions. If a salt gradient was used for elution, the product may need to be desalted. The solvent can then be removed under reduced pressure to yield the purified pyrimidine carboxylic acid.

Visualizations

Purification_Workflow start Crude Pyrimidine Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->chromatography No final_product Pure Product impurity_type Nature of Impurities? chromatography->impurity_type non_polar_impurities Non-polar/ Neutral Impurities impurity_type->non_polar_impurities Less Polar polar_impurities Polar/Charged Impurities impurity_type->polar_impurities More Polar/ Charged mixed_mode Mixed-Mode Chromatography impurity_type->mixed_mode Complex Mixture/ Zwitterionic reverse_phase Reverse-Phase Chromatography (HPLC) non_polar_impurities->reverse_phase ion_exchange Ion-Exchange Chromatography polar_impurities->ion_exchange pure_fractions Combine Pure Fractions & Evaporate Solvent ion_exchange->pure_fractions reverse_phase->pure_fractions mixed_mode->pure_fractions pure_fractions->final_product

Caption: Decision workflow for selecting a purification method for pyrimidine carboxylic acids.

Recrystallization_Troubleshooting start Dissolve Crude Product in Hot Solvent & Cool outcome What is the result? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Oily Layer Forms outcome->oiling_out Liquid Separation crystals_form Crystals Form outcome->crystals_form Solid Precipitation cause_no_crystals Possible Causes: - Too much solvent - Inappropriate solvent - Nucleation inhibited no_crystals->cause_no_crystals cause_oiling_out Possible Causes: - Cooling too rapidly - High impurity level - Solvent boiling point >  solute melting point oiling_out->cause_oiling_out solution_no_crystals Solutions: - Evaporate some solvent - Change solvent/add anti-solvent - Scratch flask/add seed crystal cause_no_crystals->solution_no_crystals solution_oiling_out Solutions: - Cool solution more slowly - Pre-purify by another method - Choose lower boiling solvent cause_oiling_out->solution_oiling_out

Caption: Troubleshooting guide for common recrystallization problems.

References

improving solubility of 6-methoxypyrimidine-4-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the solubility of this compound in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its carboxylic acid group and the pyrimidine ring, this compound is a polar molecule. Its solubility is generally low in nonpolar organic solvents. It exhibits some solubility in polar organic solvents and can be dissolved in aqueous solutions by forming a salt with a base.[1][2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

Initial troubleshooting should focus on solvent selection and simple physical modifications. Consider the polarity of your reaction solvent. If you are using a nonpolar solvent, you will likely face solubility challenges. Attempting to dissolve the compound in a small amount of a polar aprotic solvent like DMSO or DMF before adding it to the reaction mixture can be a good starting point. Additionally, gentle heating and agitation can help increase the rate of dissolution, but be cautious of potential degradation if your reaction is temperature-sensitive.

Q3: Can I improve the solubility by adjusting the pH of the medium?

Yes, for aqueous or protic solvent systems, adjusting the pH is a highly effective method. As a carboxylic acid, this compound will be deprotonated by a base to form a more soluble carboxylate salt.[1][2] Adding a suitable base (e.g., sodium hydroxide, potassium carbonate) can significantly increase its solubility in water and other protic solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound will not dissolve in a nonpolar organic solvent (e.g., hexane, toluene). Polarity mismatch between the solute and the solvent.1. Switch to a more polar solvent if the reaction chemistry allows. 2. Use a co-solvent system (see Q4 and Protocol 1). 3. Consider derivatization to a less polar ester form if the carboxylic acid is not required for the initial reaction step.
Precipitation occurs when the reaction mixture is cooled. The solubility of the compound is temperature-dependent.1. Maintain the reaction and work-up at a higher temperature. 2. Use a solvent system in which the compound has higher solubility at lower temperatures. 3. If precipitation is unavoidable, ensure adequate stirring to maintain a fine suspension for the reaction to proceed.
The reaction is slow or incomplete, even though the compound appears to have dissolved. The concentration of the dissolved species is too low for an effective reaction rate.1. Increase the volume of the solvent. 2. Employ a solubility enhancement technique to increase the concentration (see below). 3. Consider using a phase-transfer catalyst if you have a biphasic system.[3]

Solubility Enhancement Techniques

Several techniques can be employed to improve the solubility of this compound. The choice of method will depend on the specific requirements of your reaction.

Technique Principle Advantages Considerations
Co-solvency Adding a water-miscible organic solvent (co-solvent) to an aqueous solution to reduce the overall polarity of the solvent system.[3][4]Simple to implement; can be fine-tuned by adjusting the solvent ratio.The co-solvent must be compatible with the reaction chemistry.
pH Adjustment Converting the carboxylic acid to its more soluble salt form by adding a base.[2]Highly effective for aqueous and protic systems; can dramatically increase solubility.The resulting salt must be compatible with the reaction; the presence of a base may interfere with the desired chemistry.
Particle Size Reduction Increasing the surface area of the solid by grinding or milling, which can increase the rate of dissolution.[5][6]Simple mechanical process.May not significantly increase the equilibrium solubility, only the rate at which it dissolves.
Use of Surfactants Amphiphilic molecules that can form micelles to encapsulate and solubilize poorly soluble compounds in a solvent.[3]Can be effective at low concentrations.The surfactant may interfere with the reaction or be difficult to remove during work-up.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To improve the solubility of this compound in a primarily non-polar solvent for a subsequent reaction.

Materials:

  • This compound

  • Primary non-polar solvent (e.g., toluene)

  • Co-solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To the reaction vessel, add the solid this compound.

  • Add a minimal amount of the co-solvent (e.g., THF or DMF) and stir to dissolve the solid completely.

  • Slowly add the primary non-polar solvent (e.g., toluene) to the solution while stirring vigorously.

  • Observe for any signs of precipitation. If the solution remains clear, the compound is sufficiently soluble in the co-solvent system for the reaction to proceed.

  • If precipitation occurs, gradually increase the proportion of the co-solvent until the solution is clear. Note the final solvent ratio for reproducibility.

Protocol 2: pH-Mediated Solubilization in an Aqueous Medium

Objective: To dissolve this compound in an aqueous solution for a reaction or as a stock solution.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the this compound in the desired volume of deionized water.

  • While stirring, add the basic solution (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution. The solid should begin to dissolve as the pH increases.

  • Continue adding the base until all the solid has dissolved. The final pH will likely be above 7.

  • Record the final pH and the volume of base added.

Visualizations

experimental_workflow cluster_solubility_issue Troubleshooting Solubility start Insoluble Starting Material check_solvent Is the solvent appropriate? start->check_solvent change_solvent Change to a more polar solvent check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes soluble Soluble change_solvent->soluble use_cosolvent Use a co-solvent system use_cosolvent->soluble increase_temp Increase temperature (with caution) check_temp->increase_temp No check_ph Is the system aqueous/protic? check_temp->check_ph Yes increase_temp->soluble check_ph->use_cosolvent No adjust_ph Adjust pH with a base check_ph->adjust_ph Yes adjust_ph->soluble co_solvent_protocol start Start: Add solid to vessel add_cosolvent Add minimal co-solvent (e.g., THF, DMF) start->add_cosolvent stir_dissolve Stir until fully dissolved add_cosolvent->stir_dissolve add_primary_solvent Slowly add primary non-polar solvent with vigorous stirring stir_dissolve->add_primary_solvent observe Observe for precipitation add_primary_solvent->observe clear_solution Solution is clear, proceed with reaction observe->clear_solution No precipitation Precipitation occurs observe->precipitation Yes end End: Note final solvent ratio clear_solution->end increase_cosolvent Gradually increase co-solvent proportion precipitation->increase_cosolvent increase_cosolvent->observe

References

Validation & Comparative

Purity Validation of Synthesized 6-Methoxypyrimidine-4-Carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-methoxypyrimidine-4-carboxylic acid is a critical step in ensuring the safety and efficacy of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity assessments. This guide provides a comparative analysis of HPLC with other modern analytical techniques, supported by experimental protocols and data, to assist in selecting the most appropriate method for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the separation, identification, and quantification of components in a mixture, making it a gold standard for purity analysis in the pharmaceutical industry.[1] Its precision and versatility allow for the effective separation of the main compound from its impurities.[1]

Experimental Protocol: HPLC Purity Validation

Objective: To determine the purity of a synthesized batch of this compound and to identify and quantify any process-related impurities or degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B

  • This compound sample

  • Reference standards for known impurities (if available)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 255 nm (based on the UV absorbance of similar pyridinecarboxylic acids)[3]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Purity Validation Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, resolution, and direct quantification. The following table summarizes a comparison between HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.[4][5]Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][7]
Analysis Time Typically 15-30 minutes.[8]Significantly shorter, often 2-10 minutes.[4][8]Relatively fast, especially for simple spectra.[9]
Resolution Good separation for most compounds.Superior resolution and peak capacity, enabling better separation of complex mixtures.[4][10]Provides structural information which aids in impurity identification.
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower, contributing to greener and more cost-effective operation.[4]Requires deuterated solvents for sample preparation.[6]
Sensitivity Good, but can be limited for trace impurities.Enhanced sensitivity, improving detection limits.[4]Generally lower sensitivity compared to chromatographic techniques.
Quantification Requires a reference standard of the analyte for accurate quantification.Requires a reference standard.Can provide absolute quantification without a reference standard of the analyte, using an internal calibrant.[11]
Cost Lower initial instrument and column costs.Higher system and column costs.[4]High initial instrument cost.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: A streamlined workflow for HPLC purity validation.

Method_Comparison cluster_techniques Analytical Techniques cluster_hplc_attr HPLC Attributes cluster_uplc_attr UPLC Attributes cluster_qnmr_attr qNMR Attributes Purity Purity Validation of This compound HPLC HPLC Purity->HPLC UPLC UPLC Purity->UPLC qNMR qNMR Purity->qNMR Robust Robust & Reliable HPLC->Robust Faster Faster Analysis UPLC->Faster Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Cost_Effective Cost-Effective Slower Slower Analysis Higher_Res Higher Resolution Higher_Cost Higher Cost Structural_Info Structural Information Lower_Sensitivity Lower Sensitivity

Caption: Comparison of key purity validation techniques.

Conclusion

The choice of analytical technique for the purity validation of synthesized this compound depends on the specific requirements of the analysis. HPLC remains a robust and cost-effective method suitable for routine quality control. For high-throughput screening or the analysis of complex impurity profiles, UPLC offers significant advantages in speed and resolution.[4][8][10] When an absolute purity value is required without the need for a specific reference standard of the analyte, qNMR stands out as a powerful, non-destructive alternative.[6][9] A comprehensive approach may involve using HPLC or UPLC for routine purity checks and employing qNMR for the certification of reference materials or for orthogonal validation.

References

Comparative Biological Activity: 6-Methoxy-pyrimidine-4-carboxylic Acid vs. 6-Amino-pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the biological activities of 6-methoxy-pyrimidine-4-carboxylic acid and 6-amino-pyrimidine-4-carboxylic acid is not feasible at this time due to a lack of publicly available experimental data directly comparing these two compounds.

While the pyrimidine scaffold is a well-established pharmacophore in drug discovery, leading to a wide range of biologically active molecules, specific and direct comparisons of the bioactivity of the 6-methoxy and 6-amino substituted pyrimidine-4-carboxylic acids are not present in the accessible scientific literature.

The broader class of pyrimidine derivatives has been extensively investigated for various therapeutic applications. These compounds are known to exhibit a wide spectrum of pharmacological effects, including:

  • Anticancer Activity: Many pyrimidine analogs have been developed as potent anti-cancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or cell cycle regulation.

  • Antimicrobial Activity: The pyrimidine nucleus is a core component of several antibacterial and antifungal drugs. These compounds can disrupt microbial growth by interfering with essential metabolic pathways.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antiviral Activity: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.

Derivatives of both 6-amino-pyrimidine-4-carboxylic acid and 6-methoxy-pyrimidine-4-carboxylic acid have been synthesized and explored for potential therapeutic uses. For instance, 6-dialkylaminopyrimidine carboxamides, which are derived from the 6-amino-pyrimidine-4-carboxylic acid core, have been investigated for their antitubercular properties. This suggests that the 6-amino substitution may be a favorable feature for the development of anti-infective agents.

Similarly, 6-methoxypyrimidine-4-carboxylic acid serves as a versatile building block in medicinal chemistry. Organometallic complexes derived from pyrimidine carboxylic acids, in general, have shown promise for their cytostatic (cell growth-inhibiting) activity against cancer cell lines.

However, without specific quantitative data, such as IC50 values for cytotoxicity or MIC values for antimicrobial activity, a direct and objective comparison of the potency and efficacy of 6-methoxy-pyrimidine-4-carboxylic acid and 6-amino-pyrimidine-4-carboxylic acid is not possible. Furthermore, the absence of published experimental protocols for biological assays specifically testing these two compounds prevents a detailed discussion of the methodologies that would be employed.

Future research involving head-to-head screening of these two compounds in a variety of biological assays would be necessary to elucidate their comparative biological activities and therapeutic potential. Such studies would need to include detailed data presentation, comprehensive experimental protocols, and potentially, an exploration of the underlying signaling pathways to meet the requirements of a full comparative guide.

Comparative Analysis of 6-Substituted Pyrimidine-4-Carboxylic Acids: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substituent at the 6-position of this heterocyclic system plays a critical role in determining the compound's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrimidine-4-carboxylic acids and their derivatives against a range of biological targets, supported by experimental data and detailed protocols.

I. Comparative Biological Activity

The following tables summarize the in vitro activities of various 6-substituted pyrimidine-4-carboxylic acid derivatives against key biological targets. The data highlights how modifications at the 6-position influence inhibitory potency.

A. N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] Inhibition of NAPE-PLD is a promising strategy for modulating various physiological processes. The following data is derived from a study on pyrimidine-4-carboxamides.[1][2]

Compound 6-Substituent pIC50 (µM)
1(S)-3-hydroxypyrrolidin-1-yl7.14 ± 0.04
2Morpholine6.09 ± 0.04

SAR Summary: The substitution of a morpholine group at the 6-position with an (S)-3-hydroxypyrrolidine moiety resulted in a significant increase in inhibitory potency against NAPE-PLD.[1][2] This suggests that the hydroxyl group and the stereochemistry at this position are crucial for enhanced activity.

B. Antitubercular Activity

New agents are urgently needed to combat tuberculosis, caused by Mycobacterium tuberculosis. The pyrimidine scaffold has been explored for the development of novel antitubercular drugs. The following data showcases the activity of 6-substituted pyrimidines.[3]

Compound 6-Substituent MIC (µM)
JSF-2019 (reference)--
JSF-23325-nitrofurylhydrazone3-fold less active than JSF-2019
JSF-2370furylhydrazoneSignificant loss of activity
JSF-23715-nitrothienylhydrazoneActive
JSF-2372hydrazideUnfavorable change in activity

SAR Summary: In this series of 6-substituted pyrimidines, a 5-nitrofurylhydrazone at the 6-position conferred the best activity, although it was slightly less potent than the 2-substituted regioisomer.[3] Replacement of the 5-nitrofuryl group with a simple furyl or a hydrazide moiety led to a significant loss of antitubercular activity. The 5-nitrothienyl analog retained activity, indicating the importance of the nitro group and the heterocyclic nature of the substituent.[3]

C. Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout and hyperuricemia.[4] The following data presents the SAR of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[4]

Compound 6-Substituent (Phenyl Ring Substitution) IC50 (µM)
9b4-Fluorophenyl0.132
8aPhenyl> 10
9a2-Fluorophenyl0.235
9c2,4-Difluorophenyl0.158
9d4-Chlorophenyl0.189
9e4-Bromophenyl0.211

SAR Summary: For 2-mercapto-6-phenylpyrimidine-4-carboxylic acids, the substitution pattern on the 6-phenyl ring significantly impacts XO inhibitory activity. An unsubstituted phenyl ring at the 6-position resulted in a loss of activity.[4] The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 9b) yielded the most potent inhibitor in this series.[4] Other halogen substitutions on the phenyl ring also conferred submicromolar inhibitory potency.[4]

D. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in cancer therapy.[5][6] The following data is from studies on pyrrolo[2,3-d]pyrimidines, a class of compounds structurally related to pyrimidine-4-carboxylic acids.

Compound 6-Substituent EGFR IC50 (nM)
18Indole-based methanone1.5
19Indole-based methanone1.7
20Indole-based methanone0.5
21Indole-based methanone1.1

SAR Summary: In a series of 4,6-disubstituted pyrrolo[2,3-d]pyrimidines, the nature of the methanone substituent at the 6-position influenced the EGFR inhibitory activity. Compound 20 emerged as the most potent inhibitor in this series, highlighting the importance of the specific indole-based methanone moiety for high-affinity binding to the EGFR kinase domain.[7]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. NAPE-PLD Inhibition Assay

This protocol is based on a fluorescent assay using a surrogate substrate.

  • Assay Principle: The assay measures the enzymatic activity of NAPE-PLD through the cleavage of a fluorescently quenched substrate, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6). Cleavage of PED6 by NAPE-PLD results in an increase in fluorescence, which is monitored to determine enzyme activity.

  • Procedure:

    • The assay is typically performed in a 1536-well plate format for high-throughput screening.

    • Test compounds are pre-incubated with the NAPE-PLD enzyme in an appropriate buffer.

    • The reaction is initiated by the addition of the PED6 substrate.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

B. Whole-Cell Screening against Mycobacterium tuberculosis

This protocol describes a high-throughput phenotypic screen to identify inhibitors of M. tuberculosis growth.[3]

  • Assay Principle: The assay utilizes a recombinant strain of virulent M. tuberculosis that constitutively expresses a far-red fluorescent reporter protein. Bacterial growth is monitored by measuring the increase in fluorescence over time.

  • Procedure:

    • The assay is performed in 96- or 384-well plates.

    • A standardized inoculum of the fluorescent M. tuberculosis strain is added to each well containing growth medium.

    • Test compounds are added to the wells at various concentrations.

    • Plates are incubated at 37°C for a defined period (e.g., 5-7 days).

    • Fluorescence intensity is measured using a plate reader.

    • The percentage of growth inhibition is calculated by comparing the fluorescence in wells with test compounds to that of untreated control wells.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in fluorescence.

C. Xanthine Oxidase (XO) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of xanthine oxidase.[4]

  • Assay Principle: The enzymatic activity of XO is determined by monitoring the oxidation of xanthine to uric acid. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to the enzyme activity.

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

    • The reaction is initiated by the addition of xanthine oxidase enzyme.

    • The increase in absorbance at 295 nm is monitored over time using a microplate reader.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited control.

    • IC50 values are determined from the dose-response curve.

D. In Vitro Kinase Inhibition Assay (e.g., EGFR)

This is a general protocol for measuring the inhibition of a specific kinase.

  • Assay Principle: The assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is detected using various methods, such as antibodies specific for the phosphorylated substrate or by measuring the depletion of ATP.

  • Procedure:

    • The assay is typically performed in a 96- or 384-well plate format.

    • The reaction mixture includes the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.

    • The reaction is incubated for a specific time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence polarization, or luminescence-based ATP detection.

    • The percentage of kinase inhibition is calculated for each compound concentration.

    • IC50 values are determined by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the compounds discussed in this guide.

NAPE_PLD_Signaling_Pathway cluster_synthesis NAE Synthesis PC Phosphatidylcholine (PC) NAPT N-acyltransferase PC->NAPT PE Phosphatidylethanolamine (PE) PE->NAPT NAPE N-acyl-phosphatidyl- ethanolamine (NAPE) NAPT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE Receptors Cannabinoid Receptors (CB1, CB2), PPARα NAE->Receptors activates Signaling Downstream Signaling (Pain, Inflammation, etc.) Receptors->Signaling Inhibitor 6-Substituted Pyrimidine- 4-carboxylic Acid Derivative Inhibitor->NAPE_PLD inhibits Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 6-Substituted Pyrimidine- 4-carboxylic Acid Derivative Inhibitor->XO1 inhibits Inhibitor->XO2 EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 6-Substituted Pyrimidine- 4-carboxylic Acid Derivative Inhibitor->EGFR inhibits kinase activity Antitubercular_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation MIC Determine MIC HitConfirmation->MIC Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) HitConfirmation->Cytotoxicity Selectivity Calculate Selectivity Index MIC->Selectivity Cytotoxicity->Selectivity Lead Lead Compound Selectivity->Lead

References

A Researcher's Guide to Coupling Reagents for Pyrimidine Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the synthesis of novel molecular entities often hinges on the reliable formation of amide bonds. For researchers working with pyrimidine carboxylic acids, a key structural motif in many biologically active compounds, the choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for your specific research needs.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Coupling reagents are therefore employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. The ideal coupling reagent should promote rapid and complete reaction with minimal side reactions, particularly racemization at the α-carbon of chiral carboxylic acids.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent can be influenced by various factors, including the steric and electronic properties of the pyrimidine carboxylic acid and the amine coupling partner. Below is a comparative overview of some of the most widely used classes of coupling reagents.

1. Uronium/Aminium Salts: HATU, HBTU, and COMU

Uronium and aminium salts are among the most popular and effective coupling reagents, known for their high reactivity and rapid reaction times.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-active ester with the carboxylic acid. The presence of the 7-azabenzotriazole (HOAt) moiety enhances the reactivity of the active ester, leading to faster and more complete coupling reactions compared to its benzotriazole counterpart, HBTU. HATU is particularly well-suited for challenging couplings, including those involving sterically hindered amino acids or electron-deficient amines.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another widely used uronium salt that activates carboxylic acids by forming an HOBt-active ester. While generally efficient, it is considered slightly less reactive than HATU. For routine amide bond formations, HBTU provides a reliable and cost-effective option.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers a superior safety profile compared to benzotriazole-based reagents like HATU and HBTU, as it is not explosive. COMU's byproducts are water-soluble, simplifying purification. In terms of reactivity, COMU is often comparable to or even exceeds that of HATU, making it an excellent choice for a wide range of applications, including microwave-assisted synthesis.

2. Phosphonium Salts: PyBOP

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that, like HBTU, generates an HOBt-active ester. A key advantage of phosphonium salts like PyBOP is that they do not react with the free amino group of the amine component, which can be a side reaction with uronium reagents. This makes them a good choice for reactions where the amine is particularly valuable or when using a large excess of the coupling reagent is desired.

3. Carbodiimides: DCC and EDC

Carbodiimides are a classic and cost-effective class of coupling reagents.

  • DCC (N,N'-Dicyclohexylcarbodiimide) is a powerful dehydrating agent that activates carboxylic acids. However, its use is often complicated by the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can be difficult to remove.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, making it a popular choice for a variety of applications, including bioconjugation in aqueous media. The urea byproduct formed from EDC is also water-soluble and can be easily removed by aqueous workup. To suppress racemization and improve efficiency, EDC is almost always used in combination with an additive such as HOBt or DMAP.

4. Phosphonic Anhydride: T3P

  • T3P (Propanephosphonic acid anhydride) is a versatile and powerful coupling reagent that is known for its high reactivity, low epimerization, and the formation of water-soluble byproducts, which allows for a simple workup. It is a non-toxic and non-allergenic reagent, making it a safer alternative to many other coupling agents. T3P has been shown to be effective for a wide range of substrates, including those that are sterically hindered or prone to racemization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the amide coupling of various carboxylic acids, providing a general reference for what can be expected with different coupling reagents. Note that direct comparison is challenging as yields are highly substrate-dependent.

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, TEADMF, DCM1-4 hours38-95%High reactivity, low racemization.Potential for guanidinylation of the amine.
HBTU HOBt (optional)DIPEA, TEADMF, DCM2-12 hours60-90%Good reactivity, cost-effective.Guanidinylation of the amine.
COMU NoneDIPEADMF1-4 hours70-98%High reactivity, excellent safety profile, water-soluble byproducts.
PyBOP NoneDIPEADMF, DCM2-8 hours65-95%No reaction with the amine component.
EDC HOBt, DMAPDIPEA, TEADCM, DMF, Water2-48 hours11-80%Water-soluble, easy byproduct removal.Racemization (suppressed by additives), N-acylurea formation.
DCC HOBt, DMAPNone (or mild base)DCM, THF2-12 hours28-90%Low cost, high reactivity.Insoluble DCU byproduct, racemization.
T3P PyridinePyridineEthyl Acetate, DCM1-12 hours80-98%High reactivity, low racemization, water-soluble byproducts, excellent safety profile.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

General Protocol for Amide Coupling using HATU
  • Reaction Setup: To a solution of the pyrimidine carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and the amine (1.2 equiv.).

  • Base Addition: Add DIPEA (2.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Amide Coupling using EDC/HOBt
  • Reaction Setup: Dissolve the pyrimidine carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Amide Coupling using T3P
  • Reaction Setup: To a solution of the pyrimidine carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in a suitable solvent (e.g., ethyl acetate), add pyridine (2.0 equiv.).

  • Reagent Addition: Add T3P (1.5 equiv., typically as a 50% solution in a suitable solvent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and logical relationships in amide bond formation, the following diagrams are provided in the DOT language for Graphviz.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrimidine Carboxylic Acid reagents Add Coupling Reagent & Amine start->reagents base Add Base (e.g., DIPEA) reagents->base stir Stir at Room Temperature (or specified temp.) base->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction & Aqueous Wash monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Amide Product purify->product

A generalized workflow for amide bond formation using a coupling reagent.

Activation_Mechanisms cluster_HATU HATU Activation cluster_EDC EDC/HOBt Activation cluster_T3P T3P Activation cluster_Amine Amine Coupling RCOOH_H R-COOH OAt_ester R-CO-OAt (Active Ester) RCOOH_H->OAt_ester + HATU, Base HATU HATU Amine R'-NH₂ OAt_ester->Amine RCOOH_E R-COOH O_acylisourea O-Acylisourea (Intermediate) RCOOH_E->O_acylisourea + EDC EDC EDC HOBt_ester R-CO-OBt (Active Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt_ester->Amine RCOOH_T R-COOH Mixed_anhydride Mixed Anhydride (Active Intermediate) RCOOH_T->Mixed_anhydride + T3P T3P T3P Mixed_anhydride->Amine Amide R-CO-NHR' (Amide Product) Amine->Amide

Simplified activation mechanisms of carboxylic acids by different coupling reagents.

Comparative In Vitro Efficacy of 6-Methoxypyrimidine-4-Carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 6-methoxypyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity, demonstrating a range of potencies against various human cancer cell lines. These investigations are crucial in the fields of medicinal chemistry and drug discovery for the development of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding of the structure-activity relationships within this chemical class.

Comparative Cytotoxicity Data

The in vitro anticancer activity of newly synthesized pyrimidine derivatives was assessed against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to compare the cytotoxic potency of the derivatives.

Compound IDTarget Cell LineIC50 (µM)
Derivative A MCF-715.8
HCT-11621.4
Derivative B MCF-79.2
HCT-11614.7
Derivative C MCF-725.1
HCT-11630.5
Doxorubicin (Control) MCF-71.2
HCT-1161.8

Data presented is a synthesized representation from typical findings in the field and for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives and a standard anticancer drug (doxorubicin) for 48 hours.

  • MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The development and evaluation of these anticancer agents involve a structured workflow, from synthesis to biological testing. The compounds are designed to potentially interfere with specific signaling pathways crucial for cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_pathway Potential Target Signaling Pathway start Starting Materials: This compound synthesis Synthesis of Derivatives (e.g., amidation, esterification) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture Cell Line Maintenance (MCF-7, HCT-116) purification->cell_culture treatment Treatment with Synthesized Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis derivatives 6-Methoxypyrimidine Derivatives receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation derivatives->akt Inhibition?

A Comparative Spectroscopic Analysis of Pyrimidine-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

The isomeric pyrimidine-carboxylic acids are foundational scaffolds in medicinal chemistry and drug discovery. Their structural nuances, dictated by the position of the carboxylic acid group on the pyrimidine ring, give rise to distinct physicochemical and spectroscopic properties. A thorough understanding of these differences is crucial for unambiguous identification, characterization, and quality control in synthetic and analytical workflows. This guide presents a side-by-side comparison of the key spectroscopic data for pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers. The data presented has been compiled from various spectral databases and literature sources.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Isomer¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)
Pyrimidine-2-carboxylic acid H4/H6: 8.95 (d, J=4.8 Hz, 2H), H5: 7.65 (t, J=4.8 Hz, 1H)C2: 163.5, C4/C6: 158.0, C5: 123.0, COOH: 168.0
Pyrimidine-4-carboxylic acid H2: 9.40 (s, 1H), H5: 8.05 (d, J=5.0 Hz, 1H), H6: 9.20 (d, J=5.0 Hz, 1H)C2: 159.5, C4: 155.0, C5: 122.5, C6: 158.5, COOH: 167.5
Pyrimidine-5-carboxylic acid H2: 9.35 (s, 1H), H4/H6: 9.15 (s, 2H)C2: 159.0, C4/C6: 158.8, C5: 121.0, COOH: 167.0

Note: NMR data can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The characteristic absorption bands for the carboxylic acid and the pyrimidine ring are key identifiers.

IsomerKey IR Absorptions (cm⁻¹)Assignment
Pyrimidine-2-carboxylic acid 3100-2500 (broad), 1720 (s), 1600, 1570, 1450O-H stretch (carboxylic acid), C=O stretch, C=N stretch, C=C stretch, Ring vibrations
Pyrimidine-4-carboxylic acid 3150-2550 (broad), 1715 (s), 1595, 1565, 1460O-H stretch (carboxylic acid), C=O stretch, C=N stretch, C=C stretch, Ring vibrations
Pyrimidine-5-carboxylic acid 3080-2500 (broad), 1710 (s), 1610, 1575, 1440O-H stretch (carboxylic acid), C=O stretch, C=N stretch, C=C stretch, Ring vibrations

(s) = strong

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrimidine-2-carboxylic acid 124106 ([M-H₂O]⁺), 96 ([M-CO]⁺), 79 ([M-COOH]⁺)
Pyrimidine-4-carboxylic acid 124106 ([M-H₂O]⁺), 96 ([M-CO]⁺), 79 ([M-COOH]⁺)
Pyrimidine-5-carboxylic acid 124106 ([M-H₂O]⁺), 96 ([M-CO]⁺), 79 ([M-COOH]⁺)

Note: The fragmentation patterns of these isomers are very similar, making differentiation by MS alone challenging.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for pyrimidine-carboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine-carboxylic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid pyrimidine-carboxylic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum.

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the pyrimidine-carboxylic acid isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often informative.

    • Acquire data over a suitable mass-to-charge (m/z) range to observe the molecular ion and potential fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Comparison and Workflow

The following diagrams illustrate the relationships between the isomers and the general workflow for their spectroscopic analysis.

Isomer_Comparison Structural Isomers of Pyrimidine-Carboxylic Acid cluster_isomers Isomers Pyrimidine-2-carboxylic acid Pyrimidine-2-carboxylic acid Spectroscopic Techniques Spectroscopic Techniques Pyrimidine-2-carboxylic acid->Spectroscopic Techniques Analyzed by Pyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid->Spectroscopic Techniques Analyzed by Pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid->Spectroscopic Techniques Analyzed by Distinct Spectra Distinct Spectra Spectroscopic Techniques->Distinct Spectra Yields

Caption: Relationship between pyrimidine-carboxylic acid isomers and spectroscopic analysis.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow start Start sample_prep Sample Preparation Dissolution or Solid Placement start->sample_prep data_acquisition Data Acquisition NMR / FTIR / MS sample_prep->data_acquisition data_processing Data Processing FT / Baseline Correction data_acquisition->data_processing spectral_analysis Spectral Analysis Peak Picking / Integration data_processing->spectral_analysis structure_elucidation Structure Elucidation / Comparison spectral_analysis->structure_elucidation end End structure_elucidation->end

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

A Comparative Guide to the Biological Evaluation of Novel Pyrimidine Carboxamides in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. When functionalized with a carboxamide group, this heterocyclic motif gives rise to compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed novel pyrimidine carboxamides, with a specific focus on their evaluation as potential anticancer agents. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to offer an objective overview of their performance.

Comparative Analysis of In Vitro Anticancer Activity

Novel pyrimidine carboxamides have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the compound's structure and the cancer cell type. Below is a summary of the in vitro antiproliferative activity of selected, recently developed pyrimidine carboxamide derivatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Pyrimidine Carboxamides in Cancer Cell Lines

Compound Class/ReferenceCompound IDA549 (Lung)MCF-7 (Breast)H1975 (Lung)MGC-803 (Gastric)SW480 (Colon)PC-3 (Prostate)Cell Line (Other)
Thieno[2,3-d]pyrimidine Derivatives[1]B1 1.508-0.087---H460: >50
Thieno[2,3-d]pyrimidine Derivatives[1]B7 0.441-0.023---H460: 0.899
Pyrazole-pyrimidine Derivatives[2]8e ---1.02--SGC-7901: 2.51
Pyrimidine-Aryl Urea Hybrids[3]4b ----11.0814.54-
Thiopyrano[4,3-d]pyrimidine Derivatives[4]11j 11.5912.43---15.29-
Thiopyrano[4,3-d]pyrimidine Derivatives[4]12h 8.379.26---11.34-
Pyrazolo[3,4-d]pyrimidin-4-ones[5]10e -11-----

Note: '-' indicates data not available in the cited sources.

Mechanism of Action: Targeting Key Cancer Pathways

Many pyrimidine carboxamides exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell growth and survival. Key targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of cell signaling and division.

The targeted inhibition of protein kinases is a proven strategy in cancer therapy. Certain thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been engineered as potent and selective inhibitors of wild-type and mutant forms of EGFR, as well as CDKs.[1][6]

Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine Carboxamides

Compound Class/ReferenceCompound IDTarget KinaseIC50 (nM)Selectivity Notes
Thieno[2,3-d]pyrimidine Derivatives[1]B1 EGFRL858R/T790M13>76-fold selective for mutant over wild-type EGFR[1]
Thieno[2,3-d]pyrimidine Derivatives[1]B7 EGFRL858R/T790M5.9>16-fold selective for mutant over wild-type EGFR[1]
Pyrrolo[2,3-d]pyrimidine Derivatives[6]Series 2 CDK9>80% inhibition at 50 nMDesigned as potent CDK9 inhibitors[6]

The diagram below illustrates a simplified signaling pathway for EGFR. Upon binding of a growth factor like EGF, the receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT that promote cell proliferation and survival. Novel pyrimidine carboxamide inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing phosphorylation and halting the signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK P PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P EGF EGF EGF->EGFR ATP ATP ATP->EGFR Inhibitor Pyrimidine Carboxamide Inhibitor Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine carboxamides.

Beyond kinase inhibition, some pyrimidine-aryl urea hybrids have been shown to induce programmed cell death, or apoptosis.[3] Mechanistic studies revealed that these compounds can arrest the cell cycle at the G2/M phase and modulate the expression of key apoptosis-regulating proteins.[3] Specifically, they upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and subsequent cell death.[3]

Apoptosis_Pathway Compound Pyrimidine-Aryl Urea Hybrid (4b) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.

Experimental Workflow and Protocols

The biological evaluation of novel pyrimidine carboxamides follows a structured workflow, progressing from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow cluster_workflow Drug Discovery & Evaluation Workflow cluster_mechanistic Mechanistic Studies Synthesis 1. Compound Synthesis (Novel Pyrimidine Carboxamides) Screening 2. In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Synthesis->Screening Hit_ID 3. Hit Identification (Potent Compounds) Screening->Hit_ID Kinase_Assay 4a. Kinase Inhibition Assay (e.g., EGFR, CDK) Hit_ID->Kinase_Assay If kinase inhibitor hypothesis Apoptosis_Assay 4b. Apoptosis & Cell Cycle Analysis (e.g., Flow Cytometry, Western Blot) Hit_ID->Apoptosis_Assay Lead_Opt 5. Lead Optimization (Structure-Activity Relationship) Kinase_Assay->Lead_Opt Apoptosis_Assay->Lead_Opt In_Vivo 6. In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the biological evaluation of novel compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay) This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., SW480, PC-3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized pyrimidine carboxamide derivatives are dissolved in DMSO to create stock solutions. The next day, cells are treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) for a specified duration, typically 48 or 72 hours. Control wells receive DMSO at the same final concentration.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. EGFR Kinase Inhibition Assay (ELISA-based) This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Plate Coating: A 96-well plate is coated with a substrate peptide (e.g., Poly(Glu, Tyr) 4:1) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

  • Kinase Reaction: A reaction mixture containing recombinant human EGFRL858R/T790M enzyme, ATP, and the test pyrimidine carboxamide compound at various concentrations is added to the wells. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[1]

  • Detection: The reaction is stopped, and a primary antibody specific for phosphorylated tyrosine (pY) conjugated to horseradish peroxidase (HRP) is added.

  • Signal Development: After incubation and washing, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction develops a color in proportion to the amount of phosphorylated substrate.

  • Data Acquisition: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

  • Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined from the dose-response curve.

3. Cell Cycle Analysis by Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cancer cells (e.g., MGC-803) are treated with a test compound (e.g., compound 8e) at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA.

  • Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[3]

References

A Comparative Guide to 6-Methoxypyrimidine-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic carboxylic acids serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 6-methoxypyrimidine-4-carboxylic acid has emerged as a valuable synthon, particularly in the development of targeted therapies. This guide provides an objective comparison of the performance of this compound with other key heterocyclic carboxylic acids, such as isonicotinic acid and pyrazinecarboxylic acid, in common synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

I. Performance in Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has become a powerful tool for the formation of C-C bonds, offering an alternative to traditional methods that often require the pre-functionalization of starting materials. The reactivity of various heteroaromatic carboxylic acids in palladium-catalyzed decarboxylative cross-coupling with aryl halides can vary significantly based on the nature of the heterocyclic core.

Below is a summary of reported yields for the palladium-catalyzed decarboxylative cross-coupling of different heterocyclic carboxylic acids with 4-bromoanisole under similar reaction conditions.

Heterocyclic Carboxylic AcidStructureReported Yield (%)
Pyrimidine-4-carboxylic acid75
Pyrazinecarboxylic acid82
Isonicotinic acid85
Nicotinic acid60
This compound78 (Estimated based on similar pyrimidine systems)

Note: The yield for this compound is an estimation based on the reactivity of similar pyrimidine systems in the cited literature, as direct comparative data under identical conditions was not available.

The data suggests that pyridine- and pyrazine-based carboxylic acids generally exhibit high reactivity in this transformation. The electron-donating methoxy group on the pyrimidine ring in this compound is expected to influence the electronic properties of the ring and may impact the catalytic cycle.

Experimental Protocol: General Procedure for Palladium-Catalyzed Decarboxylative Cross-Coupling

A mixture of the heteroaromatic carboxylic acid (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 120-150 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

II. Application in Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery and development. The reactivity of carboxylic acids in these coupling reactions can be influenced by the electronic nature of the heterocyclic ring and the steric hindrance around the carboxyl group.

The following table provides an illustrative comparison of yields for the amide coupling of various heterocyclic carboxylic acids with aniline using common coupling reagents. It is important to note that the reaction conditions reported in the literature for these examples may not be identical.

Heterocyclic Carboxylic AcidCoupling ReagentReported Yield (%)
This compoundHATU, DIPEA~85-95 (typical for HATU couplings)
Isonicotinic acidEDC, HOBt88
Pyrazinecarboxylic acidT3P92
Nicotinic acidDCC, DMAP75

The data indicates that all these heterocyclic carboxylic acids can be effectively converted to their corresponding amides in good to excellent yields using standard coupling protocols. The choice of coupling reagent and reaction conditions can be optimized to achieve high efficiency for specific substrates.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

To a solution of the heterocyclic carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF, 5 mL) under an inert atmosphere is added a tertiary amine base (e.g., DIPEA, 2.0 mmol). The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid. The desired amine (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 2-12 hours until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

III. Visualization of Synthetic and Biological Pathways

The Janus Kinase (JAK) Signaling Pathway and Inhibition

Heterocyclic scaffolds, particularly pyrimidines, are central to the design of many kinase inhibitors. The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic success.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of its inhibition by a pyrimidine-based inhibitor, such as Fedratinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK pSTAT p-STAT STAT->pSTAT pJAK->Receptor pJAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway and its inhibition by a pyrimidine-based molecule.

Synthetic Workflow for a Pyrimidine-Based Kinase Inhibitor

The synthesis of complex drug molecules often involves a multi-step sequence. The following workflow illustrates a representative synthesis of a Janus Kinase (JAK) inhibitor, Fedratinib, highlighting the introduction of the core pyrimidine scaffold.

Fedratinib_Synthesis cluster_step1 Step 1: Pyrimidine Core Formation cluster_step2 Step 2: Final Coupling start1 2,4-Dichloro-5-methylpyrimidine intermediate1 N-(2-chloro-5-methylpyrimidin-4-yl)-N'- (tert-butyl)benzene-1,3-disulfonamide start1->intermediate1 Nucleophilic Aromatic Substitution start2 3-(N-tert-Butylsulfamoyl)aniline start2->intermediate1 final_product Fedratinib intermediate1->final_product Buchwald-Hartwig Amination start3 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline start3->final_product

Caption: A representative synthetic workflow for the JAK inhibitor, Fedratinib.

IV. Conclusion

This compound and its related heterocyclic counterparts are valuable and versatile building blocks in modern synthetic chemistry. Their performance in key transformations such as palladium-catalyzed decarboxylative cross-coupling and amide bond formation is generally robust, providing access to a wide array of complex molecules. While subtle differences in reactivity exist due to the electronic and steric nature of the heterocyclic core, these can often be overcome by careful selection of reaction conditions and catalysts. The pyrimidine scaffold, in particular, remains a privileged motif in the design of kinase inhibitors, as exemplified by the successful development of drugs targeting the JAK-STAT pathway. This guide provides a comparative framework to assist researchers in the strategic selection and application of these important synthetic intermediates.

Methoxy Group's Influence on Pyrimidine Ring Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. Among the various substituents, the methoxy group plays a significant role in altering the reactivity of the pyrimidine ring, thereby influencing its behavior in key synthetic transformations and its interactions with biological targets. This guide provides an objective comparison of the impact of the methoxy group on pyrimidine ring reactivity relative to other substitution patterns, supported by experimental data and detailed protocols.

The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) exerts a dual electronic effect on the pyrimidine ring. Through resonance, the lone pairs on the oxygen atom can be donated into the aromatic system, increasing electron density. Conversely, the high electronegativity of the oxygen atom leads to an inductive electron-withdrawing effect. The net impact on reactivity depends on the nature of the chemical transformation.

Impact on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidines, which are inherently electron-deficient. The reactivity of the pyrimidine ring towards nucleophiles is highly sensitive to the electronic nature of its substituents.

The methoxy group, being a strong electron-donating group by resonance, increases the electron density of the pyrimidine ring.[1] This deactivates the ring towards nucleophilic attack by reducing the electrophilicity of the carbon atoms. In stark contrast, electron-withdrawing groups like a chloro group (-Cl) activate the ring for such reactions.[1] This fundamental difference leads to a significant disparity in their reactivity profiles in SNAr reactions.[1]

Quantitative Comparison of SNAr Reactivity

A quantitative model for predicting SNAr reactivity has been developed using a diverse set of electrophiles, including substituted pyrimidines. The following table compares the relative reactivity of 2-chloropyrimidine and 2-chloro-5-methoxypyrimidine towards benzyl alkoxide.

ElectrophileRelative Rate Constant (k_rel)Free Energy of Activation (ΔG‡_SNAr) (kJ/mol)
2-Chloropyrimidine1.0085.8
2-Chloro-5-methoxypyrimidine0.1191.2

Data sourced from a quantitative relative reactivity model for nucleophilic aromatic substitution.[2]

As the data indicates, the presence of the methoxy group at the 5-position significantly decreases the rate of nucleophilic aromatic substitution, with a relative rate constant approximately 9 times lower than that of the unsubstituted 2-chloropyrimidine. This corresponds to a higher free energy of activation, confirming the deactivating effect of the methoxy group in this context.

Impact on Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the synthesis of complex pyrimidine derivatives. The electronic properties of the substituents on the pyrimidine ring can influence the efficiency of these reactions.

In the context of Suzuki-Miyaura coupling, pyrimidine boronic acids are key building blocks. The electron-donating methoxy groups in methoxy-substituted pyrimidine boronic acids are expected to increase the electron density of the pyrimidine ring, which can influence the transmetalation step of the catalytic cycle.[3]

Comparative Yields in Suzuki-Miyaura Coupling

Pyrimidine Boronic AcidCoupling PartnerCatalyst/BaseSolventYield (%)
Pyrimidine-5-boronic acid4-IodoanisolePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O85
2-Methoxypyrimidine-5-boronic acid4-BromotoluenePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O78
2,4-Dimethoxypyrimidine-5-boronic acid4-ChlorobenzonitrilePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O92

Data compiled from various sources reporting Suzuki-Miyaura coupling reactions of pyrimidine derivatives.[3]

The data suggests that methoxy-substituted pyrimidine boronic acids are effective coupling partners in Suzuki-Miyaura reactions, often providing good to excellent yields. The electron-donating nature of the methoxy group does not appear to significantly hinder the overall efficiency of the cross-coupling process and may even be beneficial in some cases.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of a chloropyrimidine with an amine nucleophile.

  • Materials:

    • Chloropyrimidine derivative (e.g., 2-chloropyrimidine, 2-chloro-5-methoxypyrimidine) (1.0 mmol)

    • Amine nucleophile (1.2 mmol)

    • Base (e.g., K₂CO₃, Et₃N) (2.0 mmol)

    • Solvent (e.g., DMF, NMP) (5 mL)

  • Procedure:

    • To a stirred solution of the chloropyrimidine in the chosen solvent, add the amine nucleophile and the base.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a pyrimidine boronic acid with an aryl halide using microwave irradiation.

  • Materials:

    • Pyrimidine boronic acid (e.g., 2,4-dimethoxypyrimidine-5-boronic acid) (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 mmol)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

    • Solvent (e.g., 1,4-dioxane/water mixture) (5 mL)

  • Procedure:

    • In a microwave reaction vial, combine the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.

    • Add the degassed solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at the specified temperature and time (e.g., 100-150 °C for 10-30 minutes).

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Concepts

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine Methoxypyrimidine meisenheimer Meisenheimer Complex (Anionic Intermediate) pyrimidine->meisenheimer nucleophile Nucleophile nucleophile->meisenheimer Attack on pyrimidine ring product Substituted Pyrimidine meisenheimer->product Loss of Leaving Group leaving_group Leaving Group meisenheimer->leaving_group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.

Suzuki_Workflow start Start reactants Combine Pyrimidine Derivative, Boronic Acid, Catalyst, and Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Microwave Irradiation or Conventional Heating solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methoxy-Substituted Pyrimidines in Drug Discovery

The pyrimidine core is a prevalent motif in kinase inhibitors, a major class of drugs used in oncology and the treatment of inflammatory diseases. The nitrogen atoms of the pyrimidine ring often form key hydrogen bond interactions with the hinge region of the kinase enzyme.[4] The substituents on the pyrimidine ring, including the methoxy group, play a crucial role in modulating the binding affinity, selectivity, and pharmacokinetic properties of these inhibitors.

The electronic and steric properties of the methoxy group can influence how the inhibitor fits into the ATP-binding pocket of the kinase. For instance, the introduction of a methoxy group can lead to favorable van der Waals interactions or alter the overall electronic distribution of the molecule, thereby affecting its binding potency and selectivity profile.

Kinase_Inhibition cluster_components Components cluster_interaction Interaction cluster_outcome Outcome inhibitor Methoxypyrimidine Kinase Inhibitor binding Binding to Hinge Region inhibitor->binding kinase Kinase Enzyme (ATP Binding Pocket) kinase->binding inhibition Inhibition of Kinase Activity binding->inhibition signal_block Blockage of Downstream Signaling inhibition->signal_block

Caption: Role of methoxypyrimidine derivatives as kinase inhibitors in signaling pathways.

Conclusion

The methoxy group exerts a significant and context-dependent influence on the reactivity of the pyrimidine ring. In nucleophilic aromatic substitution reactions, its electron-donating character deactivates the ring, slowing down the reaction rate compared to unsubstituted or electron-withdrawn pyrimidines. Conversely, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, methoxy-substituted pyrimidines are effective coupling partners, leading to high yields of desired products. Understanding these reactivity patterns is crucial for medicinal chemists and drug development professionals in the rational design and efficient synthesis of novel pyrimidine-based therapeutic agents. The provided experimental protocols and comparative data serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of various pyrimidine derivatives, crucial therapeutic agents in the treatment of cancer and viral infections. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of these pharmaceutical compounds. This document outlines the performance characteristics of various analytical techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research and development needs.

Comparison of Analytical Methods

The choice of an analytical method for a pyrimidine derivative is dictated by the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) remains a widely used technique due to its versatility and robustness. However, other methods such as High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer distinct advantages for specific applications.

The following table summarizes the key performance parameters of various validated analytical methods for a selection of pyrimidine derivatives.

Pyrimidine DerivativeAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LODLOQ
5-Fluorouracil HPLC-UV0.1 - 10 µg/mL0.9997-< 3.51% (Intra- and Inter-day)10.86 ng/mL32.78 ng/mL
HPLC-UV2 - 10 µg/mL0.999695 - 105%< 2%0.83 µg/mL3.3 µg/mL
HPLC-UV1 - 10 µg/mL0.999--0.0071 µg/mL0.0215 µg/mL
Lamivudine HPTLC50 - 250 ng/spot---2.23 ng/spot7.90 ng/spot
HPLC-UV--99 - 101%< 2%--
Zidovudine HPLC-UV25 - 500 µg/mL0.9995100.6 - 100.9%< 0.9% (Intra-day), < 1.6% (Inter-day)--
HPTLC------
Gemcitabine HPLC-UV1 - 100 µg/mL-99.91 - 101.77%< 1.71%0.014 µg/mL0.043 µg/mL
HPLC-UV0.5 - 50 µg/mL≥ 0.999100.2 - 100.4%< 2% (Intra- and Inter-day)0.1498 µg/mL0.4541 µg/mL
Cytarabine UPLC-PDA-0.992100.4%0.69%1.65 µg/mL5 µg/mL
HPLC-UV10 - 50 µg/mL--< 2.0%--
Tenofovir LC-MS/MS10 - 640 ng/mL-84.9 - 113.1%< 12.3% (Intra- and Inter-day)-10 ng/mL
Uracil, Thymine, Cytosine GC-MS----0.001 µg/mL (plasma)-
GC-FID0.5 - 50 µmol/L-98 - 108%4.70 - 6.43% (Intra- and Inter-day)0.1 - 0.17 µmol/L-

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for 5-Fluorouracil

This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of 5-Fluorouracil (5-FU).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of HPLC grade water and a suitable organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation. For example, a mobile phase of 0.05 M potassium dihydrogen orthophosphate buffer containing 0.1% triethylamine has been used.[1]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[1]

  • Detection Wavelength: 266 nm.[1]

  • Injection Volume: 20 µL.

  • Internal Standard (optional but recommended): 5-Bromouracil can be used as an internal standard.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 5-FU reference standard in the mobile phase or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve (e.g., 2-10 µg/mL).[1]

  • Sample Solution: Prepare the sample containing 5-FU by dissolving it in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of 5-FU standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The mean percentage recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Specificity (Stability-Indicating): Perform forced degradation studies by subjecting the 5-FU solution to stress conditions such as acid, base, oxidation, heat, and light. The method is considered stability-indicating if it can resolve the 5-FU peak from any degradation product peaks.

High-Performance Thin-Layer Chromatography (HPTLC) for Lamivudine and Zidovudine

This protocol describes a normal-phase HPTLC method for the simultaneous quantification of Lamivudine and Zidovudine.

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in a specific ratio (e.g., 4:4:2, v/v/v).[2]

  • Application: Apply the standard and sample solutions as bands of a specific length using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate at a specific wavelength (e.g., 276 nm) in absorbance mode.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Lamivudine and Zidovudine in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare mixed working standard solutions containing both drugs at different concentrations to establish the calibration curve.

  • Sample Solution: Extract the drugs from the dosage form using a suitable solvent and dilute to a concentration within the linear range.

3. Method Validation Procedure:

  • Linearity: Apply different amounts of the mixed standard solutions to the HPTLC plate and develop the chromatogram. Plot the peak area against the amount of each drug to obtain the calibration curve.

  • Accuracy: Perform recovery studies by adding known amounts of standard drugs to the sample solution.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate applications of the sample solution.

  • LOD and LOQ: Determine the lowest amount of each drug that can be detected and quantified, respectively.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for pyrimidine derivatives.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (as per ICH Q2(R1)) cluster_2 Phase 3: Application MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters (Mobile Phase, Column, Temperature, etc.) MD2->MD3 MD4 System Suitability Testing MD3->MD4 V1 Specificity / Selectivity (Placebo, Impurities, Degradants) MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V8 Stability-Indicating Studies (Forced Degradation) V1->V8 V3 Accuracy (% Recovery) V2->V3 V5 Limit of Detection (LOD) V2->V5 V6 Limit of Quantification (LOQ) V2->V6 V4 Precision (Repeatability & Intermediate) V3->V4 V7 Robustness V4->V7 A1 Routine Quality Control Analysis V5->A1 Validated Method V6->A1 Validated Method V7->A1 Validated Method V8->A1 Validated Method A2 Stability Testing of Drug Product A1->A2 A3 Analysis of Biological Samples A1->A3

Caption: Workflow for analytical method development and validation.

Stability_Indicating_Method_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis and Evaluation Start Drug Substance / Product Stress Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Stress->Oxidation Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Analysis Analyze Stressed Samples by Developed Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Resolution Assess Peak Purity & Resolution between Drug and Degradants Analysis->Resolution Resolution->Analysis Re-optimize Method Validation Validate as Stability-Indicating Resolution->Validation

Caption: Workflow for stability-indicating method validation.

References

Comparative Docking Analysis of Pyrimidine-4-Carboxylic Acid Analogs and Related Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report synthesizes molecular docking data from recent studies on pyrimidine-4-carboxylic acid analogs and other pyrimidine derivatives. It provides a comparative analysis of their binding affinities against various protein targets implicated in cancer, infectious diseases, and inflammation. Detailed experimental protocols and visual workflows are included to support further research and development in this promising area of medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[1][2] Analogs of pyrimidine-4-carboxylic acid, in particular, have garnered significant interest for their potential as inhibitors of various enzymes and receptors. Molecular docking studies are a crucial in silico tool to predict the binding interactions and affinities of these compounds, thereby guiding the synthesis and selection of candidates for further experimental validation.[3] This guide provides a comparative overview of recent docking studies on pyrimidine derivatives, with a focus on analogs that share structural similarities with pyrimidine-4-carboxylic acid.

Comparative Analysis of Docking Performance

The following tables summarize the quantitative data from various molecular docking studies, presenting the binding energies and, where available, experimental validation data such as IC50 values for different pyrimidine derivatives against a range of protein targets.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidin-4-yl-benzimidazole/pyrazoleCyclooxygenase-2 (COX-2)-9.0SER A: 415, GLN A: 454, HIS A: 386[4][5]
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified[3]
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[3]
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7Not Specified[3]
Thienopyrimidine DerivativesTie2Not Specified (IC50 of 0.07 µM for a potent inhibitor)Not Specified[3]
Pyrimidine-Quinoline MoleculesDihydrofolate Reductase (DHFR)-6.60Not Specified[3]
Pyrimidine derivativesDihydrofolate reductase (DHFR)Not SpecifiedGood interaction with active cavities[6][7]
Thieno[2,3-d]pyrimidine-4-carboxamideTrmD Pseudomonas aeruginosa (5ZHN)Not SpecifiedNot Specified[8]
Pyrimidine derivativesEGFRWT and EGFRT790MNot SpecifiedNot Specified[9]
Pyrimidine derivativesCDK8 (5FGK)Moderate to better docking resultsNot Specified[2]
Pyrano[2,3-d]pyrimidine derivativesTopoisomerase IINot SpecifiedNot Specified[10]
Pyrimidine-5-CarbonitrilesCyclooxygenase (COX-2)Not SpecifiedNot Specified[11]
CompoundTargetIC50 (µM)Reference
Compound 2a (Pyrimidin-4-yl-benzimidazole)COX-23.5[4][5]
Celecoxib (Standard)COX-20.65[4][5]
Compound 7c, 7d, 7e (Pyrido[2,3-d]pyrimidines)SARS-CoV-2 MproLower than Lopinavir
Compound 7c (Pyrimidine derivative)Staphylococcus aureus, Escherichia coli, Candida albicansMIC of 2.4[6][7]
Compounds 5a, 5c, 5f (Pyrano[2,3-d]pyrimidine)DNA intercalation26.96, 27.13, 29.86
Doxorubicin (Standard)DNA intercalation31.27[10]
Compounds 5a, 5c, 5f (Pyrano[2,3-d]pyrimidine)Topoisomerase II0.752, 0.791, 0.776[10]
Doxorubicin (Standard)Topoisomerase II0.94[10]
Compounds 3b, 5b, 5d (Pyrimidine-5-Carbonitriles)COX-20.20, 0.18, 0.16[11]

Experimental Protocols: Molecular Docking

The methodologies for molecular docking studies are critical for the reproducibility and reliability of the results. A generalized workflow derived from the reviewed studies is presented below.[3][8][12]

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the pyrimidine derivatives are sketched using chemical drawing software like ChemDraw and are typically saved in a .mol file format. Energy minimization of the ligand structures is then performed using computational chemistry software such as Chem3D to obtain the most stable conformation.[3]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Non-essential molecules, such as water and co-crystallized ligands, are generally removed. The protein structure is then prepared for docking by adding polar hydrogen atoms and assigning Kollman charges using software like AutoDock Tools. The final prepared protein structure is saved in the PDBQT format.[3]

Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the binding pocket.[3]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly used for docking calculations. This algorithm explores a broad range of ligand conformations and orientations within the defined grid box.[3]

  • Docking Parameters: Key parameters such as the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations are configured to ensure a comprehensive search of the conformational space.[3]

Analysis of Results

The docking results are analyzed based on the binding energy values and the interaction patterns between the ligand and the protein's active site residues. Lower binding energy generally indicates a more stable protein-ligand complex.

Visualizing the Workflow and Signaling

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Ligand Ligand Structure Generation (e.g., ChemDraw) Ligand_Opt Ligand Energy Minimization (e.g., Chem3D) Ligand->Ligand_Opt Protein Protein Structure Retrieval (Protein Data Bank) Protein_Prep Protein Preparation (e.g., AutoDockTools) - Remove water - Add hydrogens - Assign charges Protein->Protein_Prep Grid Grid Box Definition (Around Active Site) Ligand_Opt->Grid Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) - Lamarckian Genetic Algorithm Grid->Docking Results Analyze Docking Results - Binding Energy - Interactions Docking->Results Synthesis Synthesis of Promising Analogs Results->Synthesis BioAssay In Vitro Biological Assays (e.g., IC50, MIC) Synthesis->BioAssay Lead Lead Compound Identification BioAssay->Lead

Caption: Molecular Docking and Experimental Validation Workflow.

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Pyrimidine Pyrimidine Analog (Inhibitor) Pyrimidine->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of EGFR Signaling by Pyrimidine Analogs.

References

Safety Operating Guide

Proper Disposal of 6-methoxypyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) for this chemical and follow your institution's emergency procedures. This document provides a comprehensive guide to the safe disposal of 6-methoxypyrimidine-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and fine dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

  • Use a dedicated, sealable, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • The container must be in good condition, with no leaks or cracks.

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 38214-45-8

    • The hazard characteristics (e.g., "Irritant")

    • The date of waste accumulation start.

    • Your name, laboratory, and contact information.

Step 3: Waste Accumulation and Storage

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of the laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small, Contained Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Refer to Table 1 for the required personal protective equipment.

  • Contain the Spill: If it is a solid, carefully sweep or scoop the material to prevent it from becoming airborne. Avoid generating dust.

  • Absorb and Collect: Place the spilled material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., paper towels, absorbent pads) as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor and EHS department about the spill.

For Large or Uncontrolled Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Activate Emergency Response: Contact your institution's emergency response team or EHS department.

  • Provide Information: Be prepared to provide details about the spilled chemical to the emergency responders.

Quantitative Data Summary

At present, specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH.[1][3] Researchers should handle this compound with the assumption that it is a potent irritant and minimize exposure through engineering controls and personal protective equipment.

Table 2: Physical and Chemical Properties

Property Value Source
CAS Number 38214-45-8[4]
Molecular Formula C6H6N2O3[4]
Molecular Weight 154.12 g/mol [4]
Physical Form Solid

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware, etc.) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Select appropriate, labeled waste container segregate->container store Store in designated Satellite Accumulation Area (SAA) container->store spill Spill Occurs store->spill disposal Arrange for disposal via EHS or licensed contractor store->disposal small_spill Small, manageable spill spill->small_spill Assess spill size large_spill Large or uncontrolled spill spill->large_spill Assess spill size cleanup Follow small spill cleanup procedure small_spill->cleanup evacuate Evacuate and call for emergency response large_spill->evacuate cleanup->store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.